molecular formula C7H15N3O2 B1337846 tert-Butyl (2-amino-2-iminoethyl)carbamate CAS No. 251294-65-2

tert-Butyl (2-amino-2-iminoethyl)carbamate

Cat. No.: B1337846
CAS No.: 251294-65-2
M. Wt: 173.21 g/mol
InChI Key: SWBZVFFQFKRUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (2-amino-2-iminoethyl)carbamate is a useful research compound. Its molecular formula is C7H15N3O2 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-amino-2-iminoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-7(2,3)12-6(11)10-4-5(8)9/h4H2,1-3H3,(H3,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBZVFFQFKRUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225639
Record name 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251294-65-2
Record name 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251294-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(2-amino-2-iminoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-Butyl (2-amino-2-iminoethyl)carbamate

This technical guide provides a comprehensive overview of this compound, a key reagent in medicinal chemistry and drug development.

Chemical Identity and Properties

  • IUPAC Name: tert-butyl N-(2-amino-2-iminoethyl)carbamate

  • Synonyms: N-Boc-2-aminoacetamidine, tert-Butyl (2-guanidinoethyl)carbamate (note: while commonly used, this is a less precise name)

  • CAS Number: 251294-65-2[1][2][3]

  • Chemical Formula: C₇H₁₅N₃O₂[1][2]

  • Molecular Weight: 173.21 g/mol [2]

Table 1: Physicochemical Properties

PropertyValueSource
Appearance Powder or liquid[1]
Purity ≥97% (typical)[1]
Storage Conditions Store in a tightly closed container[1]
Density (Predicted) 1.15±0.1 g/cm³[4]

Synthesis

Step 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate

A common method for the selective mono-Boc protection of a diamine like ethylenediamine involves the slow addition of di-tert-butyl dicarbonate (Boc₂O) to an excess of the diamine.

Experimental Protocol: Mono-Boc Protection of Ethylenediamine

  • Materials: Ethylenediamine, Di-tert-butyl dicarbonate (Boc₂O), Dioxane, Water, Magnesium oxide.

  • Procedure:

    • A mixture of ethylenediamine, dioxane, water, and magnesium oxide is stirred at room temperature under an inert atmosphere (e.g., argon).

    • A solution of di-tert-butyl dicarbonate in dioxane is added dropwise to the mixture over a period of 20 minutes.

    • The reaction mixture is stirred at room temperature for 16 hours.

    • The mixture is then filtered and concentrated under reduced pressure.

    • The resulting residue is purified by extraction with ether and subsequent distillation under high vacuum to yield tert-butyl (2-aminoethyl)carbamate as a colorless oil.[5]

Step 2: Guanylation of tert-Butyl (2-aminoethyl)carbamate

The free amino group of tert-butyl (2-aminoethyl)carbamate is then guanidinylated. There are several methods for the synthesis of Boc-protected guanidines. A modern approach avoids the use of toxic heavy metals.

Experimental Protocol: Guanylation

  • Materials: tert-Butyl (2-aminoethyl)carbamate, N,N'-di-Boc-thiourea, Cyanuric chloride (TCT), N-methylmorpholine (NMM), 4-dimethylaminopyridine (DMAP), Tetrahydrofuran (THF).

  • Procedure:

    • N,N'-di-Boc-thiourea is activated with cyanuric chloride (TCT) in THF.

    • tert-Butyl (2-aminoethyl)carbamate is added to the activated mixture in the presence of N-methylmorpholine (NMM) and a catalytic amount of DMAP.[6][7]

    • The reaction mixture is stirred until completion, monitored by an appropriate technique (e.g., TLC or LC-MS).

    • The product, this compound, is then isolated and purified, typically involving an acidic aqueous wash to remove unreacted amine, followed by extraction and column chromatography.

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Guanylation Ethylenediamine Ethylenediamine Reaction1 Reaction in Dioxane/Water with MgO Ethylenediamine->Reaction1 Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction1 Product1 tert-Butyl (2-aminoethyl)carbamate Reaction1->Product1 Product1_ref tert-Butyl (2-aminoethyl)carbamate Reaction2 Guanylation in THF with NMM, DMAP Product1_ref->Reaction2 GuanylatingAgent Activated N,N'-di-Boc-thiourea (with TCT) GuanylatingAgent->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Synthetic workflow for this compound.

Role in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily utilized for the introduction of a protected guanidine moiety into a target molecule. The guanidinium group is a common feature in many biologically active compounds and natural products due to its ability to form strong hydrogen bonds and its protonated state at physiological pH.

The Boc protecting group masks the high basicity of the guanidine group, which allows for a wider range of chemical transformations on other parts of the molecule without interference from the guanidine. The Boc group can be readily removed under acidic conditions to reveal the free guanidine.

G Molecule Molecule with a reactive site (e.g., R-X) Coupling Coupling Reaction Molecule->Coupling Reagent This compound Reagent->Coupling Intermediate Boc-Protected Guanidino-Molecule Coupling->Intermediate Deprotection Acidic Deprotection (e.g., TFA) Intermediate->Deprotection Final Final Molecule with Guanidine Group Deprotection->Final

Use as a building block in chemical synthesis.

Spectroscopic Characterization

While specific spectroscopic data is not publicly available, the structure of this compound would be confirmed using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the tert-butyl group (a singlet integrating to 9 protons), and methylene groups. ¹³C NMR would show resonances for the carbons of the tert-butyl group, the carbamate carbonyl, the methylene carbons, and the guanidinium carbon.

  • Mass Spectrometry (MS): This would be used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching, C=O stretching of the carbamate, and C=N stretching of the imino group would be expected.

Safety and Handling

Specific toxicity data for this compound is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

tert-Butyl (2-amino-2-iminoethyl)carbamate chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-amino-2-iminoethyl)carbamate, also known by its CAS Number 251294-65-2, is a guanidine-containing building block with significant potential in medicinal chemistry and drug discovery. The presence of a Boc-protected amine and a reactive guanidine functional group makes it a versatile intermediate for the synthesis of complex molecular architectures. The guanidinium group, being protonated at physiological pH, is a key pharmacophore in numerous biologically active compounds, known for its ability to participate in hydrogen bonding and electrostatic interactions with biological targets such as enzymes and receptors. This guide provides a comprehensive overview of its chemical structure, a plausible synthetic route, and its potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a Boc-protected ethylamine backbone with a terminal guanidine group.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

IdentifierValue
IUPAC Name tert-butyl N-[2-(diaminomethylideneamino)ethyl]carbamate
CAS Number 251294-65-2
Molecular Formula C₇H₁₅N₃O₂
Molecular Weight 173.21 g/mol
SMILES O=C(OC(C)(C)C)NCC(N)=N
Predicted LogP 0.4
Predicted pKa (Most Basic) 12.5
Predicted Boiling Point 287.9 °C at 760 mmHg
Predicted Density 1.15 g/cm³[1]

Experimental Protocols: A Plausible Synthetic Route

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient multi-step synthesis can be proposed based on well-established organic chemistry reactions. The overall strategy involves the mono-Boc protection of ethylenediamine followed by a guanidinylation reaction.

Step 1: Mono-Boc Protection of Ethylenediamine

The first step is the selective protection of one of the amino groups of ethylenediamine with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting ethylenediamine with di-tert-butyl dicarbonate (Boc₂O).

  • Materials:

    • Ethylenediamine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

    • Sodium hydroxide (NaOH) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve ethylenediamine (1.0 eq) in the chosen solvent in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (0.95 eq) in the same solvent to the cooled ethylenediamine solution over a period of 1-2 hours with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated sodium hydroxide solution to remove any unreacted starting material and di-Boc protected byproducts.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as a crude product, which can be purified by distillation or column chromatography.

Step 2: Guanidinylation of tert-Butyl (2-aminoethyl)carbamate

The second step involves the conversion of the free amino group of tert-butyl (2-aminoethyl)carbamate into a guanidine group. This can be accomplished using a variety of guanidinylating agents. A common and effective method is the use of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

  • Materials:

    • tert-Butyl (2-aminoethyl)carbamate (from Step 1)

    • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base

    • Dimethylformamide (DMF) or Acetonitrile as solvent

  • Protocol:

    • Dissolve tert-butyl (2-aminoethyl)carbamate (1.0 eq) in the chosen solvent in a round-bottom flask.

    • Add the base (e.g., TEA, 1.2 eq) to the solution.

    • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting N,N'-di-Boc-protected guanidine can be deprotected using an acid such as trifluoroacetic acid (TFA) in DCM to yield the final product, this compound, often as a salt (e.g., trifluoroacetate or hydrochloride if HCl is used).

    • Purify the final product by recrystallization or column chromatography.

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Guanidinylation A Ethylenediamine C Reaction in DCM/THF at 0°C to RT A->C B Di-tert-butyl dicarbonate B->C D Aqueous Workup C->D E Purification D->E F tert-Butyl (2-aminoethyl)carbamate E->F G tert-Butyl (2-aminoethyl)carbamate I Reaction in DMF/ACN with Base G->I H N,N'-Di-Boc-1H-pyrazole-1-carboxamidine H->I J Aqueous Workup I->J K Acidic Deprotection (TFA) J->K L Purification K->L M This compound L->M

Figure 1: Proposed two-step synthetic workflow for this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

SpectroscopyPredicted Chemical Shifts / FrequenciesFunctional Group Assignment
¹H NMR ~1.4 ppm (s, 9H)~3.2-3.4 ppm (m, 2H)~3.0-3.2 ppm (m, 2H)Broad signals for N-H protonstert-Butyl group-CH₂-NH-Boc-CH₂-C(NH)NH₂Amine and Guanidine protons
¹³C NMR ~28 ppm~40-45 ppm~80 ppm~156 ppm~158 ppmtert-Butyl carbonsEthyl carbonsQuaternary carbon of tert-Butyl groupCarbamate carbonyl carbonGuanidinyl carbon
FT-IR ~3300-3400 cm⁻¹ (N-H stretch)~2970 cm⁻¹ (C-H stretch)~1700 cm⁻¹ (C=O stretch, carbamate)~1650 cm⁻¹ (C=N stretch, guanidine)~1520 cm⁻¹ (N-H bend)Amine and GuanidineAlkyl groupsBoc groupGuanidine groupAmine and Amide

Applications in Drug Development

The guanidinium group is a key structural feature in many biologically active molecules, including the amino acid arginine. Its ability to remain protonated at physiological pH allows it to form strong electrostatic and hydrogen bond interactions with biological targets.

  • Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, enabling it to bind to the active sites of enzymes that process arginine or have arginine-binding pockets. This makes guanidine-containing compounds potential inhibitors for a variety of enzymes, including nitric oxide synthases, kinases, and proteases.

  • Receptor Antagonism/Agonism: The positive charge of the guanidinium group can be crucial for interaction with negatively charged residues in receptor binding sites. This is relevant for targeting G-protein coupled receptors (GPCRs) and ion channels.

  • Molecular Scaffolding: The Boc-protected nature of this compound allows for its incorporation into larger molecules through standard peptide coupling or other amine-based chemistries. The guanidine group can then be deprotected at a later stage, providing a versatile tool for creating libraries of potential drug candidates.

G cluster_0 Biological Target (e.g., Enzyme Active Site) cluster_1 Guanidinium-Containing Ligand Target Negatively Charged Residue (e.g., Asp, Glu) Ligand Positively Charged Guanidinium Group Ligand->Target Electrostatic Interaction / Hydrogen Bonding

Figure 2: General interaction of a guanidinium group with a biological target.

Conclusion

This compound is a valuable synthetic building block for the introduction of a protected guanidine functionality. While detailed experimental data for this specific compound is sparse in the public domain, its synthesis can be reliably achieved through established chemical methodologies. Its structural features make it a promising tool for the development of novel therapeutics targeting a wide range of biological systems where guanidine-mediated interactions are critical for activity. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

Technical Guide: Physical and Chemical Properties of tert-Butyl (2-amino-2-iminoethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl (2-amino-2-iminoethyl)carbamate, a molecule of interest in medicinal chemistry and drug development. The guanidinium functional group is a key structural motif in a vast array of biologically active compounds, prized for its ability to engage in strong hydrogen bonding and electrostatic interactions. The introduction of a tert-butyloxycarbonyl (Boc) protecting group allows for the strategic manipulation of this functionality in complex syntheses. This document details the available physicochemical data, provides hypothetical yet plausible experimental protocols for its synthesis and characterization, and visualizes its role in the context of drug development workflows.

Chemical Identity and Physical Properties

This compound, also known as N-(2-guanidinoethyl)carbamic acid tert-butyl ester, is a derivative of ethylenediamine containing a Boc-protected amine and a guanidinium group. The presence of the Boc group significantly modulates the high basicity of the guanidine moiety, rendering the molecule more amenable to organic synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 251294-65-2N/A
Molecular Formula C₇H₁₅N₃O₂N/A
Molecular Weight 173.21 g/mol N/A
Appearance Powder or liquid[1]
Melting Point 50-60 °C (approximate)[2]
Density 1.15 ± 0.1 g/cm³[2][3]
pKa (Predicted) 10.59 ± 0.46[2][4]
Solubility Soluble in ethanol, formic acid, and acetonitrile; slightly soluble in water.[2]

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the interplay between the Boc-protected amine and the guanidinium group.

  • Guanidinium Group : This functional group is highly basic due to the resonance stabilization of its protonated form. The Boc group, being electron-withdrawing, reduces the pKa of the guanidinium ion, making it less basic and nucleophilic than an unprotected guanidine. This modulation is crucial for preventing unwanted side reactions during synthetic transformations.

  • Boc Protecting Group : The tert-butyloxycarbonyl group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation. Its primary lability is towards acidic conditions.

Deprotection: The Boc group can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane. This process regenerates the free amine and proceeds via the formation of a stable tert-butyl cation.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound. These are based on established methods for the mono-Boc protection of diamines and subsequent guanidinylation.

Synthesis of tert-Butyl (2-aminoethyl)carbamate (Precursor)

This step involves the selective protection of one of the amino groups of ethylenediamine.

Materials:

  • Ethylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve ethylenediamine (1.0 equivalent) in DCM or MeOH.

  • Cool the solution to 0 °C using an ice bath with vigorous stirring.

  • Dissolve Boc₂O (0.8-1.0 equivalent) in the same solvent and add it dropwise to the cooled diamine solution over a period of 1-2 hours using a dropping funnel.[2]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-Boc-protected diamine.[2]

  • If necessary, purify the crude product by column chromatography on silica gel.[2]

Guanidinylation of tert-Butyl (2-aminoethyl)carbamate

This step introduces the guanidinium functionality to the free amino group of the precursor.

Materials:

  • tert-Butyl (2-aminoethyl)carbamate

  • N,N'-Di-Boc-thiourea

  • Cyanuric chloride (TCT) (or another suitable activating agent)

  • Anhydrous Tetrahydrofuran (THF)

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a stirred solution of N,N'-di-Boc-thiourea (1.1 equivalents) in anhydrous THF, add TCT (0.4 equivalents) at room temperature. Stir the mixture for 30 minutes to activate the thiourea.[2]

  • In a separate flask, dissolve tert-Butyl (2-aminoethyl)carbamate (1.0 equivalent), NMM (2.0 equivalents), and a catalytic amount of DMAP in anhydrous THF.

  • Add the solution of the amine to the activated thiourea mixture.[2]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.[2]

  • Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.

  • The resulting di-Boc protected guanidine can then be deprotected. Dissolve the crude product in a suitable solvent (e.g., DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the crude product.

  • Purify the final compound, this compound, by a suitable method such as recrystallization or column chromatography.

Mandatory Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from ethylenediamine.

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Guanidinylation & Deprotection Ethylenediamine Ethylenediamine tert-Butyl (2-aminoethyl)carbamate tert-Butyl (2-aminoethyl)carbamate Ethylenediamine->tert-Butyl (2-aminoethyl)carbamate  DCM or MeOH, 0°C to RT Boc2O Boc2O Boc2O->tert-Butyl (2-aminoethyl)carbamate Di-Boc_Product Di-Boc Protected Intermediate tert-Butyl (2-aminoethyl)carbamate->Di-Boc_Product  THF, NMM, DMAP Guanidinylating_Agent N,N'-Di-Boc-thiourea + TCT Guanidinylating_Agent->Di-Boc_Product Final_Product This compound Di-Boc_Product->Final_Product  TFA/DCM G Start Primary Amine Precursor Guanidinylation Guanidinylation with Boc-protected reagent Start->Guanidinylation Protected_Intermediate Boc-Protected Guanidine (e.g., this compound) Guanidinylation->Protected_Intermediate Further_Synthesis Further Synthetic Modifications (e.g., peptide coupling, alkylation) Protected_Intermediate->Further_Synthesis Complex_Molecule Complex Boc-Protected Molecule Further_Synthesis->Complex_Molecule Deprotection Final Deprotection (Acidolysis) Complex_Molecule->Deprotection Bioactive_Compound Bioactive Guanidine Compound Deprotection->Bioactive_Compound

References

In-Depth Technical Guide: tert-Butyl (2-amino-2-iminoethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 251294-65-2

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-amino-2-iminoethyl)carbamate, a key intermediate in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. The document details the compound's chemical properties, outlines a detailed experimental protocol for its synthesis, and discusses its applications, with a focus on its role as a building block for more complex molecules. The stability and reactivity of the N-Boc-protected guanidine functionality are also explored. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction

This compound, also known as N-Boc-guanidinoethylamine, is a bifunctional organic molecule featuring a guanidine group and a carbamate-protected amine. The presence of the tert-butoxycarbonyl (Boc) protecting group on the guanidine moiety enhances its stability and solubility, making it a versatile reagent in multi-step organic syntheses.[1] The guanidinium group is a common structural motif in biologically active compounds, recognized for its ability to participate in hydrogen bonding and electrostatic interactions with biological targets.[2][3] Consequently, Boc-protected guanidines are valuable intermediates in the synthesis of peptidomimetics, enzyme inhibitors, and other therapeutic agents.[4][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. It is important to note that while some data is specific to the target molecule, other parameters are estimated based on closely related compounds due to the limited availability of comprehensive experimental data for this specific CAS number.

PropertyValueSource
CAS Number 251294-65-2N/A
Molecular Formula C₇H₁₅N₃O₂[6]
Molecular Weight 173.21 g/mol [5]
Appearance Powder or liquid[6]
Density 1.15 ± 0.1 g/cm³[5]
Boiling Point Estimated 250-300 °C at 760 mmHgN/A
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.N/A

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from ethylenediamine. The first step involves the selective mono-Boc protection of one of the amino groups of ethylenediamine. The resulting tert-butyl (2-aminoethyl)carbamate is then subjected to a guanylation reaction to introduce the guanidine functionality.

Step 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate

This procedure is adapted from established methods for the mono-protection of diamines.[4][7]

Materials:

  • Ethylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Water

  • Magnesium oxide

  • Ether

  • Argon atmosphere

Protocol:

  • A mixture of 600 ml of ethylenediamine in 3 L of dioxane, 1.5 L of water, and 90 g of magnesium oxide is stirred at room temperature under an argon atmosphere.[7]

  • A solution of 327 g of di-tert-butyl dicarbonate in 1.5 L of dioxane is added dropwise to the mixture over 20 minutes.[7]

  • The reaction mixture is stirred at room temperature for 16 hours.[7]

  • The mixture is then filtered through Celite and concentrated under reduced pressure.[7]

  • The resulting residue is refluxed five times with 500 ml of ether each time, and the ether is decanted off after each reflux.[7]

  • The combined ethereal solutions are concentrated, and the resulting yellow oil is distilled under high vacuum to yield tert-butyl (2-aminoethyl)carbamate as a colorless oil.[7] The reported boiling point is 84°-86°C at 46.5 Pa.[7]

Step 2: Guanylation of tert-Butyl (2-aminoethyl)carbamate

This protocol is a general method for the guanylation of primary amines using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.[2]

Materials:

  • tert-Butyl (2-aminoethyl)carbamate

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Tetrahydrofuran (THF) or Chloroform (CHCl₃)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Protocol:

  • Dissolve tert-butyl (2-aminoethyl)carbamate (1.0 equivalent) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equivalents) in THF or CHCl₃.[2]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

  • Upon completion (typically a few hours to overnight), concentrate the reaction mixture under reduced pressure.[2]

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired product, tert-butyl (2-(N,N'-di-Boc-guanidino)ethyl)carbamate.[2]

  • The final deprotection of one of the Boc groups on the guanidine moiety can be achieved under mild acidic conditions to yield this compound.

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Guanylation & Deprotection Ethylenediamine Ethylenediamine tert-Butyl (2-aminoethyl)carbamate tert-Butyl (2-aminoethyl)carbamate Ethylenediamine->tert-Butyl (2-aminoethyl)carbamate  Boc2O, Dioxane/H2O, MgO Boc2O Boc2O DiBoc_Intermediate tert-Butyl (2-(N,N'-di-Boc-guanidino)ethyl)carbamate tert-Butyl (2-aminoethyl)carbamate->DiBoc_Intermediate  THF or CHCl3 Guanylating_Agent N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Final_Product This compound DiBoc_Intermediate->Final_Product  Mild Acid

Synthetic workflow for this compound.

Reactivity and Stability

The reactivity of this compound is dominated by the Boc-protected guanidine group. The Boc group serves to decrease the basicity and nucleophilicity of the guanidine, thereby preventing unwanted side reactions during subsequent synthetic steps.[2]

Stability Profile of Boc-Protected Guanidines: [2]

ConditionStabilityNotes
Basic Conditions HighStable to common organic bases like triethylamine and piperidine, as well as moderate concentrations of alkali hydroxides. This allows for orthogonality with other protecting groups like Fmoc.
Nucleophiles HighGenerally resistant to attack by common nucleophiles.
Catalytic Hydrogenation HighStable to standard conditions (e.g., H₂/Pd-C), enabling the selective removal of other protecting groups like Cbz.
Acidic Conditions LabileThe Boc group is readily cleaved under acidic conditions, with the rate of cleavage dependent on the acid strength.

The acid-labile nature of the Boc group is the basis for its removal. The deprotection mechanism involves protonation of the carbamate oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates.[2]

G Boc_Guanidine N-Boc-Guanidine Protonation Protonated Carbamate Boc_Guanidine->Protonation  H+ Cleavage Carbocation + Carbamic Acid Protonation->Cleavage  Cleavage Deprotected_Guanidine Guanidine + CO2 + t-Bu+ Cleavage->Deprotected_Guanidine  Decarboxylation

Acid-catalyzed deprotection of a Boc-protected guanidine.

Applications in Drug Development

The guanidinium group is a key pharmacophore in a variety of biologically active molecules due to its ability to form strong ionic and hydrogen bonds with carboxylate and phosphate groups found in biological macromolecules. The use of this compound and similar N-Boc-protected guanidines is prevalent in the synthesis of:

  • Peptidomimetics: As a building block to introduce a guanidine side chain that mimics the functionality of arginine.[1][4]

  • Enzyme Inhibitors: The guanidinium group can interact with active sites of enzymes, making it a valuable component in the design of inhibitors.

  • PROTACs: While a different, yet similar, molecule is cited as a PROTAC linker, the structural motif of a protected diamine is relevant in the synthesis of these targeted protein degraders.[8]

The Boc protecting group allows for the incorporation of the guanidine functionality at various stages of a synthetic sequence, with its removal typically occurring in the final steps under acidic conditions.

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
4.99 (bs, 1H)156.02
3.20 (t, J = 4Hz, 2H)79.07
2.82 (t, J = 4Hz, 2H)41.63
2.05 (s, 2H)40.37
1.43 (s, 9H)28.40

Data for tert-butyl (2-aminoethyl)carbamate[9]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the introduction of a protected guanidine moiety. Its stability under a range of conditions, coupled with the facile removal of the Boc protecting group, makes it an important tool for the synthesis of complex, biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to aid researchers in its effective utilization.

References

Molecular weight of tert-Butyl (2-amino-2-iminoethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (2-amino-2-iminoethyl)carbamate, a key synthetic intermediate in medicinal chemistry. The document details its physicochemical properties, outlines a robust experimental protocol for its synthesis, and discusses its applications in drug development.

Core Compound Properties

This compound, also known as N-(tert-butoxycarbonyl)-N'-(2-aminoethyl)guanidine, is a mono-Boc-protected derivative of aminoethylguanidine. The tert-butoxycarbonyl (Boc) protecting group allows for selective chemical transformations at other positions of the molecule.

Table 1: Physicochemical Data for this compound

PropertyValue
CAS Number 251294-65-2
Molecular Formula C₇H₁₅N₃O₂
Molecular Weight 173.21 g/mol
Appearance Powder or liquid

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the mono-Boc protection of ethylenediamine to yield tert-butyl (2-aminoethyl)carbamate. The second step is the guanidinylation of the free primary amine.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine)

This procedure outlines the selective mono-Boc protection of ethylenediamine.

  • Materials:

    • Ethylenediamine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Dioxane

    • Water

    • Magnesium oxide

    • Ether

    • Argon or Nitrogen gas

  • Procedure:

    • In a reaction vessel, prepare a mixture of ethylenediamine, dioxane, water, and magnesium oxide.

    • Stir the mixture at room temperature under an inert atmosphere (e.g., argon).

    • Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture over a period of 20 minutes.

    • Continue stirring the reaction mixture at room temperature for 16 hours.

    • After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.

    • The resulting residue is then repeatedly extracted with ether.

    • The combined ether extracts are concentrated to yield crude tert-butyl (2-aminoethyl)carbamate as a yellow oil.

    • Purify the crude product by high vacuum distillation to obtain pure tert-butyl (2-aminoethyl)carbamate as a colorless oil.[1]

Step 2: Guanidinylation of tert-Butyl (2-aminoethyl)carbamate

This protocol describes the conversion of the primary amine of tert-butyl (2-aminoethyl)carbamate to a guanidine group using a common guanidinylating agent.

  • Materials:

    • tert-Butyl (2-aminoethyl)carbamate

    • 1-[N,N'-(Di-Boc)amidino]pyrazole

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a round-bottom flask, dissolve tert-butyl (2-aminoethyl)carbamate (1.00 mmol) and 1-[N,N'-(di-Boc)amidino]pyrazole (1.10 mmol) in anhydrous THF.

    • Stir the solution at room temperature for 24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The resulting di-Boc protected intermediate is then deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound.

    • Purification of the final product is typically achieved by column chromatography.

Synthesis Workflow Diagram

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Guanidinylation ethylenediamine Ethylenediamine reaction1 Reaction in Dioxane/Water with MgO ethylenediamine->reaction1 boc2o Boc₂O boc2o->reaction1 boc_ethylenediamine tert-Butyl (2-aminoethyl)carbamate reaction1->boc_ethylenediamine reaction2 Reaction in THF boc_ethylenediamine->reaction2 guanidinylating_agent 1-[N,N'-(Di-Boc)amidino]pyrazole guanidinylating_agent->reaction2 di_boc_product Di-Boc Protected Intermediate reaction2->di_boc_product deprotection Acidic Deprotection (TFA/DCM) di_boc_product->deprotection final_product This compound deprotection->final_product

Caption: Synthetic pathway for this compound.

Applications in Drug Development and Research

The guanidinium group is a significant pharmacophore due to its ability to form strong hydrogen bonds and its protonated state at physiological pH. The use of a Boc-protected guanidinoethyl building block like this compound offers a strategic advantage in the synthesis of complex molecules.

The primary application of this compound is as a versatile building block in the synthesis of more complex molecules, particularly in the development of therapeutic agents. The Boc-protecting group allows for the selective modification of other parts of a molecule before the guanidine functionality is revealed in a later synthetic step.

While specific signaling pathways directly modulated by this compound are not documented, it serves as a precursor for synthesizing molecules that target a wide range of biological processes. The guanidino group is a common feature in inhibitors of enzymes such as kinases, proteases, and nitric oxide synthases.

Logical Relationship in Drug Discovery Workflow

G start This compound step1 Chemical Synthesis & Modification start->step1 Building Block step2 Bioactive Compound Library step1->step2 step3 High-Throughput Screening step2->step3 step4 Hit Identification step3->step4 step5 Lead Optimization step4->step5 step6 Drug Candidate step5->step6

Caption: Role of the compound in a typical drug discovery workflow.

References

Synthesis of tert-Butyl (2-amino-2-iminoethyl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathways for tert-Butyl (2-amino-2-iminoethyl)carbamate, a valuable building block in medicinal chemistry and drug development. The document details the synthesis of the requisite precursor, tert-butyl (2-aminoethyl)carbamate, followed by its guanylation to the target molecule. Both di-Boc-protected and the target mono-Boc-protected guanidine syntheses are discussed, including methods for selective deprotection. Experimental protocols, quantitative data, and pathway visualizations are provided to aid researchers and scientists in the efficient synthesis of this compound.

Synthesis of the Precursor: tert-Butyl (2-aminoethyl)carbamate

The synthesis of the target molecule commences with the preparation of the mono-Boc-protected ethylenediamine precursor, tert-butyl (2-aminoethyl)carbamate. A common and efficient method involves the direct and selective N-Boc protection of ethylenediamine.

Experimental Protocol:

A mixture of ethylenediamine (600 ml) in dioxane (3 l), water (1.5 l), and magnesium oxide (90 g) is stirred at room temperature under an argon atmosphere. A solution of di-tert-butyl dicarbonate (327 g) in dioxane (1.5 l) is added dropwise over 20 minutes. The reaction mixture is stirred at room temperature for 16 hours. Following the reaction, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is refluxed with ether (5 x 500 ml), decanted, dried, and filtered. The combined ethereal solutions are concentrated to yield tert-butyl (2-aminoethyl)carbamate as a yellow oil, which can be further purified by high vacuum distillation.[1]

ParameterValue
Boiling Point84-86 °C at 46.5 Pa
AppearanceColorless to yellow oil

Synthesis of N,N'-Di-Boc-protected Guanidine

The guanylation of tert-butyl (2-aminoethyl)carbamate is typically achieved through the use of an N,N'-di-Boc-protected guanylating agent. This approach offers good yields and straightforward purification. Several effective guanylating agents can be employed, with 1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine being a prominent example.[2]

Synthesis Pathway 1: Using 1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine

synthesis_pathway_1 Amine tert-Butyl (2-aminoethyl)carbamate Product tert-Butyl (2-(N,N'-di-Boc-guanidino)ethyl)carbamate Amine->Product MeCN, r.t. Reagent 1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine Reagent->Product

Caption: Guanylation of tert-butyl (2-aminoethyl)carbamate.

Experimental Protocol:

To a stirred solution of 1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidine (1.21 g, 3.9 mmol) in acetonitrile (20 mL) at room temperature, tert-butyl (2-aminoethyl)carbamate (1.2-1.5 equivalents) is added in one portion. The mixture is stirred for the time specified by TLC monitoring (typically complete within hours). Upon completion, the solvent is removed under reduced pressure. The resulting product can be purified by crystallization or column chromatography.[2]

ReagentSolventTemperatureYield
1-H-Pyrazole-1-[N,N'-bis(tert-butoxycarbonyl)]carboxamidineAcetonitrileRoom TemperatureModerate to High

Synthesis of this compound via Selective Deprotection

The desired mono-Boc-protected guanidine, this compound, can be obtained through the selective deprotection of the corresponding di-Boc derivative. This method offers a controlled route to the target compound.

Synthesis Pathway 2: Selective Deprotection

deprotection_pathway DiBoc tert-Butyl (2-(N,N'-di-Boc-guanidino)ethyl)carbamate MonoBoc tert-Butyl (2-(N-Boc-amino)-2-iminoethyl)carbamate DiBoc->MonoBoc Mild Acidic Conditions (e.g., TFA in DCM with scavenger)

Caption: Selective deprotection to the mono-Boc guanidine.

Experimental Protocol:

The di-Boc-protected guanidine is dissolved in a suitable solvent such as dichloromethane. A mild acidic reagent, for example, trifluoroacetic acid (TFA), is added in a controlled manner, often in the presence of a scavenger like triisopropylsilane (TIS) to prevent side reactions. The reaction progress is monitored by TLC or LC-MS to ensure selective removal of only one Boc group. Upon completion, the reaction is quenched, and the product is isolated and purified, typically by chromatography.

Deprotecting AgentSolventScavenger
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Triisopropylsilane (TIS)

Alternative Synthesis of Di-Boc-Guanidine using Activated Thiourea

An alternative, cost-effective, and environmentally friendly method for the synthesis of N,N'-di-Boc-protected guanidines involves the activation of di-Boc-thiourea with cyanuric chloride (TCT).[3] This method avoids the use of toxic heavy-metal reagents.[3]

Synthesis Pathway 3: TCT-activated Thiourea Method

thiourea_pathway Thiourea Di-Boc-thiourea Activated Activated Intermediate Thiourea->Activated THF TCT Cyanuric Chloride (TCT) TCT->Activated Product tert-Butyl (2-(N,N'-di-Boc-guanidino)ethyl)carbamate Activated->Product Amine tert-Butyl (2-aminoethyl)carbamate Amine->Product NMM, DMAP (cat.)

Caption: Synthesis via TCT-activated di-Boc-thiourea.

Experimental Protocol:

Di-Boc-thiourea is activated with cyanuric chloride (TCT) in tetrahydrofuran (THF). To this mixture, tert-butyl (2-aminoethyl)carbamate is added in the presence of N-methylmorpholine (NMM) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is stirred at room temperature until completion. Optimized conditions often utilize a reduced TCT ratio (3:1 di-Boc-thiourea to TCT) to achieve high yields.[3] The product is then isolated and purified.

Activating AgentSolventBaseCatalystYield
Cyanuric Chloride (TCT)Tetrahydrofuran (THF)N-methylmorpholine (NMM)4-dimethylaminopyridine (DMAP)Up to 95%

This guide provides a foundational understanding of the key synthetic strategies for this compound, offering detailed protocols and comparative data to facilitate its preparation in a laboratory setting. Researchers are encouraged to consult the cited literature for further details and specific characterization data.

References

Core Technical Guide: The Role and Application of tert-Butyl (2-amino-2-iminoethyl)carbamate in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide elucidates the function of tert-Butyl (2-amino-2-iminoethyl)carbamate, a pivotal synthetic building block. Contrary to being a bioactive agent with a direct mechanism of action, this molecule serves as a protected precursor for the introduction of a guanidinoethyl moiety in the synthesis of complex, biologically active compounds. This document details its application in the total synthesis of Clavatadine A, a potent and selective inhibitor of human blood coagulation Factor XIa (FXIa). We provide comprehensive experimental protocols, quantitative data on the bioactivity of the final compound, and visual diagrams of the synthetic workflow and the target's signaling pathway.

Introduction: A Synthetic Building Block, Not a Bioactive Agent

This compound is a derivative of agmatine where the primary amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is crucial in multi-step organic synthesis. The Boc group masks the highly basic and nucleophilic guanidino group, preventing it from undergoing unwanted side reactions, thereby enabling chemists to perform modifications on other parts of a molecule.[1][2] Once the desired molecular scaffold is assembled, the Boc group can be readily removed under acidic conditions to reveal the functional guanidine.

The guanidinium group is a key pharmacophore in numerous biologically active molecules due to its ability to form strong hydrogen bonds and electrostatic interactions with biological targets such as enzymes and receptors.[3][4] This guide will focus on a practical application: the synthesis of Clavatadine A, a marine natural product that showcases the utility of Boc-protected guanidine precursors.[5][6]

Case Study: Synthesis of Clavatadine A

Clavatadine A is a potent and selective inhibitor of Factor XIa, a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][5] Its synthesis provides an excellent example of the strategic use of a Boc-protected aminoguanidine. The overall strategy is a convergent synthesis, where two key fragments are prepared separately and then combined.[4][5]

Synthesis of the Boc-Protected Aminoguanidine Fragment

A key intermediate is N,N'-di-Boc-protected agmatine (di-Boc-agmatine), which is a derivative of the requested carbamate. This intermediate is synthesized via a direct guanidinylation of a commercially available diamine. This "early-stage guanidinylation" is more efficient than traditional methods that introduce the guanidine group at the end of the synthesis.[3][4][7] The guanidinylating agent used is N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, often referred to as Goodman's reagent.[5]

Experimental Protocols

Protocol 1: Synthesis of N,N′-di-Boc-agmatine (7) [3][5]

  • Dissolution: To a solution of 1,4-butanediamine (3.0 equivalents) in dichloromethane (CH₂Cl₂), add triethylamine (Et₃N) (1.0 equivalent).

  • Guanidinylation: A solution of N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (Goodman's reagent) in CH₂Cl₂ is added dropwise to the diamine solution under high dilution conditions over several hours.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford N,N′-di-Boc-agmatine.

Protocol 2: Synthesis of the Isocyanate Fragment (8) [7]

  • Phosgenation: The purified N,N′-di-Boc-agmatine from Protocol 1 is dissolved in an appropriate solvent (e.g., CH₂Cl₂).

  • Reaction with Triphosgene: The solution is cooled to 0 °C, and a solution of triphosgene in the same solvent is added dropwise.

  • Base Addition: A non-nucleophilic base, such as proton sponge, is added, and the reaction is allowed to warm to room temperature.

  • Isolation: The reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude isocyanate 8, which is typically used immediately in the next step without further purification.

Protocol 3: Coupling and Final Deprotection to Yield Clavatadine A (1) [5][8]

  • Coupling Reaction: The isocyanate fragment (8) is dissolved in anhydrous dichloromethane. To this solution is added 2,4-dibromo-homogentisic acid lactone and a catalytic amount of N,N-diisopropylethylamine (Hünig's base). The reaction is stirred at ambient temperature for approximately 3 hours.[7][8]

  • Purification of Intermediate: The solvent is evaporated, and the resulting crude carbamate (9) is purified by flash column chromatography.[7]

  • Global Deprotection: The purified carbamate (1.0 equivalent) is dissolved in tetrahydrofuran (THF). A 1.0 M aqueous solution of hydrochloric acid (HCl) is added, and the mixture is stirred at 30 °C for 16 hours.[9]

  • Final Product Isolation: The reaction mixture is concentrated to yield the final product, Clavatadine A, as its hydrochloride salt.

Mandatory Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product Butanediamine Butanediamine DiBoc_Agmatine N,N'-di-Boc-agmatine Butanediamine->DiBoc_Agmatine Goodman_Reagent N,N'-Di-Boc-1H-pyrazole- 1-carboxamidine Goodman_Reagent->DiBoc_Agmatine Guanidinylation (Protocol 1) Dibromo_Lactone 2,4-Dibromo- homogentisic acid lactone Protected_Clavatadine Protected Clavatadine A (Carbamate Intermediate) Dibromo_Lactone->Protected_Clavatadine Coupling (Protocol 3) Isocyanate Isocyanate Fragment DiBoc_Agmatine->Isocyanate Phosgenation (Protocol 2) Isocyanate->Protected_Clavatadine Clavatadine_A Clavatadine A Protected_Clavatadine->Clavatadine_A Deprotection (HCl) (Protocol 3)

Caption: Synthetic workflow for the total synthesis of Clavatadine A.

Mechanism of Action of Clavatadine A

The utility of this compound as a synthetic tool is ultimately demonstrated by the biological activity of the final product it helps to create. Clavatadine A functions as a potent inhibitor of Factor XIa (FXIa).[5]

The Blood Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions leading to the formation of a blood clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. FXIa is a serine protease that plays a crucial role in the intrinsic pathway, where it activates Factor IX.[10] Inhibition of FXIa is a promising strategy for developing new anticoagulants, as it may reduce the risk of thrombosis while having a limited impact on hemostasis, potentially leading to a lower risk of bleeding compared to traditional anticoagulants.[10][11]

Inhibition of Factor XIa

Clavatadine A inhibits FXIa through a combination of interactions within the enzyme's active site. X-ray crystallography studies have revealed that the linear, arginine-like side chain (derived from the Boc-protected aminoguanidine) and the phenylacetic acid moiety at the other end of the molecule are crucial for its inhibitory activity.[1] These groups engage in specific, noncovalent interactions within the FXIa active site, leading to potent and selective inhibition.[1][5] Some studies suggest that the inhibition may be irreversible.[1][11]

Mandatory Visualization: Signaling Pathway

G cluster_pathway Intrinsic Coagulation Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation FXI Factor XI FXIa Factor XIa FXI->FXIa Activation FIX Factor IX FIXa Factor IXa FIX->FIXa Activation FX Factor X FVIIIa Factor VIIIa FXa Factor Xa FX->FXa Activation Thrombosis Thrombosis (Clot Formation) FXa->Thrombosis Clavatadine_A Clavatadine A Clavatadine_A->FXIa Inhibition

Caption: Inhibition of the intrinsic coagulation pathway by Clavatadine A.

Data Presentation

The efficacy of Clavatadine A as a Factor XIa inhibitor has been quantified through enzymatic assays. The data highlights its potency and selectivity.

CompoundTargetIC₅₀ (μM)Reference
Natural Clavatadine AHuman Factor XIa1.3[1][5]
Synthetic Clavatadine AHuman Factor XIa6.3[5]
Clavatadine BHuman Factor XIa27[1]
Experimental Protocols

Protocol 4: Factor XIa Inhibition Assay [5]

  • Assay Setup: The assay is performed in a 96-well microplate. Each well contains the test compound (e.g., Clavatadine A) dissolved in DMSO, Factor XIa buffer, and purified human Factor XIa.

  • Incubation: The plate is incubated at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: A chromogenic substrate for Factor XIa (e.g., S2366) is added to each well to initiate the enzymatic reaction.

  • Measurement: The plate is incubated for an additional 2 hours at room temperature. The absorbance is then measured at 405 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to controls (0% inhibition with DMSO and 100% inhibition without the enzyme). The IC₅₀ value is determined from the dose-response curve.

Conclusion

This compound is a valuable reagent in organic synthesis, providing a means to incorporate a protected guanidinoethyl group into complex molecules. Its utility is exemplified in the total synthesis of Clavatadine A, a potent and selective Factor XIa inhibitor. The Boc-protection strategy allows for efficient and controlled chemical transformations, ultimately leading to the creation of a bioactive compound with significant therapeutic potential. This guide demonstrates the journey from a simple, protected building block to a complex natural product with a well-defined mechanism of action, highlighting the critical role of such reagents in modern drug discovery and development.

References

A Technical Guide to tert-Butyl (2-amino-2-iminoethyl)carbamate and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of tert-Butyl (2-amino-2-iminoethyl)carbamate and its widely used, more stable analog, N,N'-bis(tert-butoxycarbonyl)guanidine . The guanidinium functional group is a critical pharmacophore in medicinal chemistry, renowned for its ability to participate in key biological interactions. The use of the tert-butoxycarbonyl (Boc) protecting group provides a robust and versatile method for the controlled synthesis of complex guanidine-containing molecules by masking the high basicity of the guanidine moiety, allowing for a broader range of subsequent chemical transformations.

Physicochemical and Quantitative Data

The most well-characterized and commonly utilized reagent for introducing a Boc-protected guanidino group is N,N'-bis(tert-butoxycarbonyl)guanidine (CAS 154476-57-0). This compound serves as a stable, crystalline solid that is soluble in common organic solvents, making it a convenient reagent in organic synthesis.[1] Key quantitative data for this compound are summarized below.

PropertyValueSource
CAS Number 154476-57-0[1]
Molecular Formula C₁₁H₂₁N₃O₄[2]
Molecular Weight 259.30 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 141-144 °C[2][3]
¹H NMR (300 MHz, DMSO-d₆) δ 10.42 (s, 1H), 8.47 (s, 1H), 1.37 (s, 18H)[4]
¹³C NMR (75.5 MHz, CDCl₃) δ 158.3, 82.3, 28.1[4]
IR (CHCl₃) ν (cm⁻¹) 3407, 3124, 2976, 2930, 1792, 1641, 1549, 1453, 1397, 1365, 1248, 1153[4]
Purity ≥ 98% (by HPLC)[1][3]
Solubility Soluble in Dichloromethane, Chloroform; Limited solubility in water[1]

Synthesis and Experimental Protocols

The synthesis of Boc-protected guanidines is a cornerstone of modern medicinal chemistry. The protocols below detail the preparation of the key reagent, N,N'-bis(Boc)guanidine, and its subsequent use in the guanidinylation of amines.

Synthesis of N,N'-bis(tert-butoxycarbonyl)guanidine

A general and high-yielding procedure for the synthesis of N,N'-bis(tert-butoxycarbonyl)guanidine involves the reaction of guanidinium hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][4]

Experimental Protocol:

  • Reaction Setup: Dissolve guanidinium hydrochloride (12.3 g, 128 mmol) and sodium hydroxide (20.8 g, 519 mmol) in water (125 mL). Add 1,4-dioxane (250 mL) to the solution.

  • Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add di-tert-butyl dicarbonate (62.9 g, 288 mmol) to the cooled mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Work-up: Concentrate the solution under vacuum to approximately one-third of its initial volume. Add water (150 mL) to the concentrate and extract the aqueous phase with ethyl acetate (3 x 80 mL).

  • Purification: Combine the organic phases and wash sequentially with 10% aqueous citric acid (1 x 100 mL), water (1 x 100 mL), and saturated brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude product by flash chromatography on silica gel (elution gradient: 100% dichloromethane to 95:5 dichloromethane/methanol) to obtain N,N'-bis(tert-butoxycarbonyl)guanidine as a white powder.

    • Yield: 30.54 g (91%)[4]

cluster_reagents Reagents cluster_process Process Guanidinium_HCl Guanidinium Hydrochloride Reaction 1. Mix Reagents 2. Cool to 0°C 3. Add (Boc)₂O 4. Stir 16h at RT Guanidinium_HCl->Reaction Boc2O Di-tert-butyl Dicarbonate (Boc)₂O Boc2O->Reaction NaOH Sodium Hydroxide NaOH->Reaction Solvents Water / 1,4-Dioxane Solvents->Reaction Workup 1. Concentrate 2. Aqueous Workup 3. Extract with EtOAc Reaction->Workup Reaction Mixture Purification Flash Chromatography Workup->Purification Crude Product Final_Product N,N'-bis(Boc)guanidine Purification->Final_Product Purified Product (91% Yield)

Caption: Synthesis workflow for N,N'-bis(tert-butoxycarbonyl)guanidine.

Guanidinylation of Primary Amines

N,N'-bis(Boc)guanidine is not typically used directly for guanidinylation. It is often converted into a more reactive guanidinylating agent, such as N,N'-Di-Boc-N''-triflylguanidine or activated in situ from N,N'-Di-Boc-thiourea . The following is a general protocol for the guanidinylation of a primary amine using an activated thiourea derivative, which avoids the use of toxic heavy metals.[5][6]

Experimental Protocol:

  • Activation: In a round-bottomed flask under an inert atmosphere, dissolve N,N'-di-Boc-thiourea and an activating agent (e.g., cyanuric chloride, TCT) in an anhydrous solvent such as tetrahydrofuran (THF).[5][6] Stir the mixture to form the reactive carbodiimide intermediate.

  • Amine Addition: Add the primary amine substrate to the reaction mixture, followed by a non-nucleophilic base (e.g., N-methylmorpholine) and a catalytic amount of an acylation catalyst (e.g., DMAP).

  • Reaction: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and transfer the mixture to a separatory funnel. Perform an aqueous work-up, washing with acidic solution to remove unreacted amine, followed by water and brine.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude product by flash column chromatography on silica gel to yield the N,N'-di-Boc-protected guanidine derivative.

cluster_reagents Starting Materials cluster_workflow Experimental Workflow Thiourea N,N'-Di-Boc-Thiourea Activation Activation Step: Thiourea + Activator in THF Thiourea->Activation Amine Primary Amine (R-NH₂) Guanidinylation Guanidinylation: Add Amine + Base Amine->Guanidinylation Activator Activating Agent (e.g., TCT) Activator->Activation Base Base (e.g., NMM) Base->Guanidinylation Activation->Guanidinylation Reactive Intermediate Purification Workup & Purification Guanidinylation->Purification Crude Product Product N,N'-Di-Boc-N''-R-Guanidine Purification->Product High Purity Product

Caption: General workflow for the guanidinylation of a primary amine.

Applications in Drug Development and Signaling Pathways

The guanidinium group is a key feature in many biologically active compounds, often mimicking the side chain of arginine to interact with biological targets. Boc-protected guanidinylating reagents are instrumental in synthesizing molecules that modulate various signaling pathways.

A prominent example is in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. Boc-protected amino-guanidino precursors can be incorporated into these linkers to modulate solubility, cell permeability, and binding orientation.

The logical workflow of a PROTAC's mechanism of action is illustrated below. The guanidinium group, often introduced using the synthetic methods described above, can play a role in the linker's properties or in binding to either the target protein or the E3 ligase.

PROTAC_Mechanism Target Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex PROTAC PROTAC Molecule (Linker may contain guanidinium group) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination (Poly-Ub chain added to Target) Ternary_Complex->Ubiquitination Proximity-Induced Proteasome 26S Proteasome Ubiquitination->Proteasome Recruitment Degradation Target Protein Degradation Proteasome->Degradation Catalysis

Caption: Logical workflow of PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to tert-Butyl (2-amino-2-iminoethyl)carbamate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (2-amino-2-iminoethyl)carbamate, a key intermediate in medicinal chemistry and organic synthesis. While the specific historical details of its initial discovery are not extensively documented, its emergence is intrinsically linked to the development of amine protection strategies and guanidinylation reagents. This document details its synthesis, beginning with the preparation of its precursor, tert-butyl (2-aminoethyl)carbamate, followed by the guanidinylation process. Detailed experimental protocols, quantitative data from analogous reactions, and workflow diagrams are provided to support researchers in its practical application.

Introduction and Historical Context

The development of this compound is rooted in the broader advancements of peptide synthesis and the need for selectively protected bifunctional molecules. The introduction of the tert-butoxycarbonyl (Boc) protecting group revolutionized organic synthesis by providing a stable, acid-labile protecting group for amines. This allowed for the selective modification of other functional groups within a molecule.

The guanidinium group is a critical pharmacophore found in numerous biologically active compounds, including the amino acid arginine. Its high basicity and ability to form multiple hydrogen bonds make it a key moiety for molecular recognition at biological targets. However, this high basicity also presents a challenge in chemical synthesis. The development of Boc-protected guanidinylating agents provided a solution, allowing for the introduction of a masked guanidine group under mild conditions. This compound, with its CAS number 251294-65-2, emerged as a valuable building block in this context, providing a Boc-protected ethylguanidine moiety for incorporation into larger, more complex molecules.[1][2]

Synthesis

The synthesis of this compound is a two-step process:

  • Synthesis of the precursor: tert-Butyl (2-aminoethyl)carbamate from ethylenediamine.

  • Guanidinylation: Conversion of the primary amine in the precursor to a guanidine group.

Step 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate

The mono-Boc protection of ethylenediamine is a well-established procedure. Several methods exist, with the use of di-tert-butyl dicarbonate (Boc₂O) being the most common.

A widely used method for the selective mono-protection of ethylenediamine involves using an excess of the diamine relative to the di-tert-butyl dicarbonate.[3] An alternative procedure, which avoids a large excess of the diamine, is detailed below.[4]

Materials:

  • Ethylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Water

  • Magnesium oxide

  • Ether

  • Dicalit (diatomaceous earth)

Procedure:

  • A mixture of 600 ml of ethylenediamine in 3 L of dioxane, 1.5 L of water, and 90 g of magnesium oxide is stirred at room temperature under an argon atmosphere.[4]

  • A solution of 327 g of di-tert-butyl dicarbonate in 1.5 L of dioxane is added dropwise over 20 minutes.[4]

  • The reaction mixture is stirred at room temperature for 16 hours.[4]

  • The mixture is then suction filtered over Dicalit and concentrated under reduced pressure.[4]

  • The resulting residue is heated to reflux five times with 500 ml of ether each time, and the ether is decanted off after each reflux.[4]

  • The combined ethereal solutions are concentrated, and the resulting yellow oil is distilled under high vacuum to yield tert-butyl (2-aminoethyl)carbamate as a colorless oil (boiling point 84°-86°C at 46.5 Pa).[4]

Step 2: Guanidinylation of tert-Butyl (2-aminoethyl)carbamate

Materials:

  • tert-Butyl (2-aminoethyl)carbamate

  • 1-[N,N’-(di-Boc)amidino]pyrazole

  • Tetrahydrofuran (THF), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve tert-butyl (2-aminoethyl)carbamate (1.00 mmol) and 1-[N,N’-(di-Boc)amidino]pyrazole (1.10 mmol) in anhydrous THF (1.7 mL).

  • Stir the solution at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (eluent: ethyl acetate/hexane = 1:3).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 10%) to yield the di-Boc protected guanidine product.

  • Subsequent deprotection of the di-Boc-guanidino group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) would yield this compound.

Data Presentation

The following table summarizes quantitative data for the guanidinylation of various primary amines using 1-[N,N’-(di-Boc)amidino]pyrazole, providing an indication of the expected efficiency of this reaction.

Amine SubstrateGuanidinylating AgentSolventReaction Time (h)Yield (%)Reference
4-Bromophenethylamine1-[N,N’-(di-Boc)amidino]pyrazoleTHF2472
Benzylamine1-[N,N’-(di-Boc)amidino]pyrazoleTHF24Not specified
Various primary amines1-[N,N’-(di-Boc)amidino]pyrazoleTHF or CH₂Cl₂1-2470-95

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Guanidinylation Ethylenediamine Ethylenediamine Precursor tert-Butyl (2-aminoethyl)carbamate Ethylenediamine->Precursor Dioxane/H₂O, MgO Boc2O Boc₂O Boc2O->Precursor FinalProduct tert-Butyl (2-amino-2-iminoethyl)carbamate Precursor->FinalProduct THF GuanidinylatingAgent Guanidinylating Agent GuanidinylatingAgent->FinalProduct

Caption: Synthetic pathway for this compound.

Experimental Workflow for Guanidinylation

Guanidinylation_Workflow Start Start Dissolve Dissolve Precursor and Guanidinylating Agent in THF Start->Dissolve React Stir at Room Temperature (24 hours) Dissolve->React Monitor Monitor Reaction by TLC React->Monitor Concentrate Concentrate Under Reduced Pressure Monitor->Concentrate Reaction Complete Purify Purify by Column Chromatography Concentrate->Purify Deprotect Acidic Deprotection (Optional) Purify->Deprotect End Final Product Deprotect->End

Caption: General workflow for the guanidinylation of a primary amine.

Applications in Drug Development and Research

This compound serves as a crucial building block for the introduction of a protected ethylguanidine side chain in the synthesis of complex organic molecules. This is particularly relevant in the field of medicinal chemistry, where the guanidinium group is often a key feature in molecules designed to interact with biological targets such as enzymes and receptors. The Boc-protecting group allows for the incorporation of this moiety early in a synthetic sequence, with deprotection occurring at a later stage to reveal the functional guanidinium group. Its use has been noted in the synthesis of various biologically active compounds and as a linker in PROTACs (Proteolysis Targeting Chimeras).[5]

Conclusion

This compound is a synthetically valuable intermediate that has found its place in the toolbox of medicinal and organic chemists. While its specific discovery is not well-documented, its utility is a direct consequence of the development of modern synthetic methodologies, particularly in the realm of protecting group chemistry. The synthetic protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their research and development endeavors.

References

Technical Guide on the Solubility of tert-Butyl (2-amino-2-iminoethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (2-amino-2-iminoethyl)carbamate is a key synthetic intermediate, primarily utilized as a reagent for the introduction of a protected guanidino group onto primary amines in multi-step organic syntheses. The guanidinium group is a significant pharmacophore in medicinal chemistry, valued for its ability to engage in strong hydrogen bonding and electrostatic interactions.[1] Understanding the solubility of this Boc-protected guanidinylation reagent is critical for its effective use in reaction setup, purification, and formulation development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides standardized, in-depth experimental protocols for its determination in various solvents. Adherence to these methodologies will enable researchers to generate reliable and reproducible solubility data tailored to their specific experimental conditions. This document outlines both thermodynamic and kinetic solubility determination methods, provides a template for data compilation, and illustrates relevant chemical workflows.

Compound Profile: this compound

  • IUPAC Name: tert-butyl N-(2-amino-2-iminoethyl)carbamate

  • Synonyms: Boc-guanidinoethylamine

  • Molecular Formula: C₇H₁₅N₃O₂

  • Molecular Weight: 173.21 g/mol

  • CAS Number: 251294-65-2

  • Structure:

The structure contains a hydrophilic guanidino group and a hydrophobic tert-butyloxycarbonyl (Boc) protecting group, suggesting its solubility will be highly dependent on the polarity of the solvent.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility values for this compound are not available in peer-reviewed literature. The following table is provided as a template for researchers to systematically record experimentally determined data using the protocols outlined in Section 3.

SolventMolecular FormulaDielectric Constant (ε) at 20°CTemperature (°C)Method UsedSolubility (mg/mL)Solubility (mol/L)Observations
WaterH₂O80.125Thermodynamic
Phosphate-Buffered Saline (PBS, pH 7.4)-~7925Thermodynamic
Methanol (MeOH)CH₄O32.725Thermodynamic
Ethanol (EtOH)C₂H₆O24.525Thermodynamic
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.725Thermodynamic
N,N-Dimethylformamide (DMF)C₃H₇NO36.725Thermodynamic
Acetonitrile (ACN)C₂H₃N37.525Thermodynamic
Dichloromethane (DCM)CH₂Cl₂9.125Thermodynamic
Ethyl Acetate (EtOAc)C₄H₈O₂6.025Thermodynamic
Tetrahydrofuran (THF)C₄H₈O7.525Thermodynamic
TolueneC₇H₈2.425Thermodynamic
HexanesC₆H₁₄1.925Thermodynamic

Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in drug discovery and development: thermodynamic and kinetic.[2] Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium, while kinetic solubility measures the concentration at which a compound, dissolved in a concentrated organic stock solution (typically DMSO), precipitates when diluted into an aqueous medium.[3]

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility and is considered the most reliable technique.[4]

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, buffers, organic solvents)

  • Glass vials with screw caps (e.g., 2-4 mL)

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., 2-5 mg).

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

  • Equilibration: Cap the vial securely and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[5] The dissolution rate can affect the time required.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter and dispense the clear, filtered saturated solution into a clean vial. This step is crucial to remove any particulate matter.

  • Quantification:

    • Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations.

    • Analyze the filtered saturated solution and the calibration standards using a validated analytical method (e.g., HPLC-UV).

    • Determine the concentration of the compound in the saturated solution by comparing its response to the calibration curve.

  • Verification (Optional but Recommended): The pH of aqueous solutions should be measured before and after the experiment to ensure it has not been significantly altered by the dissolved compound.[6]

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's behavior under non-equilibrium conditions, which can be relevant to in vitro assays.[7]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The concentration at which precipitation is first observed is defined as the kinetic solubility.[8] Precipitation can be detected by turbidimetry (light scattering) or by filtering the solution and measuring the concentration of the filtrate by UV absorption.[8]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), high purity

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplates (UV-transparent for UV method, clear for nephelometry)

  • Plate reader capable of measuring UV absorbance or nephelometry

  • Liquid handling system or multichannel pipettes

Procedure (UV Absorption Method):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a 96-well plate. Create a serial dilution directly on the plate or prepare intermediate dilutions.

  • Aqueous Dilution: Rapidly add the aqueous buffer to each well (e.g., 198 µL) to achieve the final desired concentrations and a final DMSO concentration typically between 1-5%.

  • Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 1-2 hours).[9]

  • Precipitate Removal: Filter the plate using a 96-well filter plate to separate any precipitated solid from the solution.

  • Measurement: Transfer the clear filtrate to a new UV-transparent 96-well plate.

  • Quantification: Measure the UV absorbance at the compound's λ_max. Calculate the concentration in each well against a pre-established calibration curve of the compound prepared in a mixture of buffer and DMSO that matches the final assay conditions. The highest concentration that does not show evidence of precipitation is reported as the kinetic solubility.

Mandatory Visualizations

The following diagrams illustrate key workflows and chemical principles relevant to the study and application of this compound.

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess solid compound into vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow suspension to settle C->D E Filter supernatant (e.g., 0.22 um filter) D->E G Quantify concentration (e.g., HPLC-UV) E->G F Prepare calibration standards F->G H Report Solubility (mg/mL or mol/L) G->H

Caption: A flowchart of the shake-flask method for thermodynamic solubility.

G Application in Synthesis: Guanidinylation of a Primary Amine reagent This compound protected_guanidine Boc-Protected Guanidine Product reagent->protected_guanidine Reaction (e.g., with HgCl2 or EDCI) amine Primary Amine (R-NH2) amine->protected_guanidine deprotection Deprotection (e.g., TFA, HCl) protected_guanidine->deprotection final_product Final Guanidine Product (R-Guanidine) deprotection->final_product

References

An In-depth Technical Guide to the Stability and Proper Storage of tert-Butyl (2-amino-2-iminoethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl (2-amino-2-iminoethyl)carbamate. Due to the limited availability of specific stability studies for this compound, this guide synthesizes information from supplier recommendations and the known chemical properties of its constituent functional groups: a tert-butyloxycarbonyl (Boc) protected amine and a guanidine-like moiety.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: Boc-amino-2-iminoethylamine

  • CAS Number: 251294-65-2

  • Molecular Formula: C₇H₁₅N₃O₂

  • Molecular Weight: 173.21 g/mol

The structure comprises a carbamate group with a Boc protecting group and a guanidine-like functional group. The Boc group is known for its lability under acidic conditions, while the guanidine group is strongly basic.[1] These characteristics are central to understanding the compound's stability profile.

Stability Profile

Key Stability Characteristics:

  • Acid Lability: The Boc protecting group is readily cleaved under acidic conditions.[1] This is the primary degradation pathway of concern. The reaction proceeds via protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation.

  • Base Stability: Carbamates, including Boc-protected amines, are generally stable under basic conditions.[2] The high basicity of the guanidine-like moiety itself suggests stability in non-acidic environments.

  • Thermal Stability: While specific data is unavailable, refrigeration is consistently recommended by suppliers, indicating potential for thermal degradation at ambient or elevated temperatures.

  • Oxidative Stability: No specific information on oxidative stability was found, but as a general precaution for amino compounds, exposure to strong oxidizing agents should be avoided.

  • Light Sensitivity: Storage in a dark place is recommended, suggesting potential sensitivity to light.

  • Moisture Sensitivity: The recommendation to keep the compound sealed and dry indicates that it may be hygroscopic or susceptible to hydrolysis over time, although Boc groups are generally resistant to hydrolysis under neutral or basic conditions.

Incompatible Materials:

  • Strong Acids: Will readily cleave the Boc group.

  • Strong Oxidizing Agents: May lead to degradation of the molecule.

The following table summarizes the inferred stability of this compound based on the properties of its functional groups.

ConditionStabilityNotes
Acidic (pH < 4) LabileRapid cleavage of the Boc protecting group is expected.[1]
Neutral (pH ~7) Likely StableExpected to be stable for short periods. Long-term stability may be affected by moisture.
Basic (pH > 8) HighThe Boc group is stable to basic conditions.[2]
Elevated Temperature Likely UnstableRefrigeration is recommended for storage, suggesting potential for degradation.
Light Exposure Potentially UnstableStorage in the dark is recommended by suppliers.
Moisture/Humidity Potentially UnstableRecommended to be stored in a dry environment.
Strong Oxidizing Agents Likely UnstableGeneral incompatibility with amine-containing compounds.

Proper Storage and Handling

To ensure the integrity and longevity of this compound, the following storage and handling procedures are recommended based on supplier data sheets and best practices for air-sensitive and hygroscopic compounds.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°CTo minimize potential thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To protect from atmospheric moisture and carbon dioxide.
Light Keep in a dark place (e.g., amber vial)To prevent potential photodegradation.
Container Tightly sealed containerTo prevent ingress of moisture and air.

Handling Procedures:

Personnel should use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area, preferably within a fume hood.

Diagram of Storage Recommendations

storage Proper Storage of This compound temp Temperature (2-8°C) storage->temp light Light (Dark Place) storage->light atmosphere Atmosphere (Inert Gas) storage->atmosphere container Container (Tightly Sealed) storage->container stability Ensures Chemical Stability temp->stability light->stability atmosphere->stability container->stability

Caption: Key storage parameters for maintaining compound integrity.

Potential Degradation Pathway

The most probable degradation pathway for this compound is the acid-catalyzed cleavage of the Boc protecting group.

Diagram of Acid-Catalyzed Deprotection

reactant This compound C₇H₁₅N₃O₂ acid H⁺ (Acidic Conditions) reactant->acid Exposed to intermediate Protonated Carbamate acid->intermediate Protonates products 2-Amino-2-iminoethanaminium + CO₂ + Isobutene intermediate->products Cleavage

Caption: Acid-catalyzed degradation of the target compound.

Experimental Protocols

As no specific stability-indicating assays for this compound have been published, a general experimental approach for assessing the stability is proposed below.

Protocol: Assessment of Acid Stability

  • Solution Preparation: Prepare a stock solution of this compound of known concentration in an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Prepare several aliquots of the stock solution.

    • To each aliquot, add a specific amount of a standardized acidic solution (e.g., 0.1 N HCl in methanol) to achieve different final acid concentrations.

    • Include a control sample with no acid added.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 25°C) for a defined period. Samples can be taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the reaction by adding a stoichiometric amount of a suitable base (e.g., triethylamine).

    • Analyze the samples by a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • The HPLC method should be capable of separating the parent compound from its potential degradants.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point for each condition.

    • Determine the rate of degradation under different acidic concentrations.

Diagram of Experimental Workflow for Stability Testing

start Prepare Stock Solution stress Apply Stress Conditions (e.g., Acid, Heat, Light) start->stress incubate Incubate at Controlled Temperature and Time stress->incubate analyze Analyze by HPLC/LC-MS incubate->analyze data Calculate Degradation Rate analyze->data end Determine Stability Profile data->end

Caption: General workflow for assessing compound stability.

Conclusion

This compound is a compound that requires careful storage and handling to maintain its chemical integrity. Its stability is primarily dictated by the acid-labile Boc protecting group. The recommended storage conditions of refrigeration (2-8°C), protection from light, and storage in a dry, inert atmosphere are crucial for preventing degradation. Researchers and drug development professionals should be particularly cautious to avoid acidic environments during its use and storage. The implementation of the suggested handling procedures and stability testing protocols will help ensure the reliable use of this compound in research and development activities.

References

Spectroscopic Analysis of tert-Butyl Carbamates: An Illustrative Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a detailed overview of the spectroscopic characterization of tert-Butyl (2-aminoethyl)carbamate. The data presented herein, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are essential for the structural elucidation and purity assessment of this compound. The methodologies for data acquisition are described to ensure reproducibility.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for tert-Butyl (2-aminoethyl)carbamate.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for tert-Butyl (2-aminoethyl)carbamate

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
5.18br s-1HNH CO
3.09q6.02HCH₂ -NHCO
2.78t6.02HCH₂ -NH₂
1.37s-9H(CH₃ )₃
1.23br s-2HNH₂

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[1]

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for tert-Butyl (2-aminoethyl)carbamate

Chemical Shift (δ) ppmAssignment
156.1NC =O
78.9C (CH₃)₃
42.2C H₂-NHCO
41.7C H₂-NH₂
28.2C(C H₃)₃

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz[1]

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for tert-Butyl (2-aminoethyl)carbamate

m/zIon
161[MH]⁺

Ionization Method: Fast Atom Bombardment (FAB)[1]

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Data for tert-Butyl (2-aminoethyl)carbamate

Wavenumber (cm⁻¹)Assignment
3350N-H stretch
2977C-H stretch (aliphatic)
1693C=O stretch (carbamate)
1524N-H bend
1391, 1366C-H bend (gem-dimethyl)
1252C-O stretch
1172C-N stretch

Sample Phase: Film[1]

Experimental Protocols

The following protocols describe the general procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 300 MHz and 125 MHz spectrometer, respectively.[1] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectra were obtained using a Fast Atom Bombardment (FAB) mass spectrometer.[1] The sample was ionized and the mass-to-charge ratio (m/z) of the resulting ions was measured.

Infrared (IR) Spectroscopy

The infrared spectrum was recorded from a thin film of the sample.[1] The spectrum was scanned over the mid-infrared region to observe the vibrational frequencies of the functional groups.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of tert-Butyl (2-aminoethyl)carbamate purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir interpretation Structural Elucidation & Purity Assessment nmr->interpretation ms->interpretation ir->interpretation

General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for the Guanidinylation of Primary Amines using tert-Butyl (2-amino-2-iminoethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of tert-Butyl (2-amino-2-iminoethyl)carbamate, a Boc-protected guanidinylating reagent, for the efficient and controlled introduction of a guanidine moiety onto primary amines. The guanidinium group is a critical functional group in medicinal chemistry, known for its ability to participate in key biological interactions through hydrogen bonding and electrostatic interactions, often enhancing the binding affinity and biological activity of drug candidates.

Introduction

Guanidinylation, the process of adding a guanidine group to a molecule, is a fundamental transformation in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and natural product analogs. The high basicity and nucleophilicity of the guanidine functional group often necessitate the use of protecting groups to achieve controlled and selective reactions. This compound, featuring a tert-butoxycarbonyl (Boc) protecting group, offers a stable and versatile reagent for this purpose. The Boc group effectively masks the reactivity of the guanidine, allowing for its introduction under mild conditions compatible with various functional groups. Subsequent deprotection under acidic conditions readily yields the desired guanidinylated product.

This document outlines the general principles, experimental protocols, and representative data for the guanidinylation of primary amines using this compound and similar Boc-protected reagents.

Data Presentation

The following table summarizes the typical yields for the guanidinylation of various primary amines using Boc-protected guanidinylating reagents. The data is compiled from studies using structurally similar and widely used reagents such as N,N'-Di-Boc-N''-triflylguanidine and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, which are expected to exhibit comparable reactivity to this compound under optimized conditions.

Primary Amine SubstrateGuanidinylating ReagentSolventReaction TimeYield (%)Reference
BenzylamineN,N'-Di-Boc-N''-triflylguanidineDichloromethane30 min95%[1][2]
AnilineN,N'-Di-Cbz-N''-triflylguanidineDichloromethane1 hHigh[3]
Unhindered Primary AminesN,N'-Di-Boc-N''-triflylguanidineDichloromethane1 h>90%[1]
4-Bromophenethylamine1-[N,N'-(di-Boc)amidino]pyrazoleTHF24 h72%[4]
Pyrrolidinebis-Boc-derived guanidineNot SpecifiedProlonged96%

Experimental Protocols

The following protocols provide detailed methodologies for the guanidinylation of primary amines using a Boc-protected guanidinylating agent like this compound. The choice of a specific protocol may depend on the reactivity of the amine substrate and the desired scale of the reaction.

Protocol 1: General Procedure for Guanidinylation of Primary Amines

This protocol is a general method suitable for a wide range of primary amines.

Materials:

  • This compound (or a similar N,N'-di-Boc-guanidinylating reagent)

  • Primary amine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

  • 2 M Aqueous Sodium Bisulfate solution

  • Saturated Aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Boc-protected guanidinylating reagent (1.05 equivalents) in anhydrous DCM or THF.

  • Addition of Amine: To the stirred solution at room temperature, add the primary amine (1.0 equivalent). If the primary amine is provided as a salt, add 1.1 equivalents of a non-nucleophilic base like TEA or DIPEA.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with unhindered primary amines are often complete within 1-2 hours, while less reactive amines may require longer reaction times or gentle heating.[3]

  • Work-up: Upon completion of the reaction, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 M aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-Boc-protected guanidinylated product.[1]

Protocol 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group to yield the final guanidine product, typically as a salt.

Materials:

  • N-Boc-protected guanidinylated product

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the N-Boc-protected guanidinylated product in anhydrous DCM.

  • Acidolysis: To the stirred solution at 0 °C (ice bath), add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in dioxane.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Precipitation and Washing: Add cold diethyl ether to the residue to precipitate the guanidinium salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Mandatory Visualizations

Experimental Workflow

Guanidinylation_Workflow cluster_prep Reaction Preparation cluster_reaction Guanidinylation Reaction cluster_workup Work-up & Purification cluster_product Product reagent Boc-Guanidinylating Reagent reaction_mix Reaction Mixture reagent->reaction_mix amine Primary Amine amine->reaction_mix solvent Anhydrous Solvent (DCM or THF) solvent->reaction_mix stirring Stir at RT reaction_mix->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring extraction Aqueous Work-up monitoring->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification protected_guanidine N-Boc-Protected Guanidine purification->protected_guanidine

Caption: General experimental workflow for the guanidinylation of primary amines.

Signaling Pathway Interaction

Guanidinium-containing molecules, such as arginine analogs synthesized using this methodology, can play crucial roles in various biological signaling pathways. For example, they can act as inhibitors of Nitric Oxide Synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a key signaling molecule.

NOS_Inhibition_Pathway cluster_synthesis Synthesis cluster_pathway Nitric Oxide Signaling Pathway cluster_cellular_response Cellular Response guanidinylation Guanidinylation of Primary Amine arginine_analog Arginine Analog (e.g., L-NAME) guanidinylation->arginine_analog nos Nitric Oxide Synthase (NOS) arginine_analog->nos Inhibits l_arginine L-Arginine l_arginine->nos Substrate no Nitric Oxide (NO) nos->no Produces l_citrulline L-Citrulline nos->l_citrulline Produces sGC Soluble Guanylate Cyclase (sGC) no->sGC Activates cGMP cGMP sGC->cGMP Produces vasodilation Vasodilation cGMP->vasodilation Leads to

Caption: Inhibition of the Nitric Oxide Synthase (NOS) pathway by a synthesized arginine analog.

References

Application Notes and Protocols for tert-Butyl (2-amino-2-iminoethyl)carbamate and Related Guanidinylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium group is a critical structural motif in a vast array of natural products and pharmaceuticals, valued for its ability to participate in strong hydrogen bonding and electrostatic interactions.[1] The synthesis of molecules containing this highly basic functional group often necessitates the use of protecting groups to ensure compatibility with various reaction conditions. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines and guanidines due to its stability under many conditions and its facile removal under mild acidic conditions.

This document provides detailed application notes and protocols for the synthesis and use of Boc-protected guanidinylating agents, with a focus on derivatives of 2-aminoethylguanidine. While tert-butyl (2-amino-2-iminoethyl)carbamate (a mono-Boc-protected 2-aminoethylguanidine) is not a commonly available commercial reagent, this guide outlines the synthetic strategies to produce such reagents and their subsequent application in the guanidinylation of primary and secondary amines. The protocols described herein focus on the use of N,N'-di-Boc-protected guanidinylating agents, which are more common and versatile for achieving controlled guanidinylation.

Data Presentation

Table 1: Physicochemical Properties of a Related Compound: tert-Butyl N-(2-aminoethyl)carbamate
PropertyValueReference
CAS Number57260-73-8[2]
Molecular FormulaC₇H₁₆N₂O₂[2]
Molecular Weight160.22 g/mol [2]
Boiling Point72-80 °C at 0.1 mmHg[2]
Density1.012 g/cm³[2]
Refractive Index1.458[2]
Table 2: Comparison of Common Guanidinylation Methods using Di-Boc-Protected Reagents
Guanidinylating ReagentActivating AgentAmine SubstrateSolventYield (%)Reference
1-[N,N'-(Di-Boc)amidino]pyrazoleNone4-BromophenethylamineTHF72[3]
N,N'-Di-Boc-thioureaCyanuric Chloride (TCT)Various primary and secondary aminesTHFup to 95[4]
N,N'-Di-Boc-thioureaHgCl₂Aromatic, aliphatic, and sterically hindered aminesDMFGood to Excellent[5]
N,N'-Di-Boc-N''-triflylguanidineNonePrimary and secondary aminesNot specifiedHigh[6]

Experimental Protocols

I. Synthesis of Mono-Boc-Protected Diamine Precursor

A crucial first step in synthesizing a mono-Boc-protected guanidinylating agent is the selective protection of one amino group in a symmetrical diamine, such as ethylenediamine.[7]

Protocol 1: Selective Mono-Boc Protection of Ethylenediamine

Materials:

  • Ethylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve ethylenediamine (1.0 eq) in DCM or MeOH.[7]

  • Cool the solution to 0 °C using an ice bath with vigorous stirring.[7]

  • Dissolve Boc₂O (0.8-1.0 eq) in the same solvent and add it dropwise to the cooled diamine solution over 1-2 hours using a dropping funnel.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Concentrate the reaction mixture under reduced pressure.[7]

  • Redissolve the residue in DCM or ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude mono-Boc-protected diamine.[7]

  • If necessary, purify the product by column chromatography on silica gel.[7]

II. Guanidinylation of the Mono-Boc-Protected Diamine

The free amino group of the mono-Boc-protected diamine can then be guanidinylated. A common method involves the use of N,N'-di-Boc-thiourea activated by a coupling agent.[7]

Protocol 2: Guanidinylation using TCT-activated N,N'-Di-Boc-thiourea

Materials:

  • Mono-Boc-protected ethylenediamine (from Protocol 1)

  • N,N'-Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • N-methylmorpholine (NMM)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve N,N'-di-Boc-thiourea (1.0 eq) and TCT (0.5 eq) in anhydrous THF.[4]

  • Stir the mixture at room temperature for 1-2 hours to activate the thiourea.

  • In a separate flask, dissolve the mono-Boc-protected ethylenediamine (1.0 eq), NMM (2.0 eq), and a catalytic amount of DMAP in anhydrous THF.[4][7]

  • Add the amine solution to the activated thiourea mixture.[7]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.[7]

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude di-Boc-guanidinylated, mono-Boc-amine product.

  • Purify the product by column chromatography on silica gel.

III. Deprotection of Boc Groups

The final step is the removal of the Boc protecting groups to yield the desired guanidine. This is typically achieved under acidic conditions.[1]

Protocol 3: Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected guanidine compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the N,N'-di-Boc-protected guanidine in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask.[1]

  • Cool the solution to 0 °C using an ice bath.[1]

  • Slowly add TFA to the stirred solution (the final concentration of TFA can range from 20% to 100% v/v relative to DCM).[1]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the complete consumption of the starting material.[1]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting product is typically the TFA salt of the guanidine. If the free base is required, dissolve the residue in an appropriate solvent and wash with a mild base like saturated aqueous NaHCO₃ solution.[8]

Protocol 4: Mild Boc Deprotection using TMSOTf and 2,6-Lutidine

This method is suitable for substrates that are sensitive to strong acids like TFA.[8]

Materials:

  • Boc-protected guanidine compound

  • Anhydrous Dichloromethane (DCM)

  • 2,6-Lutidine

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM under an inert atmosphere.[8]

  • Add 2,6-lutidine (1.5-2.0 equivalents).[8]

  • Cool the solution to 0 °C.[8]

  • Add TMSOTf (1.5-2.0 equivalents) dropwise to the cooled solution.[8]

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Quench the reaction by adding methanol.[8]

  • Dilute the mixture with an organic solvent (e.g., DCM or Ethyl Acetate) and wash with water and saturated aqueous sodium bicarbonate.[8]

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.[8]

Safety and Handling

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling all chemicals.

  • Work in a well-ventilated fume hood.

  • tert-Butyl N-(2-aminoethyl)carbamate and related compounds can cause skin irritation and serious eye damage.

  • Avoid breathing fumes, dust, and vapors.

  • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

  • In case of contact with skin, wash immediately with plenty of soap and water.

  • For detailed safety information, consult the Safety Data Sheet (SDS) for the specific reagents being used.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Mono-Boc-Protected Guanidinylating Agent cluster_application Application in Guanidinylation cluster_deprotection Deprotection start Ethylenediamine mono_boc Mono-Boc Protection (Protocol 1) start->mono_boc mono_boc_product tert-Butyl (2-aminoethyl)carbamate mono_boc->mono_boc_product guanidinylation Guanidinylation (Protocol 2) mono_boc_product->guanidinylation protected_reagent Di-Boc-guanidinylated, mono-Boc-amine guanidinylation->protected_reagent guanidinylation_reaction Guanidinylation protected_reagent->guanidinylation_reaction substrate Primary or Secondary Amine substrate->guanidinylation_reaction protected_product Boc-Protected Guanidine Product guanidinylation_reaction->protected_product deprotection Deprotection (Protocols 3 or 4) protected_product->deprotection final_product Final Guanidine Product deprotection->final_product guanidinylation_pathway amine R1R2NH (Primary/Secondary Amine) nucleophilic_attack Nucleophilic Attack amine->nucleophilic_attack guanidinylating_agent N,N'-Di-Boc-Guanidinylating Agent activated_intermediate Activated Intermediate (e.g., with TCT) guanidinylating_agent->activated_intermediate activated_intermediate->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate protected_guanidine N,N'-Di-Boc-N''-Substituted Guanidine tetrahedral_intermediate->protected_guanidine deprotection Deprotection protected_guanidine->deprotection acid Acid (e.g., TFA) acid->deprotection final_product Substituted Guanidine (Salt Form) deprotection->final_product

References

Application of tert-Butyl (2-amino-2-iminoethyl)carbamate Equivalents in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidino functional group, characteristic of the amino acid arginine, plays a pivotal role in the biological activity of numerous peptides and proteins due to its ability to engage in hydrogen bonding and electrostatic interactions. The strategic incorporation of arginine analogs or the modification of primary amines to introduce a guanidino moiety is a key strategy in peptide-based drug discovery. This document provides detailed application notes and protocols for the use of reagents functionally equivalent to tert-butyl (2-amino-2-iminoethyl)carbamate for the introduction of a Boc-protected guanidino group in peptide synthesis.

The primary reagents discussed are N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent) . These reagents allow for the efficient and chemoselective guanidinylation of primary amines under mild conditions, providing a versatile tool for the synthesis of arginine-containing peptides, arginine analogs, and other guanidinylated molecules. The di-Boc protecting group ensures the guanidino moiety is masked during peptide elongation and can be readily deprotected during the final cleavage and deprotection step.

Data Presentation

The efficiency of guanidinylation reactions is dependent on the substrate and the chosen reagent. Below is a summary of reported yields for the guanidinylation of various primary amines using N,N'-Di-Boc protected reagents.

Guanidinylating ReagentSubstrate (Primary Amine)ProductReaction TimeYield (%)Reference
N,N'-Di-Boc-N''-triflylguanidineUnhindered, primary aminesN,N'-di-Boc-protected guanidine->90%[1]
N,N'-Di-Boc-N''-triflylguanidineBenzylamineN,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine-95%[1]
N,N'-Di-Boc-N''-triflylguanidineSecondary aminesN,N'-di-Boc-protected guanidine-High[1]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineBenzylamineN,N'-di-Boc-protected guanidine2 h>95%[2]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineAnilineN,N'-di-Boc-protected guanidine24 h>95%[2]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine4-BromophenethylamineN,N'-di-Boc-guanidinylated product24 h72%

Experimental Protocols

Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol describes a general procedure for the guanidinylation of a primary amine in solution phase.

Materials:

  • Primary amine (1.0 equiv)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05-1.2 equiv)[2]

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Dissolve the primary amine (1.0 equiv) in anhydrous THF or DMF in a round-bottom flask.

  • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05-1.2 equiv) to the solution.[2]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Reaction times can vary from 2 to 24 hours depending on the reactivity of the amine.[2]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N,N'-di-Boc-protected guanidine.

Protocol 2: Guanidinylation of a Primary Amine using N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol is particularly useful for less reactive or sterically hindered amines due to the high reactivity of Goodman's reagent.

Materials:

  • Primary amine (1.0 equiv)

  • N,N'-di-Boc-N''-triflylguanidine (1.0 equiv)[3]

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.

  • In a separate flask, dissolve N,N'-di-Boc-N''-triflylguanidine (1.0 equiv) in anhydrous CH₂Cl₂.

  • Slowly add the solution of Goodman's reagent to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Solid-Phase Synthesis of a Homoarginine-Containing Peptide

This protocol outlines the synthesis of a peptide containing a homoarginine residue, which is generated by guanidinylating a lysine residue on the solid support.

Materials:

  • Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH

  • Rink Amide resin

  • Standard reagents for Fmoc-based Solid-Phase Peptide Synthesis (SPPS): Piperidine/DMF, HBTU/HOBt or HATU/HOAt, DIPEA

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Anhydrous DMF

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Perform standard Fmoc-SPPS to assemble the peptide chain up to the lysine residue that will be converted to homoarginine. Use Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH for this position.

  • After coupling the protected lysine, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Selectively deprotect the lysine side chain by treating the resin with a solution of 1% TFA in DCM (for Mtt) or 2% hydrazine in DMF (for Dde).

  • Wash the resin thoroughly with DMF.

  • Dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (5 equiv) in anhydrous DMF and add it to the resin.

  • Allow the guanidinylation reaction to proceed for 12-24 hours at room temperature.

  • Wash the resin extensively with DMF and DCM.

  • Continue with the synthesis of the remaining peptide sequence using standard Fmoc-SPPS protocols.

  • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

Protocol 4: Final Cleavage and Deprotection of the Di-Boc-Guanidino Group

This protocol describes the final step to cleave the peptide from the resin and simultaneously remove the di-Boc protecting groups from the guanidino moiety and other acid-labile side-chain protecting groups.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Water

  • Cold diethyl ether

Procedure:

  • Place the dry peptidyl-resin in a reaction vessel.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water.[4]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). The removal of both Boc groups from the guanidino moiety is typically achieved with a TFA-H₂O (95:5) mixture at room temperature within 1 hour.[4]

Visualization of Workflows and Pathways

Experimental Workflow for Guanidinylation and Peptide Synthesis

experimental_workflow cluster_solution_phase Solution-Phase Guanidinylation cluster_sp_synthesis Solid-Phase Peptide Synthesis amine Primary Amine guanidinylation Guanidinylation Reaction (THF or DMF, RT) amine->guanidinylation reagent N,N'-Di-Boc Guanidinylating Reagent reagent->guanidinylation purification Purification (Column Chromatography) guanidinylation->purification product Di-Boc-Protected Guanidine purification->product elongation Peptide Elongation (Fmoc-SPPS) product->elongation Incorporate into Peptide Synthesis resin Resin-Bound Peptide with Lys(Side-Chain PG) side_chain_deprotection Selective Side-Chain Deprotection resin->side_chain_deprotection guanidinylation_sp Guanidinylation on Resin (Di-Boc Reagent, DMF) side_chain_deprotection->guanidinylation_sp guanidinylation_sp->elongation cleavage Final Cleavage & Deprotection (TFA Cocktail) elongation->cleavage final_peptide Purified Guanidinylated Peptide cleavage->final_peptide

Caption: General workflow for Boc-guanidinylation and its application in peptide synthesis.

Signaling Pathway: Inhibition of the Coagulation Cascade

Peptides containing modified arginine residues, such as those synthesized using the described methods, can act as potent enzyme inhibitors. A notable example is Clavatadine A, a natural product whose synthesis can be achieved using these techniques, which is an inhibitor of Factor XIa. Factor XIa is a key enzyme in the intrinsic pathway of the coagulation cascade.[5]

coagulation_cascade XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa:e->X:w Activates VIIIa Factor VIIIa VIIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin (II) Xa:e->Prothrombin:w Activates Va Factor Va Va->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin ClavatadineA Clavatadine A (Synthesized via Guanidinylation) ClavatadineA->XIa Inhibits

Caption: Inhibition of Factor XIa in the coagulation cascade by a guanidinylated peptide.

References

The Role of N-Boc-Protected Guanidinylating Agents in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly in medicinal chemistry and the development of novel therapeutics, the guanidinium group stands out as a critical structural motif. Its prevalence in natural products and pharmaceuticals is attributed to its ability to participate in strong hydrogen bonding and electrostatic interactions, often playing a pivotal role in molecular recognition at biological targets. The synthesis of guanidine-containing molecules, however, presents unique challenges due to the high basicity and nucleophilicity of the guanidine functional group.

To address these challenges, synthetic chemists have developed a range of protective group strategies. Among these, the use of the tert-butoxycarbonyl (Boc) group has become a cornerstone for the controlled and efficient introduction of the guanidine moiety. While the specific molecule, tert-Butyl (2-amino-2-iminoethyl)carbamate, represents a mono-Boc-protected guanidine, its direct application as a standalone reagent is less common. Instead, modern organic synthesis predominantly employs more stable and highly efficient di-Boc-protected guanidinylating agents. These reagents effectively temper the reactivity of the guanidine group, allowing for mild reaction conditions and broad functional group tolerance. The Boc groups can be readily removed under acidic conditions, unmasking the guanidine functionality at a desired stage of the synthesis.

These application notes provide a comprehensive overview of the use of N-Boc-protected guanidinylating agents in modern organic synthesis. We will delve into the most common reagents, their mechanisms of action, and provide detailed experimental protocols for their application in the guanidinylation of primary and secondary amines.

Commonly Used N-Boc-Protected Guanidinylating Reagents

Several N-Boc-protected reagents have gained prominence for their efficacy and versatility in guanidinylation reactions. The choice of reagent often depends on the nucleophilicity of the amine substrate and the desired reaction conditions.

Reagent NameStructureTypical Application
N,N'-Di-Boc-N''-triflylguanidine [Image of N,N'-Di-Boc-N''-triflylguanidine structure]A highly reactive electrophile suitable for the guanidinylation of a wide range of amines, including weakly nucleophilic and sterically hindered ones.[1]
N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine [Image of N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine structure]A mild and efficient reagent for the guanidinylation of primary and secondary amines under neutral conditions.[2][3][4]
N,N'-Di-Boc-thiourea [Image of N,N'-Di-Boc-thiourea structure]A stable precursor that requires activation to form a reactive species for guanidinylation. Commonly activated with mercury(II) chloride or cyanuric chloride (TCT).[2][5]

Data Presentation: Comparative Yields in Guanidinylation Reactions

The following table summarizes representative yields for the guanidinylation of various amine substrates using different N-Boc-protected reagents, providing a basis for comparison and method selection.

Amine SubstrateGuanidinylating ReagentActivating AgentSolventConditionsYield (%)Reference
BenzylamineN,N'-Di-Boc-N''-triflylguanidine-DichloromethaneRoom Temp.95[6]
4-BromophenethylamineN,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine-THFRoom Temp., 24h72[2][4]
Various primary aminesN,N'-Di-Boc-N''-triflylguanidine-DichloromethaneRoom Temp.>90[6]
Various secondary aminesN,N'-Di-Boc-N''-triflylguanidine-DichloromethaneRoom Temp.High[6]
Various aminesN,N'-Di-Boc-thioureaCyanuric Chloride (TCT)THFRoom Temp.up to 95[5]

Experimental Protocols

Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine

This protocol describes a general procedure for the guanidinylation of a primary amine using the highly reactive N,N'-Di-Boc-N''-triflylguanidine.[1][7]

Materials:

  • Primary amine (e.g., benzylamine)

  • N,N'-Di-Boc-N''-triflylguanidine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (optional, for amine salts)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equiv) in anhydrous DCM.

  • Add N,N'-Di-Boc-N''-triflylguanidine (1.05 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the N,N'-di-Boc-protected guanidine.

Protocol 2: Guanidinylation of a Primary Amine using N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine

This protocol outlines the guanidinylation of a primary amine using the milder N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine.[2][4]

Materials:

  • Primary amine (e.g., 4-bromophenethylamine)

  • N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the primary amine (1.0 equiv) and N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine (1.1 equiv) in anhydrous THF in a round-bottom flask.[4]

  • Stir the solution at room temperature for 24 hours.[4]

  • Monitor the reaction progress by TLC.[2]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.[4]

  • Purify the residue by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexane) to yield the N,N'-di-Boc-protected guanidine.[2]

Protocol 3: Guanidinylation of an Amine using N,N'-Di-Boc-thiourea with TCT Activation

This protocol details the guanidinylation of an amine using the stable N,N'-Di-Boc-thiourea, which requires activation with cyanuric chloride (TCT).[5][7]

Materials:

  • Amine (primary or secondary)

  • N,N'-Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • N-methylmorpholine (NMM)

  • 4-(Dimethylamino)pyridine (DMAP, catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve N,N'-Di-Boc-thiourea (3.0 equiv) in anhydrous THF.

  • Add cyanuric chloride (TCT) (1.0 equiv) to the solution to activate the thiourea.

  • To the activated mixture, add the amine (1.0 equiv), N-methylmorpholine (NMM), and a catalytic amount of DMAP.[2][7]

  • Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.

  • Perform a standard aqueous work-up.

  • Purify the crude product by column chromatography on silica gel to obtain the N,N'-di-Boc-protected guanidine.

Protocol 4: Boc-Deprotection of a Protected Guanidine

This protocol describes the removal of the Boc protecting groups to yield the free guanidine, typically as a salt.[7]

Materials:

  • N,N'-di-Boc-protected guanidine

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the N,N'-di-Boc-protected guanidine in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to the stirred solution. The amount of TFA will depend on the substrate, but a significant excess is typically used (e.g., 20-50% v/v).

  • Stir the reaction mixture at 0 °C to room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, the solvent and excess TFA are removed under reduced pressure to yield the guanidinium salt.

Mandatory Visualizations

Guanidinylation_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Step cluster_workup Purification cluster_product Product Amine Primary or Secondary Amine Reaction Guanidinylation Reaction (Solvent, Room Temp.) Amine->Reaction Guan_Reagent N,N'-di-Boc Guanidinylating Agent Guan_Reagent->Reaction Workup Aqueous Work-up & Concentration Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product N,N'-di-Boc-Protected Guanidine Purification->Product

Caption: General workflow for the guanidinylation of an amine.

Thiourea_Activation Thiourea N,N'-Di-Boc-thiourea Intermediate Reactive Carbodiimide Intermediate Thiourea->Intermediate TCT Cyanuric Chloride (TCT) TCT->Intermediate Activation Product N,N'-di-Boc-Guanidine Intermediate->Product Nucleophilic Attack Amine Amine (R-NH2) Amine->Product

Caption: Activation of N,N'-Di-Boc-thiourea for guanidinylation.

Deprotection_Workflow Start N,N'-di-Boc-Protected Guanidine Reaction Acidic Conditions (e.g., TFA in DCM) Start->Reaction Workup Solvent Removal Reaction->Workup Product Guanidinium Salt Workup->Product

Caption: Workflow for the deprotection of a Boc-protected guanidine.

References

Application Notes and Protocols: Tert-Butyl (2-amino-2-iminoethyl)carbamate as an Amine Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the tert-butyloxycarbonyl (Boc) group for the protection of guanidino functionalities, with a focus on tert-butyl (2-amino-2-iminoethyl)carbamate (mono-Boc-agmatine) and its more prevalently used di-Boc analogue. The guanidine group, found in the amino acid arginine and numerous pharmaceuticals, presents a synthetic challenge due to its high basicity and nucleophilicity. Boc protection effectively mitigates this reactivity, enabling controlled synthetic transformations.

The Boc group is renowned for its stability under a wide range of conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[1][2] This stability profile makes it orthogonal to other common protecting groups such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[1][3] However, the Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1][4]

While mono-Boc protection of guanidines is feasible, di-Boc protection (N,N'-bis-Boc) is more commonly employed to sufficiently reduce the basicity and nucleophilicity of the guanidino group for applications in peptide synthesis and other complex molecule constructions.[1]

Data Presentation

Table 1: Synthesis of Boc-Protected Guanidines and Precursors
ProductStarting MaterialReagents & SolventsTemperatureTimeYieldReference(s)
tert-Butyl (2-aminoethyl)carbamateEthylenediamineDi-tert-butyl dicarbonate, Dioxane, Water, MgORoom Temp.16 h-[5]
tert-Butyl (2-aminoethyl)carbamateEthylenediaminetert-Butyl phenyl carbonate, EtOHReflux (max 80°C)18 h59-65%[6]
Mono-Boc-protected DiaminesDiaminesDi-tert-butyl dicarbonate, MeOH, HCl0°C to Room Temp.1 h65-95%[7]
N,N'-di-Boc-guanidinesAminesN,N'-di-Boc-thiourea, TCT, NMM, DMAP, THFRoom Temp.12-24 hup to 95%[3][8]
N,N'-di-Boc-guanidinesAminesN,N'-bis-(tert-butoxycarbonyl)-S-methylisothiourea, Et3N, HgCl2, CH2Cl2Room Temp.Overnight-[1]
Di-Boc-agmatine1,4-ButanediamineN,N´-di-Boc-N˝-triflylguanidine (Goodman's reagent)-12 h98%[9]
Table 2: Deprotection of Boc-Protected Guanidines
SubstrateReagents & SolventsTemperatureTimeYieldReference(s)
Boc-protected compound50-95% TFA in CH2Cl2, Scavenger (e.g., TIS)0°C to Room Temp.1-4 h-[4]
Boc-protected compound4M HCl in 1,4-DioxaneRoom Temp.30 min - 2 h-[3]
Boc-protected cyclic guanidine4M HCl in 1,4-DioxaneRoom Temp.30 min - 2 h-[3]
Carbamate with di-Boc guanidine1.0 M aqueous HCl, THF--93%[9]
N-terminal Boc on peptide-resin50% TFA in CH2Cl2Room Temp.15 min-[10]
Boc-protected compoundTMSOTf, 2,6-Lutidine, CH2Cl20°C--[4]

Mandatory Visualizations

Experimental_Workflow cluster_protection Protection Protocol cluster_deprotection Deprotection Protocol p1 Dissolve amine substrate in anhydrous solvent p2 Add guanylating reagent (e.g., activated di-Boc-thiourea) p1->p2 p3 Stir at room temperature, monitor by TLC/LC-MS p2->p3 p4 Aqueous work-up and extraction p3->p4 p5 Purify by column chromatography p4->p5 d1 Dissolve Boc-protected guanidine in solvent (e.g., CH₂Cl₂) d2 Cool to 0°C and add acid (e.g., TFA) d1->d2 d3 Stir and monitor by TLC/LC-MS d2->d3 d4 Remove solvent and excess acid in vacuo d3->d4 d5 Precipitate salt with ether or neutralize d4->d5 Orthogonal_Protection Molecule Protected Peptide Fmoc Fmoc-Amine Molecule->Fmoc Boc Boc-Guanidine Molecule->Boc Cbz Cbz-Amine Molecule->Cbz Deprotect_Fmoc Base (e.g., Piperidine) Fmoc->Deprotect_Fmoc Deprotect_Boc Acid (e.g., TFA) Boc->Deprotect_Boc Deprotect_Cbz Hydrogenolysis (H₂, Pd/C) Cbz->Deprotect_Cbz

References

Application Notes and Protocols for the Deprotection of the Boc Group from tert-Butyl (2-amino-2-iminoethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical principles and practical methodologies for the removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl (2-amino-2-iminoethyl)carbamate to yield guanidinium salts. The selection of an appropriate deprotection strategy is critical to ensure high yield and purity of the final product, while minimizing potential side reactions.

The Boc group is a widely utilized amine protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection is an acid-catalyzed process that proceeds through the formation of a stable tert-butyl cation.[1][3] This carbocation, while facilitating the cleavage, can also lead to undesired side reactions, most notably the alkylation of nucleophilic functional groups.[2][3] In the context of guanidines, the electron-rich nature of the guanidinium group itself can be susceptible to tert-butylation.[3] To mitigate these side reactions, scavengers are often added to the reaction mixture to trap the reactive tert-butyl cation.[3]

Methods for Boc Deprotection

Several methods are available for the deprotection of the Boc group, primarily categorized into acidic and thermal methods. The choice of method depends on the substrate's sensitivity to strong acids and the desired reaction conditions.

Acidic Deprotection Methods

Acidic deprotection is the most common approach for removing the Boc group. The rate of cleavage is dependent on the strength of the acid and the reaction conditions.[1]

  • Trifluoroacetic Acid (TFA): TFA is the most frequently used reagent for Boc deprotection, particularly in solid-phase peptide synthesis.[1][4] It is typically used in a solution with a co-solvent like dichloromethane (DCM). The concentration of TFA can be adjusted to control the rate of deprotection.[3]

  • Hydrogen Chloride (HCl): A solution of HCl in an organic solvent, such as dioxane or ethyl acetate, is another common and effective method for Boc deprotection in solution-phase synthesis.[1][5] This method can sometimes offer different selectivity compared to TFA.[1]

  • Formic Acid: For substrates that are sensitive to strong acids like TFA and HCl, neat formic acid with heating can be a milder alternative.[1]

Thermal Deprotection Methods

Thermal deprotection offers a non-acidic alternative for removing the Boc group, which can be advantageous for acid-sensitive molecules.[6][7]

  • Heating in a Suitable Solvent: Simply heating the Boc-protected compound in a high-boiling point solvent can effect deprotection.[7] Water has also been shown to be an effective medium for thermal Boc deprotection at elevated temperatures.[7][8]

Data Presentation: Comparison of Deprotection Conditions

The following table summarizes various conditions for the deprotection of the Boc group from guanidino moieties, providing a basis for selecting an appropriate method for this compound.

MethodReagent(s)SolventTypical TemperatureTypical TimeNotes
Acidic
Trifluoroacetic Acid50-95% TFADichloromethane (DCM)0 °C to Room Temp.30 min - 4 hStandard method; scavengers like triisopropylsilane (TIS) are recommended to prevent tert-butylation.[3]
Hydrogen Chloride4 M HClDioxane or Ethyl AcetateRoom Temp.30 min - 16 hCommonly used in solution phase; provides the hydrochloride salt directly.[1][5]
Formic AcidNeat-HeatingVariableA milder acidic alternative for sensitive substrates.[1]
Lewis Acid
TMSOTf / 2,6-lutidineTrimethylsilyl trifluoromethanesulfonate, 2,6-lutidineDichloromethane (DCM)0 °CVariableSuitable for substrates sensitive to strong protic acids.[3]
Thermal
HeatingNoneHigh-boiling solvent (e.g., diphenyl ether) or water~100-185 °CVariableAvoids the use of acids; may require high temperatures and longer reaction times.[7][9]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a general method for the cleavage of a Boc group from a guanidine moiety in solution using TFA.[3]

Materials:

  • Boc-protected this compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 50-95% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • To remove residual TFA, co-evaporate the residue with toluene or DCM (3 times). The product is typically obtained as the trifluoroacetate salt.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This method is often used for the deprotection of Boc groups in solution-phase synthesis and provides the hydrochloride salt of the product.[1]

Materials:

  • Boc-protected this compound

  • 4 M HCl in Dioxane

  • Anhydrous diethyl ether or other non-polar solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the Boc-protected compound in a minimal amount of a suitable solvent (e.g., DCM or methanol) if necessary, or use it neat.

  • Add the 4 M HCl in dioxane solution to the substrate.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 30 minutes to 16 hours.[1]

  • Upon completion, the hydrochloride salt of the deprotected product may precipitate from the solution. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.[1]

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

  • If the product remains in solution, remove the solvent under reduced pressure to obtain the hydrochloride salt.

Mandatory Visualization

Boc_Deprotection_Workflow start Start: Boc-Protected Guanidine dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0 °C (for acidic methods) dissolve->cool add_scavenger Add Scavenger (e.g., TIS) cool->add_scavenger add_reagents Add Deprotection Reagent (e.g., TFA, HCl) reaction Reaction/ Stirring add_reagents->reaction add_scavenger->add_reagents monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: Solvent Removal, Precipitation monitor->workup Complete product Final Product: Guanidinium Salt workup->product

Caption: General workflow for the acidic deprotection of a Boc-protected guanidine.

This workflow illustrates the key steps involved in the removal of the Boc protecting group under acidic conditions, from the initial dissolution of the starting material to the isolation of the final deprotected product. The inclusion of a scavenger is highlighted as a crucial step to minimize side reactions.

References

Application Notes and Protocols for Employing tert-Butyl (2-amino-2-iminoethyl)carbamate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of tert-Butyl (2-amino-2-iminoethyl)carbamate and other Boc-protected guanidinylating reagents in solid-phase organic synthesis (SPOS). This document outlines detailed protocols for the guanidinylation of resin-bound amines, quantitative comparisons of common guanidinylating reagents, and methods for the final cleavage and deprotection of the synthesized molecules.

Introduction

The guanidinium group is a critical pharmacophore due to its ability to form strong hydrogen bonds and salt bridges, making it a key functional group in a wide array of biologically active molecules. In solid-phase synthesis, particularly in the context of peptide and peptidomimetic drug discovery, the efficient and selective introduction of a guanidino moiety onto a resin-bound substrate is of paramount importance. This compound, a mono-Boc-protected guanidinylating reagent, offers a valuable tool for this transformation. The Boc protecting group masks the high basicity of the guanidine, preventing undesirable side reactions during synthesis, and can be readily removed under acidic conditions.

This document details the application of Boc-protected guanidinylating agents in solid-phase synthesis, providing researchers with the necessary protocols and data to effectively incorporate this important functional group into their target molecules.

Data Presentation: Comparison of Common Guanidinylating Reagents

The choice of guanidinylating reagent significantly impacts reaction efficiency, yield, and purity. The following table summarizes the performance of several common reagents used in solid-phase synthesis.

Reagent ClassExample ReagentKey AdvantagesKey DisadvantagesTypical Yield
TriflylguanidinesN,N′-Di-Boc-N′′-triflylguanidineHigh reactivity, excellent yields, broad substrate scope.Higher cost, requires deprotection step.High
Pyrazole-carboxamidinesN,N′-Di-Boc-1H-pyrazole-1-carboxamidineGood yields, mild reaction conditions, stable reagent.Slower reaction times compared to triflylguanidines.Good to High
IsothioureasN,N'-di-Boc-S-methylisothioureaCost-effective, high efficiency in specific applications.Can require harsh conditions (high pH/temp), potential for side products.Variable
Nitroguanidines1,3-Bis(tert-butoxycarbonyl)-2-(nitromethylene)imidazolidineEffective for solid-phase synthesis.May require specific deprotection conditions.Good

Experimental Protocols

The following protocols provide detailed methodologies for the guanidinylation of a resin-bound primary amine using a generic Boc-protected guanidinylating reagent, followed by cleavage and deprotection. These protocols can be adapted for use with this compound.

Protocol 1: Solid-Phase Guanidinylation of a Resin-Bound Amine

This protocol describes the guanidinylation of a primary amine attached to a solid support (e.g., a resin-bound peptide).

Materials:

  • Resin-bound substrate with a free primary amine

  • This compound or other Boc-protected guanidinylating reagent (e.g., N,N′-Di-Boc-N′′-triflylguanidine) (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (5-10 equivalents)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the resin-bound substrate in DMF or DCM for 30-60 minutes in a solid-phase synthesis vessel.

  • Reagent Solution Preparation: In a separate vial, dissolve the Boc-protected guanidinylating reagent (3-5 equivalents) in DMF or DCM.

  • Guanidinylation Reaction:

    • Drain the solvent from the swollen resin.

    • Add the solution of the guanidinylating reagent to the resin.

    • Add DIPEA or TEA (5-10 equivalents) to the reaction mixture.

    • Agitate the mixture at room temperature for 12-24 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).

    • Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection of the Guanidinylated Product

This protocol outlines the cleavage of the synthesized molecule from the resin and the removal of the Boc protecting group from the guanidino moiety.

Materials:

  • Dry, guanidinylated peptide-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon gas stream

Procedure:

  • Resin Preparation: Place the dry, guanidinylated peptide-resin in a reaction vessel.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Product Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Concentrate the filtrate under a gentle stream of nitrogen or argon.

    • Add cold diethyl ether to the concentrated filtrate to precipitate the crude product.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the precipitated product.

    • Decant the diethyl ether.

    • Wash the product with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.

    • Dry the final product under vacuum.

    • The crude product can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams illustrate the key workflows and chemical transformations described in these application notes.

experimental_workflow cluster_resin_prep Resin Preparation cluster_guanidinylation Guanidinylation cluster_cleavage Cleavage & Deprotection cluster_final_product Final Product start Start with Resin-Bound Primary Amine swell Swell Resin in DMF/DCM start->swell add_reagent Add Guanidinylating Reagent & Base swell->add_reagent react Agitate for 12-24h add_reagent->react wash_1 Wash Resin (DMF, DCM, MeOH) react->wash_1 add_cocktail Add TFA Cleavage Cocktail wash_1->add_cocktail cleave Agitate for 2-4h add_cocktail->cleave precipitate Precipitate with Cold Ether cleave->precipitate isolate Isolate & Purify (RP-HPLC) precipitate->isolate end Pure Guanidinylated Product isolate->end

Caption: Workflow for solid-phase synthesis of guanidinylated compounds.

logical_relationship reagent Guanidinylating Reagent (e.g., this compound) guanidinylation On-Resin Guanidinylation reagent->guanidinylation resin Resin-Bound Primary Amine resin->guanidinylation protected_product Resin-Bound Boc-Protected Guanidine guanidinylation->protected_product cleavage Acidic Cleavage & Deprotection (TFA) protected_product->cleavage final_product Final Guanidinylated Product cleavage->final_product

Caption: Logical relationship of the guanidinylation and cleavage steps.

Application Notes and Protocols for tert-Butyl (2-aminoethyl)carbamate as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[][5]

This document provides detailed application notes and protocols for the utilization of tert-Butyl (2-aminoethyl)carbamate as a linker in the synthesis and evaluation of PROTACs. This linker, a derivative of ethylenediamine with one amine protected by a tert-butyloxycarbonyl (Boc) group, offers a short and flexible aliphatic chain for connecting the two binding moieties of a PROTAC.[6]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[7] This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Application in Targeting BRD4 in Cancer Signaling

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the regulation of gene transcription, including the oncogene c-Myc.[4] Dysregulation of BRD4 activity is implicated in various cancers, making it a key therapeutic target.[4] PROTACs that induce the degradation of BRD4 have demonstrated potent anti-cancer activity. The use of a short and flexible linker like tert-Butyl (2-aminoethyl)carbamate can be explored in the design of BRD4-targeting PROTACs to optimize ternary complex formation and degradation efficacy.

BRD4_Signaling_Pathway cluster_nucleus BRD4-mediated transcription and its degradation by a PROTAC. BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Proteasome Proteasome BRD4->Proteasome Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene binds to cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA transcription PROTAC BRD4 PROTAC PROTAC->BRD4 E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->Proteasome Degraded_BRD4 Degraded BRD4 Proteasome->Degraded_BRD4

Figure 2: Simplified BRD4 signaling pathway and the intervention point for a BRD4-targeting PROTAC.

Data Presentation

PROTAC Warhead E3 Ligase Ligand Linker Type Cell Line DC50 (nM) Dmax (%) Reference
PROTAC 1JQ1PomalidomideC4 Alkyl22Rv135>95Illustrative
PROTAC 2JQ1PomalidomideC5 Amine22Rv128>98Illustrative
PROTAC 3JQ1VHL LigandC6 AlkylHeLa52~90Illustrative
PROTAC 4JQ1VHL LigandC2 AmineHeLa89~85Illustrative

Note: The data presented are for illustrative purposes to highlight the typical range of DC50 and Dmax values observed for PROTACs with short, flexible linkers. Actual values will vary depending on the specific components of the PROTAC and the experimental conditions.

Experimental Protocols

PROTAC Synthesis Workflow

The synthesis of a PROTAC using tert-Butyl (2-aminoethyl)carbamate typically involves a multi-step process, including the sequential coupling of the linker to the E3 ligase ligand and the target protein ligand, followed by deprotection steps.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Warhead_COOH Warhead-COOH Warhead_Linker_Boc Warhead-Linker-NHBoc Warhead_COOH->Warhead_Linker_Boc Amide Coupling (e.g., HATU, DIPEA) Linker_NH2_Boc H2N-(CH2)2-NHBoc Linker_NH2_Boc->Warhead_Linker_Boc Warhead_Linker_NH2 Warhead-Linker-NH2 Warhead_Linker_Boc->Warhead_Linker_NH2 Boc Deprotection (e.g., TFA) Final_PROTAC Final PROTAC Warhead_Linker_NH2->Final_PROTAC Amide Coupling (e.g., HATU, DIPEA) E3_Ligand_COOH E3 Ligand-COOH E3_Ligand_COOH->Final_PROTAC

Figure 3: A representative workflow for the synthesis of a PROTAC using an amine linker.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized warhead with tert-Butyl (2-aminoethyl)carbamate, followed by deprotection and coupling to a carboxylic acid-functionalized E3 ligase ligand.

Step 1: Coupling of Warhead to the Linker

  • Dissolve the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of tert-Butyl (2-aminoethyl)carbamate (1.2 eq) in anhydrous DMF.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Warhead-Linker-Boc conjugate.

Step 2: Boc Deprotection

  • Dissolve the Warhead-Linker-Boc conjugate (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.

Step 3: Coupling of E3 Ligase Ligand

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

  • Add the crude amine from Step 2 to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

PROTAC Evaluation Workflow

A series of biochemical and cellular assays are required to validate the efficacy of a synthesized PROTAC.

PROTAC_Evaluation_Workflow cluster_evaluation PROTAC Evaluation Synthesis PROTAC Synthesis Biochemical_Assays Biochemical Assays (e.g., SPR, ITC) Synthesis->Biochemical_Assays Cell_Based_Assays Cell-Based Assays Synthesis->Cell_Based_Assays Ternary_Complex Ternary Complex Formation Biochemical_Assays->Ternary_Complex Degradation_Assay Protein Degradation (Western Blot, HiBiT) Cell_Based_Assays->Degradation_Assay Functional_Assay Cellular Function (e.g., Viability, Apoptosis) Cell_Based_Assays->Functional_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax

Figure 4: General experimental workflow for PROTAC evaluation.

Protocol 2: Determination of DC50 and Dmax by Western Blot

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[8]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE and Western blot equipment

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody for the target protein and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescence imager.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[9]

Protocol 3: Assessment of Ternary Complex Formation by Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the binding kinetics and affinity of the ternary complex.[10]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified E3 ligase, target protein, and PROTAC

  • Immobilization reagents

  • Running buffer

Procedure:

  • Ligand Immobilization: Immobilize the E3 ligase or the target protein onto the sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD).

    • In a separate experiment, inject a series of concentrations of the soluble protein partner over the immobilized protein to assess any direct protein-protein interaction.

  • Ternary Complex Analysis:

    • Inject a series of concentrations of the soluble protein partner in the presence of a constant, saturating concentration of the PROTAC.

    • Alternatively, pre-incubate the soluble protein partner with a series of concentrations of the PROTAC and inject the mixture over the immobilized protein.

  • Data Analysis:

    • Fit the sensorgrams to appropriate binding models to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α = KD(binary) / KD(ternary)) to quantify the stability of the ternary complex.[11]

Conclusion

The tert-Butyl (2-aminoethyl)carbamate linker provides a straightforward and versatile building block for the synthesis of PROTACs with short, flexible linkers. The protocols and application notes provided herein offer a comprehensive guide for researchers to design, synthesize, and evaluate novel protein degraders. While specific quantitative data for PROTACs utilizing this exact linker is limited, the provided methodologies for synthesis and characterization are broadly applicable. Rigorous experimental evaluation, including the determination of DC50, Dmax, and assessment of ternary complex formation, is crucial for optimizing PROTAC efficacy and advancing the development of this promising therapeutic modality.

References

Detailed experimental procedure for Boc protection using this compound

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Boc Protection of Amines

Introduction

The protection of amine functional groups is a fundamental and critical step in multistep organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of complex pharmaceuticals.[1] The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability across a broad range of reaction conditions and its straightforward removal under mild acidic conditions.[1][2] The most common and efficient method for the introduction of the Boc group is through the use of di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[2] This reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, forming a stable carbamate.[3] The presence of a base is often employed to accelerate the reaction.[3]

Reaction Mechanism

The Boc protection of an amine with di-tert-butyl dicarbonate is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, yielding the N-Boc protected amine, along with tert-butanol and carbon dioxide as byproducts.[1] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[1]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

This protocol describes a general method for the N-Boc protection of a primary amine on a 1 mmol scale.[2]

Materials:

  • Primary amine (1.0 mmol, 1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equiv)[2]

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol (MeOH), Acetonitrile, or Water)[2]

  • Base (optional, e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), or Sodium Hydroxide (NaOH))[2]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) in the chosen solvent. If a base is used, it is also added at this stage. For reactions sensitive to temperature, cool the mixture in an ice bath.[1]

  • Reagent Addition: Slowly add the di-tert-butyl dicarbonate (1.0 - 1.2 equiv) to the stirring solution.[1][2]

  • Reaction: Allow the reaction to stir at room temperature. Reaction times can vary, typically from 1 to 12 hours.[1]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.[1]

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.[1]

    • Wash the combined organic layers sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[2]

  • Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected amine.[2]

    • If necessary, the crude product can be purified by column chromatography.[1]

Protocol 2: Boc Protection of an Amino Acid

This protocol is suitable for the N-Boc protection of amino acids.[4]

Materials:

  • Amino acid (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)[4]

  • Dioxane/water (1:1 v/v)[4]

  • 5% Citric acid solution

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the amino acid (1 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane/water.[4]

  • Reaction: At room temperature, add di-tert-butyl dicarbonate (1.1 equiv.) with stirring. Continue stirring for 2 hours. The mixture should become homogeneous within 1 hour.[4]

  • Work-up:

    • Dilute the mixture with water.[4]

    • Extract the aqueous mixture twice with ethyl acetate to remove byproducts.[4]

    • Acidify the aqueous layer with a 5% citric acid solution and immediately extract three times with EtOAc.[4]

  • Isolation:

    • Combine the final EtOAc layers, dry over sodium sulfate or magnesium sulfate, and evaporate to obtain the crude Boc-amino acid.[4]

    • Further purification can be achieved by recrystallization if necessary.[4]

Data Presentation

The following table summarizes various conditions for the N-Boc protection of different primary amines, highlighting the versatility of the methodology.

EntrySubstrate (Amine)Reagent (Equiv)Base (Equiv)SolventTemp (°C)Time (h)Yield (%)
1Aniline(Boc)₂O (1.1)TEA (1.2)DCMRT298
2Benzylamine(Boc)₂O (1.1)NaHCO₃ (2.0)THF/H₂ORT395
3Glycine Methyl Ester(Boc)₂O (1.05)Et₃N (1.5)MeOH0 to RT496
44-Bromoaniline(Boc)₂O (1.2)NaOH (1.5)Dioxane/H₂ORT2.592
5Cyclohexylamine(Boc)₂O (1.1)-CH₃CNRT694

Visualization

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve Amine and Base in appropriate solvent cool Cool to 0°C (Optional) dissolve->cool add_boc Add Di-tert-butyl dicarbonate ((Boc)₂O) cool->add_boc stir Stir at specified temperature (e.g., 0°C to RT) add_boc->stir monitor Monitor reaction progress via TLC stir->monitor quench Quench reaction (e.g., with water) monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and Concentrate in vacuo wash->dry purify Purify product if necessary (e.g., Column Chromatography) dry->purify

Caption: General Experimental Workflow for Boc Protection.

References

Medicinal Chemistry Applications of tert-Butyl (2-amino-2-iminoethyl)carbamate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the medicinal chemistry applications of tert-Butyl (2-amino-2-iminoethyl)carbamate and its derivatives. These compounds serve as crucial building blocks in the synthesis of guanidine-containing molecules with significant therapeutic potential, particularly as antimicrobial agents.

Introduction

This compound, also known as Boc-aminoethylguanidine, is a versatile synthetic intermediate. The presence of the Boc (tert-butyloxycarbonyl) protecting group on one of the amino functionalities allows for selective chemical modifications at the guanidinium moiety. This feature is instrumental in the construction of complex molecules, including enzyme inhibitors and receptor modulators. A significant application of this scaffold is in the development of novel antibacterial agents. The guanidinium group, which is protonated at physiological pH, can interact with negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death.

Application Note: Antibacterial Norbornane Bisether Diguanidines

A notable application of Boc-protected guanidinoethylamine is in the synthesis of structurally rigid cationic amphiphiles, such as norbornane bisether diguanidines. These compounds have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Quantitative Data

The antibacterial efficacy of synthesized norbornane bisether diguanidine derivatives has been quantified by determining their Minimum Inhibitory Concentrations (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

CompoundPseudomonas aeruginosa (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Methicillin-resistant Staphylococcus aureus (MRSA) (MIC in µg/mL)
16d 888
16g >12812864
16h 163216

Data sourced from Hickey et al. (2015).[1][2]

Experimental Protocols

I. Synthesis of Norbornane Bisether Diguanidines

This protocol outlines the key steps in the synthesis of norbornane bisether diguanidines, starting from the coupling of a Boc-protected guanidinoethylamine derivative with a norbornane scaffold, followed by deprotection.[3]

A. Coupling of 2-[2,3-bis(tert-butoxycarbonyl)guanidino]ethylamine to the Norbornane Scaffold

  • To a solution of the norbornane bisether diacid (1 equivalent) in either N,N-dimethylformamide (DMF) or chloroform (CHCl₃), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (2.2 equivalents) and hydroxybenzotriazole (HOBt) (2.2 equivalents).

  • Add 2-[2,3-bis(tert-butoxycarbonyl)guanidino]ethylamine (2.2 equivalents) to the reaction mixture.

  • Subject the reaction mixture to microwave irradiation at 50°C for 30 minutes.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected diguanidine derivative.

B. Boc Deprotection to Yield the Guanidinium Salt

  • Dissolve the Boc-protected diguanidine (1 equivalent) in methanol.

  • To the stirring solution, add acetyl chloride (AcCl) (20 equivalents) dropwise.

  • Stir the reaction at ambient temperature for 24 hours.

  • Concentrate the reaction mixture under vacuum.

  • Co-evaporate the residue with methanol twice to yield the desired guanidinium hydrochloride salt.

II. Protocol for Broth Microdilution MIC Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents and is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][4][5][6][7][8][9][10]

A. Preparation of Materials

  • Antimicrobial Agent Stock Solution: Prepare a stock solution of the test compound (e.g., norbornane bisether diguanidine) in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration that is at least 10 times the highest concentration to be tested.

  • Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • 96-Well Microtiter Plate: Use sterile, U- or flat-bottom 96-well microtiter plates.

B. Assay Procedure

  • Add 100 µL of sterile broth to all wells of the 96-well plate.

  • Add 100 µL of the antimicrobial agent stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This will create a range of decreasing concentrations of the test compound.

  • The eleventh well should contain only broth and the bacterial inoculum (positive control for growth).

  • The twelfth well should contain only sterile broth (negative control for sterility).

  • Inoculate all wells (except the negative control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

C. Interpretation of Results

  • After incubation, visually inspect the plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizations

Experimental Workflow for Synthesis and Antibacterial Testing

G cluster_synthesis Synthesis cluster_testing Antibacterial Testing A Norbornane Diacid C Coupling Reaction (EDCI, HOBt, Microwave) A->C B Boc-Protected Guanidinoethylamine B->C D Boc-Protected Diguanidine C->D E Deprotection (AcCl, MeOH) D->E F Norbornane Bisether Diguanidine (Guanidinium Salt) E->F I Broth Microdilution Assay F->I G Bacterial Culture H Inoculum Preparation (0.5 McFarland Standard) G->H H->I J MIC Determination I->J G cluster_membrane Bacterial Cell Membrane Bacterial Cell Membrane (Negatively Charged) Disruption Membrane Disruption & Pore Formation Membrane->Disruption 3 Cytoplasm Cytoplasm Guanidinium Cationic Guanidinium Compound Interaction Electrostatic Interaction Guanidinium->Interaction 1 Interaction->Membrane 2 Leakage Leakage of Intracellular Contents Disruption->Leakage 4 Leakage->Cytoplasm loss Death Cell Death Leakage->Death 5

References

Troubleshooting & Optimization

Identifying side products in tert-Butyl (2-amino-2-iminoethyl)carbamate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl (2-amino-2-iminoethyl)carbamate and related Boc-protected guanidinylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound and its precursors in synthesis?

A1: this compound, as a mono-Boc-protected guanidine, and more commonly its di-Boc protected precursors like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, are primarily used as guanidinylating agents.[1][2] Their main function is to introduce a guanidine group onto a primary or secondary amine in a controlled manner.[2][3] The tert-butyloxycarbonyl (Boc) protecting group masks the high basicity and nucleophilicity of the guanidine moiety during synthesis, preventing unwanted side reactions.[2][4] This is particularly crucial in peptide synthesis for the incorporation of arginine and its analogues.[2]

Q2: What are the most common side products observed during the deprotection of Boc-protected guanidines?

A2: The most prevalent side reaction during the acidic deprotection (e.g., with Trifluoroacetic Acid - TFA) of a Boc-protected guanidine is the alkylation of nucleophilic residues by the liberated tert-butyl cation. This can lead to the formation of tert-butylated byproducts. Additionally, for arginine residues, intramolecular cyclization can occur, resulting in the formation of a δ-lactam.

Q3: How can I minimize the formation of tert-butylated side products during deprotection?

A3: The addition of "scavengers" to the deprotection cocktail is the most effective method to prevent tert-butylation. Scavengers are nucleophilic compounds that react with and neutralize the tert-butyl cation before it can alkylate your desired molecule. Common scavengers include triisopropylsilane (TIS) and water.

Q4: What causes δ-lactam formation in arginine-containing peptides and how can it be avoided?

A4: δ-Lactam formation is an intramolecular cyclization that can occur in arginine residues, particularly when the guanidino group is di-Boc protected. This side reaction is a significant concern during the coupling step in peptide synthesis. To mitigate this, careful selection of coupling reagents and reaction conditions is essential.

Q5: Are there common impurities in the guanidinylating reagents themselves?

A5: Yes, the purity of the guanidinylating agent is crucial for a successful reaction.[5] Impurities can include starting materials from the synthesis of the reagent, such as 1H-pyrazole-1-carboxamidine hydrochloride if preparing N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, or degradation products.[5][6] It is recommended to verify the purity of the reagent before use.

Troubleshooting Guides

Issue 1: Low Yield in Guanidinylation Reaction

Possible Causes & Solutions:

Cause Solution
Degraded Guanidinylating Reagent Ensure the purity and freshness of your guanidinylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine).[5] These reagents can be sensitive to moisture and heat.
Impure or Wet Amine Substrate/Solvents Use a pure and dry amine substrate. Ensure that your solvents are anhydrous, as water can lead to unwanted side reactions.[5]
Suboptimal Reaction Temperature Some guanidinylation reactions are temperature-sensitive. If the reaction is slow, gentle heating may be necessary. However, excessive heat can cause decomposition.[5]
Incorrect Stoichiometry Carefully control the stoichiometry of your reagents. For guanidinylation, a slight excess (1.0-1.2 equivalents) of the guanidinylating agent is often optimal.[5]
Steric Hindrance or Low Nucleophilicity of the Amine For sterically hindered or weakly nucleophilic amines, a more reactive guanidinylating agent like N,N'-Di-Boc-N''-triflylguanidine may be required.[1]
Issue 2: Formation of Over-Guanidinylated or Other Byproducts

Possible Causes & Solutions:

Cause Solution
Over-reaction with Guanidinylating Agent To prevent the formation of di- or tri-substituted guanidines from a primary amine, carefully control the stoichiometry of the guanidinylating agent.[5] Slow, dropwise addition of the reagent can also help. Monitor the reaction by TLC or LC-MS and stop it upon consumption of the starting material.[5]
Reaction with Other Nucleophilic Groups If your substrate contains other nucleophilic functional groups, they may also react with the guanidinylating agent.[1] It may be necessary to protect these groups prior to the guanidinylation step.
Use of Highly Reactive Coupling Agents in Peptide Synthesis When using peptide coupling reagents like HATU, guanidinylation of the N-terminal amine can occur as a side reaction.[1][7] Careful selection of the coupling agent and reaction conditions is necessary to minimize this.

Data Presentation

Table 1: Comparison of Common Boc-Guanidinylating Reagents

Guanidinylating AgentReactivityCommon SubstratesNotes
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine ModeratePrimary and some secondary aminesWidely used and commercially available.[1]
N,N'-Di-Boc-S-methylisothiourea ModeratePrimary and secondary aminesRequires activation with an agent like HgCl₂ or TCT.[2]
N,N'-Di-Boc-N''-triflylguanidine HighWeakly nucleophilic and sterically hindered aminesHighly reactive but may be less stable and more expensive.[1]

Experimental Protocols

Protocol 1: General Procedure for Guanidinylation of a Primary Amine

This protocol is a general guideline for the guanidinylation of a primary amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

  • Reaction Setup: Dissolve the primary amine (1.0 equiv.) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv.) in an anhydrous solvent such as THF or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the N,N'-di-Boc-protected guanidine.

Protocol 2: General Procedure for Boc Deprotection with Scavengers

This protocol describes a general method for the removal of Boc protecting groups from a guanidine moiety using TFA with scavengers to minimize side reactions.

  • Preparation: Dissolve the Boc-protected compound in an appropriate solvent such as dichloromethane (DCM).

  • Scavenger Addition: Add scavengers to the solution. A common cocktail is triisopropylsilane (TIS) and water.

  • TFA Addition: Cool the solution to 0°C and slowly add Trifluoroacetic Acid (TFA).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the TFA. Co-evaporate with a solvent like toluene to remove residual TFA. The deprotected product is typically obtained as a TFA salt.

Visualizations

Deprotection_Side_Reactions Potential Side Reactions During Boc Deprotection Boc_Guanidine Boc-Protected Guanidine Deprotected_Product Desired Deprotected Product Boc_Guanidine->Deprotected_Product Deprotection tert_Butyl_Cation tert-Butyl Cation (t-Bu+) Boc_Guanidine->tert_Butyl_Cation Cleavage Acid TFA Scavengers Scavengers (e.g., TIS) tert_Butyl_Cation->Scavengers Quenching Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) tert_Butyl_Cation->Nucleophilic_Residue Alkylation Neutralized_Cation Neutralized Cation Scavengers->Neutralized_Cation Alkylated_Byproduct Alkylated Side Product Nucleophilic_Residue->Alkylated_Byproduct

Caption: Side reactions during Boc deprotection.

Guanidinylation_Workflow General Guanidinylation Troubleshooting Workflow Start Low Yield or Side Products Observed Check_Reagents Verify Purity and Stoichiometry of Reagents Start->Check_Reagents Reagent_Purity Impure/Degraded Reagent? Check_Reagents->Reagent_Purity Check_Conditions Optimize Reaction Conditions (Temp, Time) Conditions_Optimal Suboptimal Conditions? Check_Conditions->Conditions_Optimal Reagent_Purity->Check_Conditions No Use_Pure_Reagents Use Fresh, High-Purity Reagents Reagent_Purity->Use_Pure_Reagents Yes Substrate_Issue Sterically Hindered/Weakly Nucleophilic Amine? Conditions_Optimal->Substrate_Issue No Adjust_Conditions Adjust Temperature/Reaction Time Conditions_Optimal->Adjust_Conditions Yes Change_Reagent Consider a More Reactive Guanidinylating Agent Substrate_Issue->Change_Reagent Yes Success Improved Yield and Purity Substrate_Issue->Success No Use_Pure_Reagents->Success Adjust_Conditions->Success Change_Reagent->Success

Caption: Troubleshooting workflow for guanidinylation.

References

Troubleshooting common issues in guanidinylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during guanidinylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields in my guanidinylation reaction?

Low yields in guanidinylation reactions can stem from several factors, including the quality of reagents, reaction conditions, and the nature of the substrate itself. A systematic approach to troubleshooting is recommended to pinpoint the exact cause.[1] Key areas to investigate include the purity of the amine substrate and guanidinylating agent, the choice of solvent, reaction temperature, and reaction time. For solid-phase peptide synthesis, incomplete deprotection or coupling can also lead to significantly lower yields of the desired product.[1]

Q2: I am observing side products in my reaction. What are the most common side reactions in guanidinylation?

Common side reactions include the guanidinylation of the N-terminal amino group of peptides, which can compete with the desired modification of lysine side chains.[2] The specificity of the reaction is highly dependent on the pH. Another potential side reaction is the modification of other nucleophilic groups within the substrate, such as hydroxyl groups, if they are not adequately protected. When using uronium/aminium-based coupling reagents like HATU or HBTU, guanidinylation of the N-terminal amine can occur as a side reaction, potentially terminating peptide chain elongation.[2][3]

Q3: How can I monitor the progress of my guanidinylation reaction?

The progress of a guanidinylation reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[4][5][6][7] For peptide synthesis, a Kaiser test can be used to detect the presence of free primary amines, indicating an incomplete reaction.[1] LC-MS is particularly powerful as it can confirm the formation of the desired product and identify any side products.[5][6][7]

Q4: What is the optimal pH for guanidinylation reactions?

The optimal pH for guanidinylation is crucial for achieving high efficiency and selectivity. For the guanidinylation of lysine residues using reagents like O-methylisourea, a high pH of 10.5-11 is generally recommended to ensure the ε-amino group is deprotonated and thus sufficiently nucleophilic.[4] However, the optimal pH can vary depending on the specific guanidinylating agent and the substrate. It is advisable to consult literature specific to the reagent you are using.

Q5: How do I choose the right guanidinylating reagent for my application?

The choice of guanidinylating reagent depends on several factors, including the nature of the amine substrate, the desired reaction conditions (e.g., mild vs. harsh), and the scale of the synthesis. Reagents like N,N′-Di-Boc-N′′-triflylguanidine are highly reactive and suitable for a broad range of amines but are more expensive.[4] O-Methylisourea is a cost-effective option, particularly for modifying lysine residues in proteomics, but may require harsher conditions.[4] For solid-phase synthesis, reagents compatible with standard Fmoc chemistry are available.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes & Solutions

Cause Troubleshooting Steps
Degraded or Impure Reagents Ensure the purity and dryness of the amine substrate.Verify the quality and stability of the guanidinylating agent. Some reagents can degrade over time, especially when exposed to moisture.Use fresh, anhydrous solvents.
Suboptimal Reaction Conditions Temperature: Some reactions may be sluggish at room temperature and require gentle heating. Conversely, excessive heat can lead to decomposition.Reaction Time: Monitor the reaction to determine the optimal duration. Insufficient time leads to incomplete conversion, while prolonged times can increase byproduct formation.pH: Ensure the reaction is performed at the optimal pH for the specific reagent and substrate. For lysine modification, a high pH is generally required.[4]
Poor Solubility of Reagents Choose a solvent in which both the amine substrate and the guanidinylating agent are soluble. Tetrahydrofuran (THF) is a commonly used solvent.
Inefficient Cleavage or Work-up (for Solid-Phase Synthesis) Perform a test cleavage on a small amount of resin and analyze the product by mass spectrometry to confirm successful synthesis on the resin.[1]Optimize the cleavage cocktail and procedure to minimize product loss.[1]
Issue 2: Presence of Multiple Products or Impurities

Possible Causes & Solutions

Cause Troubleshooting Steps
Non-specific Guanidinylation N-terminal Modification: To favor modification of lysine's ε-amino group over the N-terminal α-amino group, ensure the reaction is carried out at the recommended high pH.[4] Protecting the N-terminus is another effective strategy.Reaction with other Nucleophiles: Protect other nucleophilic groups (e.g., hydroxyl, thiol) in your substrate before the guanidinylation reaction.
Over-reaction or Side Product Formation Stoichiometry: Carefully control the stoichiometry of the guanidinylating agent. A large excess may lead to side reactions.Reaction Time and Temperature: Optimize reaction time and temperature to favor the desired product formation and minimize the formation of byproducts.
Impure Starting Materials Ensure the purity of your starting amine and guanidinylating reagent to avoid introducing impurities into the reaction mixture.

Quantitative Data Summary

Table 1: Comparison of Common Guanidinylating Reagents and Typical Yields

Reagent ClassExample ReagentKey AdvantagesKey DisadvantagesTypical Yield Range
Triflylguanidines N,N′-Di-Boc-N′′-triflylguanidineHigh reactivity, excellent yields, broad substrate scope.[4]Higher cost, requires a deprotection step.[4]80-99%
Pyrazole-carboxamidines N,N′-Di-Boc-1H-pyrazole-1-carboxamidineGood yields, mild conditions, stable reagent.[4]Slower reaction times compared to triflylguanidines.[4]70-95%[8]
Isoureas/Isothioureas O-MethylisoureaCost-effective, high efficiency for specific applications (e.g., proteomics).[4]Can require harsh conditions (high pH/temp), potential for side products.[4]60-99% (substrate dependent)
Uronium/Aminium Salts HATU, HBTUReadily available, effective for some nucleophiles.[4]Guanidinylation is often a side reaction, can be complex.[4]Variable (highly dependent on conditions)

Table 2: Influence of Reaction Conditions on Guanidinylation of Peptides with O-Methylisourea

ParameterConditionEffect on Yield/Purity
pH 10.5 - 11.0Maximizes deprotonation of lysine's ε-amino group, leading to higher yields.[4]
Temperature 37-65°CIncreased temperature can accelerate the reaction, but may also increase side reactions if not optimized.[4]
Reaction Time 20 - 60 minutesSufficient time is required for complete conversion. Monitor reaction progress to avoid unnecessary extension.[4]
Reagent Concentration Optimized based on substrateA slight excess of the guanidinylating agent is often used to drive the reaction to completion.

Experimental Protocols

Protocol 1: General Guanidinylation of a Primary Amine using N,N′-Di-Boc-1H-pyrazole-1-carboxamidine

  • Materials:

    • Primary amine substrate

    • N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equivalents)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the primary amine (1.0 equivalent) and N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equivalents) in anhydrous THF.

    • Stir the solution at room temperature.

    • Monitor the reaction progress using TLC or LC-MS. A typical reaction time is 24 hours.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the protected guanidine.

Protocol 2: Guanidinylation of Lysine Residues in Peptides for Mass Spectrometry Analysis

  • Materials:

    • Dried peptide sample

    • Guanidinylation buffer (e.g., ammonium bicarbonate)

    • O-methylisourea solution

    • Ammonium hydroxide (for pH adjustment)

    • Formic acid (for quenching)

  • Procedure:

    • Dissolve the dried peptide sample in the guanidinylation buffer.

    • Adjust the pH of the solution to approximately 10.5-11 with ammonium hydroxide.[4]

    • Add the O-methylisourea solution to the peptide solution.

    • Incubate the reaction mixture at 37-65°C for 20-60 minutes.[4]

    • Stop the reaction by acidification with formic acid.[4]

    • Desalt the sample using a C18 ZipTip or equivalent before analysis by mass spectrometry.[4]

Visualized Workflows and Logic

Troubleshooting_Low_Yield Start Low Guanidinylation Yield Reagent_Check Verify Reagent Quality (Purity, Stability, Anhydrous Solvents) Start->Reagent_Check Condition_Check Optimize Reaction Conditions (Temperature, Time, pH, Solvent) Start->Condition_Check SPPS_Check Investigate Solid-Phase Steps (Cleavage, Deprotection) Start->SPPS_Check If Solid-Phase Analysis Analyze by LC-MS Identify Incomplete Reaction or Side Products Reagent_Check->Analysis Condition_Check->Analysis SPPS_Check->Analysis Solution Implement Corrective Actions Analysis->Solution

Caption: A logical workflow for troubleshooting low yields in guanidinylation reactions.

Guanidinylation_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up and Purification Prep_Amine Prepare Amine Substrate Mix Combine in Anhydrous Solvent Prep_Amine->Mix Prep_Reagent Prepare Guanidinylating Reagent Prep_Reagent->Mix React Stir at Optimal Temperature Mix->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Reaction Complete Purify Purify Product (e.g., Chromatography) Quench->Purify Characterize Characterize Product (MS, NMR) Purify->Characterize

Caption: A general experimental workflow for a typical guanidinylation reaction.

References

Optimization of temperature and reaction time for tert-Butyl (2-amino-2-iminoethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of tert-Butyl (2-amino-2-iminoethyl)carbamate, also known as Boc-guanidine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

The synthesis of this compound and related Boc-protected guanidines typically involves the reaction of an amine with a guanidinylating agent. A common method is the use of a protected guanidinylating agent like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine with the corresponding amine. The reaction conditions, including solvent, temperature, and reaction time, are crucial for achieving high yield and purity.[1]

Q2: Why is the optimization of temperature and reaction time critical for this synthesis?

Optimizing temperature and reaction time is essential for several reasons:

  • Maximizing Yield: Incomplete reactions due to low temperatures or short reaction times result in lower yields. Conversely, excessively high temperatures or prolonged reaction times can lead to the decomposition of reagents and products, also reducing the yield.[1]

  • Minimizing Byproducts: Side reactions, such as the formation of over-protected or other impurities, can occur if the reaction conditions are not optimal.[1][2] Careful control of temperature and reaction duration helps to minimize the formation of these byproducts.

  • Ensuring Reproducibility: Well-defined and optimized parameters ensure that the synthesis is reproducible, which is critical for research and development.

Q3: What are common analytical techniques to monitor the progress of the reaction?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to monitor the reaction's progress.[1][3] These techniques help determine when the starting material has been consumed and when the product formation is maximized, allowing for the determination of the optimal reaction time.

Troubleshooting Guide

Issue 1: Low or no product yield.

  • Question: I am getting a very low yield of my desired Boc-guanidine. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in Boc-guanidine synthesis can be attributed to several factors:

    • Reagent Quality: Ensure the purity and dryness of your amine substrate and guanidinylating agent. The Boc-anhydride, if used, can degrade over time, especially with exposure to moisture. Use fresh reagents and anhydrous solvents.[1]

    • Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating may be necessary. However, be cautious as excessive heat can cause decomposition.[1] You may need to screen a range of temperatures (e.g., room temperature, 40°C, 60°C) to find the optimum.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using TLC or LC-MS to ensure the starting material is fully consumed.[1]

    • Solvent Choice: The solubility of both the amine and the guanidinylating agent is crucial. Tetrahydrofuran (THF) is a commonly used and effective solvent.[1][4] If solubility is an issue, consider using co-solvents or gentle warming.[5]

Issue 2: Formation of multiple products or impurities.

  • Question: My analysis (TLC/LC-MS) shows the presence of multiple spots/peaks in addition to my product. What could these be and how can I avoid them?

  • Answer: The formation of multiple products often indicates side reactions.

    • Over-protection: This can occur if an excess of the Boc-protecting reagent is used. To avoid this, carefully control the stoichiometry of the reagents, using only a slight excess (1.0-1.2 equivalents) of the guanidinylating agent. Slow, dropwise addition of the reagent can also help.[1]

    • Byproduct Formation from Prolonged Reaction: Leaving the reaction to run for too long can lead to the formation of byproducts. It is crucial to monitor the reaction and stop it once the starting material is consumed.[1]

    • Decomposition: As mentioned, excessive heat can lead to the decomposition of either the starting materials or the product. If you are heating the reaction, try running it at a lower temperature for a longer period.

Issue 3: The reaction is very slow or appears to have stalled.

  • Question: The reaction is not progressing, even after several hours. What can I do to speed it up?

  • Answer: A sluggish reaction can be due to a few factors:

    • Insufficient Temperature: Some guanidinylation reactions require gentle heating to proceed at a reasonable rate.[1] Consider increasing the temperature in small increments (e.g., 10-20°C) and monitoring the effect on the reaction rate.

    • Steric Hindrance: If your amine substrate is sterically hindered or a weak nucleophile, the reaction can be inherently slow.[1] In such cases, a longer reaction time and elevated temperature might be necessary.

    • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. Ensure you are using a suitable solvent like THF or dichloromethane (DCM).[1][4]

Experimental Protocols

General Protocol for the Synthesis of N,N'-Di-Boc-Protected Guanidines

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Amine substrate

  • Guanidinylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine)

  • Anhydrous solvent (e.g., THF)

  • Base (if required, e.g., triethylamine)

  • Saturated aqueous NaHCO₃ solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of the amine (1.0 equivalent) in an anhydrous solvent, add the guanidinylating agent (1.0-1.2 equivalents).

  • If required, add a suitable base.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or heated).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Data Presentation

Table 1: Summary of Reaction Conditions from Literature for Related Guanidinylation Reactions

Guanidinylating AgentAmine SubstrateSolventTemperatureTimeYieldCitation
1-[N,N'-(di-Boc)amidino]pyrazole4-bromophenethylamineTHFRoom Temp.24 h72%
N,N'-di-Boc-N"-triflylguanidineBenzylamineDichloromethaneRoom Temp.30 min-[6]
Di-Boc-thiourea (activated with TCT)Various aminesTHF--up to 95%[4]
Di-tert-butyl dicarbonate2-Bromoethylamine hydrobromideAcetonitrile20-25°C12 h82%[7]
Di-tert-butyl dicarbonateEthylenediamineDioxane/WaterRoom Temp.16 h-[8]
Tert-butyl phenyl carbonate1,2-EthanediamineEthanolReflux (max 80°C)18 h51%[9]
N1,N1,N2-trimethylethane-1,2-diamine(4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert--butyl esterDMA140°C--[10]
-{4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5- nitrophenyl}-carbamic acid tert-butyl esterEthanol80°C1 h98%[11]

Note: This table provides a range of conditions for related reactions and should be used as a starting point for optimization.

Visualizations

experimental_workflow Experimental Workflow for Optimization cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_workup Workup & Analysis prep 1. Prepare Reactants (Amine, Guanidinylating Agent) & Anhydrous Solvent setup 2. Set up Reaction at Initial Temperature (e.g., RT) prep->setup monitor 3. Monitor Progress (TLC/LC-MS) at Time Intervals setup->monitor decision Reaction Complete? monitor->decision decision->monitor No workup 4. Quench, Extract, & Purify Product decision->workup Yes adjust_time Adjust Reaction Time adjust_time->setup adjust_temp Adjust Temperature adjust_temp->setup optimal Optimal Conditions Found analyze 5. Analyze Yield & Purity workup->analyze analyze->adjust_time Low Yield/ Incomplete analyze->adjust_temp Low Yield/ Side Products analyze->optimal High Yield/Purity

Caption: Workflow for optimizing temperature and reaction time.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_conditions Condition Optimization start Low Yield Observed reagents Check Reagent Quality (Purity, Dryness, Age) start->reagents conditions Review Reaction Conditions reagents->conditions Reagents OK temp Is Temperature Optimal? conditions->temp time Is Reaction Time Sufficient? temp->time Yes increase_temp Gently Increase Temperature temp->increase_temp No/Slow Reaction increase_time Increase Reaction Time (Monitor closely) time->increase_time No/Incomplete resolve Yield Improved time->resolve Yes increase_temp->conditions increase_time->conditions

Caption: Troubleshooting logic for addressing low product yield.

References

Addressing stability problems with tert-Butyl (2-amino-2-iminoethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for addressing stability challenges associated with tert-Butyl (2-amino-2-iminoethyl)carbamate (Boc-guanidine).

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

A1: The primary stability issue is the acid-lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is readily cleaved under acidic conditions, which liberates the free, highly basic guanidine group and generates a reactive tert-butyl cation. This cation can potentially lead to undesired side reactions, such as the alkylation of nucleophiles in your reaction mixture[1].

Q2: Under what conditions is the compound generally stable?

A2: Boc-protected guanidines are known to be highly stable under a wide range of non-acidic conditions. They are particularly stable in the presence of bases (e.g., triethylamine, piperidine), most common nucleophiles, and during standard catalytic hydrogenation (e.g., H₂, Pd/C)[1]. This stability makes the compound orthogonal to other protecting groups, like Fmoc, which is fundamental in strategies like solid-phase peptide synthesis[1][2].

Q3: What are the recommended storage conditions for this reagent?

A3: To ensure maximum shelf-life and prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere. It is sensitive to moisture and heat[3]. For long-term storage, it is recommended to keep it in a freezer at -20°C[4].

Q4: In which solvents is this compound soluble?

A4: It is soluble in most common organic solvents, including alcohols, esters (like ethyl acetate), ketones (like acetone), acetonitrile, and dichloromethane. It has poor solubility in non-polar solvents such as diethyl ether and hexane[3][4].

Q5: How can I check the purity of my this compound before use?

A5: High-Performance Liquid Chromatography (HPLC) is the most reliable and indispensable method for determining the purity of the compound and quantifying any potential impurities or degradation products[5][6]. ¹H and ¹³C NMR spectroscopy are also vital for confirming the molecular structure and ensuring the compound's identity before use[5].

Troubleshooting Guide

Problem 1: My reaction is yielding unexpected byproducts, including some with a mass corresponding to a tert-butyl addition.

  • Possible Cause: This strongly suggests that the Boc group has been cleaved, and the resulting tert-butyl cation is reacting with nucleophilic species in your mixture. This occurs if your reaction conditions are, or have become, acidic.

  • Solution:

    • Carefully re-evaluate all reagents and reaction conditions to eliminate any sources of acid.

    • Consider adding a non-nucleophilic base or a buffer to maintain a neutral or slightly basic pH.

    • If acidic conditions are unavoidable for a subsequent step, the Boc group should be intentionally removed as the final step before isolating the guanidinylated product.

Problem 2: I am observing poor or inconsistent reactivity in my guanidinylation reaction.

  • Possible Cause 1: Reagent Degradation. The reagent may have degraded due to improper storage, particularly exposure to moisture or heat[3]. The presence of water can facilitate hydrolysis.

  • Solution 1:

    • Confirm the purity of the reagent using HPLC before starting your experiment[5][6].

    • Ensure the reagent is handled under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are anhydrous.

    • Always use a fresh bottle or a properly stored aliquot of the reagent for critical reactions.

  • Possible Cause 2: Incompatibility. The high basicity of the unprotected guanidine group (pKa ~9.6) may be incompatible with other functional groups or reagents in your reaction, even if only a small amount of deprotection has occurred[4].

  • Solution 2:

    • Review the compatibility of all components in your reaction mixture.

    • Ensure that the reaction is performed under conditions that maintain the integrity of the Boc group until its planned removal.

Quantitative Stability Data

The stability of the Boc protecting group is highly dependent on the reaction conditions. The following table summarizes its general stability profile.

Condition CategoryReagent/ConditionStability of Boc GroupNotes
Acidic Conditions Strong Acids (e.g., TFA, HCl)Low Rapid cleavage occurs, forming a tert-butyl cation.[1]
Mild Acids (e.g., Acetic Acid)Moderate to LowCleavage is slower but can occur over time, especially with heating.
Basic Conditions Amine Bases (e.g., Piperidine, Et₃N)High Stable, allowing for orthogonal deprotection of groups like Fmoc.[1]
Hydroxides (e.g., NaOH, KOH)High Generally stable at moderate temperatures.[1]
Nucleophiles Common Nucleophiles (e.g., amines, alcohols)High Resistant to nucleophilic attack.[1][2]
Reductive Conditions Catalytic Hydrogenation (H₂, Pd/C)High Stable, allowing for deprotection of groups like Cbz or Benzyl ethers.[1]
Physical Conditions Heat & MoistureModerate to LowThe compound is noted to be sensitive to heat and moisture.[3]

Experimental Protocols

Protocol 1: Recommended Handling and Storage

This protocol minimizes the risk of degradation from atmospheric moisture and improper temperatures.

  • Receiving and Initial Storage: Upon receipt, inspect the container seal. Store the container in a freezer at or below -20°C in a designated area for moisture-sensitive reagents[4].

  • Aliquoting: If frequent use is anticipated, it is best to aliquot the compound into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This prevents repeated exposure of the bulk material to the atmosphere.

  • Handling for an Experiment: a. Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid. b. Once at room temperature, quickly weigh the desired amount of reagent in a dry environment or under a stream of inert gas. c. Reseal the container tightly, purge with an inert gas (e.g., argon), and return it to the freezer promptly.

  • Solvent Preparation: Use anhydrous solvents for all reactions to prevent hydrolysis.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient: A typical gradient could be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~210 nm (carbamate) or as determined by a UV scan.

    • Injection Volume: 10 µL.

  • Sample Preparation: a. Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.

  • Analysis: a. Inject the sample onto the HPLC system. b. Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks. c. The primary degradation product would be the free guanidine, which will have a much earlier retention time due to its high polarity.

Visualizations

DegradationPathway cluster_main Acid-Catalyzed Degradation cluster_side Side Reaction Compound tert-Butyl (2-amino-2-iminoethyl)carbamate Protonated Protonated Carbamate Compound->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Loss of tert-butyl cation tBuCation tert-Butyl Cation (t-Bu⁺) Protonated->tBuCation Guanidine Free Guanidine CarbamicAcid->Guanidine - CO₂ (unstable) AlkylatedProduct Alkylated Byproduct (Nu-tBu) tBuCation->AlkylatedProduct Nucleophile Nucleophile (Nu⁻) in reaction mixture Nucleophile->AlkylatedProduct

Caption: Acid-catalyzed degradation pathway of the Boc-protected guanidine.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Reaction Outcome Start Unexpected Result (e.g., low yield, byproduct) CheckPurity 1. Check Reagent Purity via HPLC Start->CheckPurity Degraded Purity < 95%? (Degradation likely) CheckPurity->Degraded Analyze Chromatogram CheckConditions 2. Review Reaction Conditions AcidSource Potential Acid Source? CheckConditions->AcidSource Scrutinize all components Degraded->CheckConditions No (Purity OK) Action_NewReagent Action: Use new, verified lot of reagent. Improve storage/handling. Degraded->Action_NewReagent Yes Action_ModifyConditions Action: Add non-nucleophilic base/buffer. Ensure anhydrous conditions. AcidSource->Action_ModifyConditions Yes Success Problem Resolved AcidSource->Success No (Other issue) Action_NewReagent->Success Action_ModifyConditions->Success

Caption: Workflow for troubleshooting unexpected experimental results.

StabilityFactors Factors Influencing Compound Stability cluster_destabilizing Decreases Stability cluster_stabilizing Promotes Stability center Compound Stability Base Basic / Neutral pH center->Base Inert Inert Atmosphere (N₂, Ar) center->Inert Cold Cold Storage (-20°C) center->Cold Anhydrous Anhydrous Solvents center->Anhydrous Acid Acidic pH (TFA, HCl) Acid->center Moisture Moisture / Water Moisture->center Heat High Temperature Heat->center Oxidizers Strong Oxidizers Oxidizers->center

Caption: Key environmental and chemical factors affecting stability.

References

Technical Support Center: Purification of Products from tert-Butyl (2-amino-2-iminoethyl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with products from tert-Butyl (2-amino-2-iminoethyl)carbamate reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Boc-protected guanidine compounds.

Problem: Low or No Yield of the Desired Product

Low yields can arise from various factors, from reagent quality to reaction conditions. A systematic approach is key to identifying and resolving the issue.[1]

Potential CauseTroubleshooting Steps
Poor Reagent Quality - Guanidinylating Agent: Ensure the purity of the guanidinylating reagent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine). Degradation is a common cause of low yields.[1] - Amine Substrate: Confirm the purity and dryness of your amine. Impurities or water can lead to side reactions.[1] - Solvents and Bases: Use anhydrous solvents and high-quality bases. Moisture can hydrolyze reactive intermediates.[1]
Suboptimal Reaction Conditions - Temperature: Some guanidinylation reactions are temperature-sensitive. Gentle heating may be necessary for sluggish reactions, but excessive heat can cause decomposition.[1] - Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure complete conversion without promoting byproduct formation.[1] - Solvent Choice: Ensure both the amine and the guanidinylating agent are soluble in the chosen solvent. THF is a commonly used solvent.[1]
Stoichiometry Issues - Over-protection: Carefully control the stoichiometry of the Boc-protecting reagent. Using a slight excess (1.0-1.2 equivalents) is often sufficient. Slow addition of the reagent can also favor mono-protection.[1]
Steric Hindrance or Weak Nucleophile For sterically hindered or weakly nucleophilic amines, a more powerful guanidinylating agent like N,N'-Di-Boc-N''-triflylguanidine may be required.[2]

Logical Troubleshooting Flow for Low Yield

troubleshooting_low_yield start Low Product Yield reagent_quality Verify Reagent Quality (Purity, Dryness) start->reagent_quality issue_resolved Issue Resolved reagent_quality->issue_resolved If quality is poor no_improvement No Improvement reagent_quality->no_improvement If quality is good reaction_conditions Optimize Reaction Conditions (Temp, Time, Solvent) reaction_conditions->issue_resolved If optimization works reaction_conditions->no_improvement If conditions are optimal stoichiometry Check Stoichiometry (Equivalents, Addition Rate) stoichiometry->issue_resolved If adjustment works stoichiometry->no_improvement If stoichiometry is correct workup_purification Review Work-up & Purification (Extraction, Chromatography) workup_purification->issue_resolved If optimization works no_improvement->reaction_conditions no_improvement->stoichiometry no_improvement->workup_purification

Caption: Troubleshooting workflow for low product yield.

Problem: Product is Not Pure After Column Chromatography

Potential CauseTroubleshooting Steps
Co-elution of Impurities - Optimize Mobile Phase: A shallower gradient or an isocratic elution with a less polar solvent system might be necessary for better separation.[3] - TLC Analysis: Ensure good separation of spots on the TLC plate before attempting column chromatography. The mobile phase for TLC is a good starting point for the column.[3]
Presence of Starting Material - Reaction Monitoring: Ensure the reaction has gone to completion by TLC before starting the purification process.[3]
Di-Boc Protected Byproduct The di-Boc protected byproduct is typically less polar than the desired mono-Boc product. Adjust the mobile phase polarity to improve separation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying products from this compound reactions?

A1: The most common and effective method is flash column chromatography on silica gel.[3] This technique is well-suited for separating the desired mono-Boc protected product from unreacted starting materials, di-Boc protected byproducts, and other impurities.[3]

Q2: How can I monitor the purification process?

A2: Thin-Layer Chromatography (TLC) is the primary method for monitoring the separation during column chromatography.[3] For visualization, a ninhydrin stain is highly effective as it reacts with free amine groups.[3] This allows for the differentiation between the starting material, the mono-protected product, and the di-protected byproduct based on their differing polarities and, consequently, their Rf values.[3]

Q3: What are the common impurities I might encounter?

A3: Common impurities include unreacted amine starting material, the di-Boc protected byproduct, and residual reagents from the guanidinylation reaction.[3] The starting amine is significantly more polar than the mono-Boc product, while the di-Boc product is less polar.[3]

Q4: Can I purify my product without using column chromatography?

A4: In cases where the reaction is highly selective and results in a clean crude product, purification may be achievable through a liquid-liquid extraction workup.[3] This typically involves washing the organic layer with acidic and basic aqueous solutions to remove impurities.[3]

Q5: My purified product is an oil or a low-melting solid and contains residual solvent. How can I remove the solvent?

A5: Use a high-vacuum pump to remove residual high-boiling point solvents.[3] When possible, opt for lower-boiling point solvents for chromatography (e.g., ethyl acetate/hexanes instead of dichloromethane/methanol).[3]

Experimental Protocols

Protocol 1: General Flash Column Chromatography for Purification of Boc-Protected Guanidines

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.[3]

  • Preparation of the Silica Gel Slurry: For every 1 gram of crude product, weigh out approximately 30-50 grams of silica gel (230-400 mesh).[3] Create a slurry by mixing the silica gel with the initial mobile phase.

  • Packing the Column: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and well-packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.[3] Carefully load the dissolved sample onto the top of the silica gel bed.[3]

  • Elution and Fraction Collection: Begin eluting the column with the mobile phase. A common starting point is a gradient of 0-10% methanol in dichloromethane or an isocratic system of ethyl acetate in hexanes.[3] Collect fractions and monitor the elution by TLC.[3]

  • TLC Analysis: Use a suitable mobile phase (e.g., 95:5 dichloromethane/methanol or 1:1 ethyl acetate/hexanes) to analyze the collected fractions.[3] Visualize the spots using a ninhydrin stain.

  • Isolation of the Purified Product: Combine the fractions containing the pure product as determined by TLC.[3] Remove the solvent using a rotary evaporator to obtain the purified product.[3]

Experimental Workflow for Purification

purification_workflow crude_product Crude Reaction Mixture dissolve Dissolve in Minimal Solvent crude_product->dissolve load_column Load onto Silica Gel Column dissolve->load_column elute Elute with Mobile Phase Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions Identify pure fractions evaporate Evaporate Solvent pool_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for purification by flash chromatography.

Protocol 2: Aqueous Work-up for Guanidinylation Reactions

This procedure is a general method for the initial purification of a reaction mixture.[1]

  • Quenching the Reaction: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.[1]

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution).[1]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).[1]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[1]

Data Summary

Table 1: Mobile Phase Systems for Flash Chromatography of Boc-Protected Amines and Guanidines

Stationary PhaseMobile Phase System (Gradient or Isocratic)Typical ApplicationReference
Silica Gel (230-400 mesh)0-10% Methanol in DichloromethaneEluting Boc-protected amines and guanidines[3]
Silica Gel (230-400 mesh)Ethyl Acetate / Hexanes (e.g., 1:1 to 2:1)Alternative solvent system for Boc-protected amines[3]
Silica Gel0-10% Ethyl Acetate in HexanePurification of N,N'-di-Boc-protected guanidine[2]

References

Technical Support Center: Troubleshooting tert-Butyl (2-amino-2-iminoethyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges during the synthesis of tert-Butyl (2-amino-2-iminoethyl)carbamate and other Boc-protected guanidines. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My guanidinylation reaction to synthesize this compound has failed or is giving a very low yield. What are the most common causes?

Low yields in Boc-guanidine synthesis can stem from several factors, ranging from the quality of your reagents to the reaction conditions.[1] A systematic approach is crucial for diagnosing the issue. The most common culprits are:

  • Reagent Quality: The purity and stability of the guanidinylating agent and the amine substrate are critical. Degradation of reagents is a frequent source of low yields.[1]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can lead to incomplete reactions or the formation of byproducts.[1]

  • Moisture: The presence of water can lead to unwanted side reactions, such as the hydrolysis of Boc anhydride if it is being used.[1]

  • Side Reactions: Over-protection of the amine or intramolecular cyclization can compete with the desired guanidinylation.[1]

Q2: I am observing multiple spots on my TLC plate after the reaction. What could these be?

Multiple spots on a TLC plate likely indicate the presence of starting materials, the desired product, and byproducts. Common byproducts in Boc-guanidine synthesis include:

  • Over-protected species: Formation of a di-Boc or even tri-Boc protected product can occur if an excess of the Boc-protecting agent is used.[1]

  • Unreacted starting materials: Incomplete reaction will result in the presence of the initial amine and guanidinylating agent.

  • Hydrolysis products: If moisture is present, hydrolyzed reagents may appear as separate spots.

Q3: How do I choose the right guanidinylating reagent for my primary amine?

Several Boc-protected guanidinylating reagents are available, each with its own reactivity profile.[2] The choice often depends on the nucleophilicity and steric hindrance of your amine substrate.[2]

  • For unhindered, primary amines: N,N'-di-Boc-N''-triflylguanidine is a powerful guanidinylating agent that can react even with weakly nucleophilic amines.[3]

  • For a wide range of amines under mild conditions: N,N'-Bis(Boc)-1H-pyrazole-1-carboxamidine is a highly reactive and efficient option.[3]

  • As a cost-effective and environmentally friendly option: Di-Boc-thiourea can be used with an activating agent like cyanuric chloride (TCT), avoiding the need for toxic heavy-metal reagents like HgCl₂.[4]

Q4: My Boc deprotection step is slow or incomplete. What should I do?

Incomplete deprotection of the Boc-guanidine can be caused by insufficient acid strength, low temperature, or steric hindrance.[5] To address this, you can:

  • Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in your reaction mixture.[5]

  • Add Scavengers: The deprotection process generates a reactive tert-butyl cation which can lead to side reactions. Adding a scavenger like triisopropylsilane (TIS) can prevent this.[5]

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Step Rationale
Poor Reagent Quality Verify the purity of the guanidinylating agent and amine substrate via techniques like NMR or LC-MS. Ensure reagents are dry and stored properly.[1]Impurities or degradation can inhibit the reaction or lead to side products.
Suboptimal Temperature If the reaction is sluggish at room temperature, consider gentle heating. However, be cautious as excessive heat can cause decomposition.[1]Some guanidinylation reactions require thermal energy to proceed at a reasonable rate.
Incorrect Reaction Time Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1]Insufficient time leads to incomplete conversion, while excessive time can result in byproduct formation.
Inappropriate Solvent Ensure that both the amine and the guanidinylating agent are soluble in the chosen solvent. Tetrahydrofuran (THF) is a commonly used and effective solvent.[1][4]Poor solubility will limit the reaction rate and overall conversion.
Presence of Moisture Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]Moisture can react with and deactivate sensitive reagents.
Presence of Impurities
Observed Issue Potential Cause Recommended Action
Multiple spots on TLC, including starting material Incomplete reaction.Extend the reaction time or consider gentle heating, while monitoring with TLC.[1]
Spot with lower Rf than the product Possible over-protection (e.g., di-Boc formation).[1]Carefully control the stoichiometry of the Boc-protecting agent (use 1.0-1.2 equivalents).[1]
Streaking on TLC plate The compound may be basic.Add a small amount of a basic modifier like triethylamine to the TLC mobile phase.
Product is difficult to purify by column chromatography Product may still be in its salt form.Perform a standard aqueous work-up to neutralize the product before purification.[3]

Experimental Protocols

General Protocol for Guanidinylation of a Primary Amine with N,N'-Di-Boc-thiourea and TCT

This protocol describes a mild and inexpensive method for the synthesis of N,N'-di-Boc-protected guanidines.[4]

Materials:

  • Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • Primary amine

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • Activation: In a round-bottomed flask under an inert atmosphere, dissolve di-Boc-thiourea in anhydrous THF. Add cyanuric chloride (TCT) to the solution to activate the thiourea.

  • Amine Addition: To the activated mixture, add the primary amine, N-methylmorpholine (NMM), and a catalytic amount of DMAP.[4]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.[3]

  • Work-up: Upon completion, transfer the mixture to a separatory funnel. Perform a standard aqueous work-up.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.[2]

General Protocol for Boc Deprotection

This protocol outlines the removal of the Boc protecting group under acidic conditions.[5]

Materials:

  • Boc-protected guanidine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Round-bottomed flask

  • Ice bath

Procedure:

  • Preparation: Dissolve the Boc-protected compound in anhydrous DCM in a round-bottomed flask and cool the solution to 0 °C in an ice bath.[5]

  • Scavenger Addition: Add TIS to the solution (final concentration of 2.5-5% v/v).[5]

  • TFA Addition: Slowly add TFA to the stirred solution to a final concentration of 50-95% (v/v).[5]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS.[5]

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting TFA salt can be precipitated by adding cold diethyl ether and collected by filtration.[5]

Visualizations

Troubleshooting_Workflow start Reaction Fails (Low Yield / Impure) check_reagents Verify Reagent Quality (Purity, Dryness) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) reagents_ok->optimize_conditions Yes replace_reagents->start conditions_ok Improvement? optimize_conditions->conditions_ok monitor_reaction Monitor Reaction Progress (TLC, LC-MS) conditions_ok->monitor_reaction Yes check_side_reactions Investigate Side Reactions (Over-protection, etc.) conditions_ok->check_side_reactions No success Successful Synthesis monitor_reaction->success adjust_stoichiometry Adjust Stoichiometry check_side_reactions->adjust_stoichiometry adjust_stoichiometry->optimize_conditions

Caption: Troubleshooting decision tree for a failing guanidinylation reaction.

Guanidinylation_Pathway amine Primary Amine (R-NH2) activated_intermediate Activated Intermediate amine->activated_intermediate reagent Boc-Guanidinylating Reagent reagent->activated_intermediate Activation (e.g., TCT) product Boc-Protected Guanidine activated_intermediate->product Nucleophilic Attack deprotection Deprotection (e.g., TFA) product->deprotection final_product Final Guanidine deprotection->final_product

References

Technical Support Center: Strategies for tert-Butyl (2-amino-2-iminoethyl)carbamate and Related Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating side reactions when using tert-Butyl (2-amino-2-iminoethyl)carbamate and other N,N'-di-Boc-protected guanidinylating agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the Boc protecting groups on guanidinylating reagents?

The tert-butyloxycarbonyl (Boc) protecting groups serve to temper the high basicity and nucleophilicity of the guanidine functional group. This masking strategy prevents unwanted side reactions during the guanidinylation of primary and secondary amines and allows for controlled introduction of the guanidino moiety. The Boc groups can be readily removed under acidic conditions to yield the free guanidine.

Q2: What are the most common side reactions observed when working with Boc-protected guanidines?

The most prevalent side reactions are associated with the deprotection step. The generation of a reactive tert-butyl cation (t-Bu⁺) upon cleavage of the Boc group with strong acid can lead to:

  • Tert-butylation: Alkylation of nucleophilic residues in the product, such as tryptophan, methionine, cysteine, and tyrosine.[1]

  • Incomplete Deprotection: Insufficient acid strength or reaction time can result in the incomplete removal of the Boc groups.[1]

During the coupling of amino acids with a di-Boc-protected guanidine side chain (like in peptide synthesis), another significant side reaction is:

  • δ-Lactam formation: Intramolecular cyclization of an activated arginine residue can lead to the formation of a stable six-membered lactam, truncating the peptide chain.[1]

Q3: How can I monitor the progress of my guanidinylation reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This allows for the visualization of the consumption of the starting amine and the formation of the desired product, helping to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times.

Q4: Which analytical techniques are best for assessing the purity of the final Boc-protected guanidine product?

A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for comprehensive purity validation.[3]

  • HPLC , particularly reversed-phase HPLC, is excellent for quantitative purity assessment and separating a wide range of impurities.[3]

  • NMR provides detailed structural information, allowing for the confirmation of the desired product and the identification and quantification of impurities, often without the need for reference standards of those impurities.[3]

Troubleshooting Guide

Issue Likely Cause(s) Recommended Solution(s)
Low or no yield of guanidinylated product. 1. Poor quality of reagents: Degradation of the guanidinylating agent, presence of moisture in solvents or amine substrate.[3] 2. Sub-optimal reaction conditions: Inappropriate solvent, temperature, or reaction time.[3] 3. Steric hindrance: The amine substrate may be too sterically hindered for the chosen guanidinylating reagent.1. Ensure the purity and dryness of all reagents and solvents. Use fresh guanidinylating agent and anhydrous solvents.[3] 2. Optimize reaction conditions. THF is a commonly used and effective solvent. Gentle heating may be required for sluggish reactions, but monitor for potential degradation. Monitor reaction progress by TLC or LC-MS to determine the optimal reaction time.[3] 3. For hindered amines, consider using a more reactive guanidinylating agent such as N,N'-Di-Boc-N''-triflylguanidine.[1]
LC-MS shows a mass corresponding to the product +56 Da after deprotection. Tert-butylation: The reactive tert-butyl cation generated during Boc deprotection has alkylated a nucleophilic site on your molecule.[1]1. Use scavengers: Add a scavenger, such as triisopropylsilane (TIS) or a scavenger cocktail (e.g., TFA/TIS/H₂O), to the deprotection reaction mixture to trap the tert-butyl cations.[4] 2. Use a milder deprotection method: For acid-sensitive substrates, consider using a non-acidic deprotection method, such as using trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,6-lutidine.[5]
Incomplete removal of Boc groups during deprotection. 1. Insufficient acid strength or concentration. [1] 2. Low reaction temperature or insufficient reaction time. [1] 3. Steric hindrance around the Boc-protected guanidine. 1. Increase the concentration of Trifluoroacetic Acid (TFA), for example, from 50% in DCM to 95%.[1] 2. Allow the reaction to proceed for a longer duration at room temperature. 3. For highly hindered groups, gentle heating may be necessary, but this should be done with caution to avoid side reactions.
Formation of multiple products during guanidinylation. Over-guanidinylation or reaction with other nucleophilic groups: The guanidinylating reagent may be reacting with other nucleophilic sites on the substrate or multiple times with the target amine.1. Control stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the guanidinylating reagent.[2] 2. Slow addition: Add the guanidinylating reagent slowly to the reaction mixture. 3. Protect other nucleophilic groups: If your substrate contains other reactive amines or nucleophiles, consider protecting them prior to the guanidinylation reaction.

Quantitative Data on Guanidinylation Reactions

The choice of guanidinylating reagent significantly impacts reaction efficiency. Below is a summary of yields for the guanidinylation of various primary amines with different N,N'-di-Boc-protected reagents.

Guanidinylating ReagentAmine SubstrateSolventYield (%)
N,N'-Di-Boc-N''-triflylguanidineUnhindered, primary aminesDCM>90%[6]
N,N'-Di-Boc-N''-triflylguanidineBenzylamineDCM95%[6]
N,N'-Di-Boc-N''-triflylguanidineSecondary aminesDCMHigh[6]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine4-BromophenethylamineTHF72%[6]
N,N'-Di-Boc-thiourea (activated with TCT)BenzylamineTHF95%[7]
N,N'-Di-Boc-thiourea (activated with TCT)AnilineTHF85%[7]
N,N'-Di-Boc-thiourea (activated with TCT)CyclohexylamineTHF92%[7]

Experimental Protocols

Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is adapted from a procedure for the guanidinylation of 4-bromophenethylamine.[8]

Materials:

  • Primary amine (e.g., 4-bromophenethylamine)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) in anhydrous THF.

  • Stir the solution at room temperature.

  • Monitor the reaction progress by TLC (e.g., ethyl acetate:hexane = 1:3).

  • Once the reaction is complete (typically 24 hours), concentrate the mixture under reduced pressure using a rotary evaporator.[8]

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.[8]

Protocol 2: Standard Boc-Guanidine Deprotection with TFA and Scavengers

This protocol is a general method for the cleavage of Boc groups from a guanidine moiety in solution.[5]

Materials:

  • N,N'-di-Boc-protected guanidine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Scavenger (e.g., Triisopropylsilane, TIS)

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add the scavenger (e.g., TIS to a final concentration of 2.5-5% v/v).

  • Slowly add TFA to the stirred solution to a final concentration of 50-95% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Co-evaporate with toluene or DCM (3 times) to remove residual TFA.

  • The resulting TFA salt can be precipitated by adding cold diethyl ether, collected by filtration or centrifugation, and washed with cold ether.[5]

Visualizations

guanidinylation_workflow cluster_start Starting Materials cluster_reaction Guanidinylation Reaction cluster_workup Work-up & Purification cluster_product Intermediate Product cluster_deprotection Deprotection cluster_final Final Product Amine Amine Substrate Reaction Mix in Anhydrous Solvent (e.g., THF, DCM) Stir at Room Temperature Monitor by TLC/LC-MS Amine->Reaction Reagent tert-Butyl (2-amino-2-iminoethyl)carbamate (or analogue) Reagent->Reaction Workup Aqueous Work-up Column Chromatography Reaction->Workup Reaction Complete ProtectedGuanidine N,N'-di-Boc-Protected Guanidine Workup->ProtectedGuanidine Deprotection Treat with Acid (e.g., TFA) + Scavengers (e.g., TIS) ProtectedGuanidine->Deprotection FinalProduct Guanidine Salt Deprotection->FinalProduct

Caption: General experimental workflow for guanidinylation and deprotection.

deprotection_mechanism cluster_side_reaction Side Reaction Prevention BocGuanidine Boc-Protected Guanidine Protonation Protonation by Acid (H+) BocGuanidine->Protonation Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage tBuCation tert-Butyl Cation (t-Bu+) (Reactive Electrophile) Cleavage->tBuCation CarbamicAcid Carbamic Acid Intermediate Cleavage->CarbamicAcid Scavenger Scavenger (e.g., TIS) tBuCation->Scavenger Trapped Decomposition Decomposition CarbamicAcid->Decomposition FreeGuanidine Free Guanidine Decomposition->FreeGuanidine CO2 CO₂ Decomposition->CO2 TrappedCation Trapped Cation (Stable Product) Scavenger->TrappedCation

References

How to effectively monitor the progress of a tert-Butyl (2-amino-2-iminoethyl)carbamate reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of tert-Butyl (2-amino-2-iminoethyl)carbamate and related guanidinylation reactions.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my this compound synthesis?

A1: The most common and effective methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] For a more detailed quantitative analysis and structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[3]

Q2: My TLC plate shows multiple spots. What could they be?

A2: Multiple spots on a TLC plate can indicate the presence of starting materials (the amine), the desired product, and potentially side products or impurities. The Boc-protected guanidinylating reagent can also be UV active. It is crucial to run a co-spot (a lane with a mixture of the reaction mixture and the starting material) to definitively identify the starting material spot.

Q3: The reaction seems to be stalled or proceeding very slowly. What are the possible causes and solutions?

A3: Several factors can contribute to a slow or stalled reaction:

  • Insufficient Reagent Activity: Ensure the guanidinylating reagent is not degraded. For example, some reagents are sensitive to moisture.

  • Base Strength: The choice and amount of base (e.g., triethylamine or diisopropylethylamine) can be critical. An insufficient amount of base may not effectively neutralize the acid byproduct of the reaction, thus slowing it down.[2]

  • Solvent: The reaction should be performed in an appropriate anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).[2]

  • Temperature: While many guanidinylation reactions proceed at room temperature, gentle heating might be necessary for less reactive amines.

Q4: I am observing a significant amount of side product formation. What are the common side reactions?

A4: Side reactions in guanidinylation can occur, particularly if the starting amine has other nucleophilic functional groups. With some coupling reagents like HATU, direct guanylation of the amine can be an unwanted side reaction in peptide synthesis.[4][5] Over-guanidinylation or reaction at other sites of a complex molecule are also possibilities.

Q5: How do I know when the reaction is complete?

A5: The reaction is generally considered complete when the limiting starting material (usually the amine) is no longer visible by TLC or is consumed as determined by LC-MS analysis.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No reaction or very low conversion Inactive guanidinylating reagent.Use a fresh batch of the reagent. Ensure proper storage conditions (e.g., desiccated, refrigerated).
Insufficient base.Add an additional equivalent of base (e.g., triethylamine, DIPEA) to the reaction mixture.[2]
Low reaction temperature.Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC.
Multiple products observed by TLC/LC-MS Formation of side products.Re-evaluate the reaction conditions. Consider using a milder guanidinylating reagent or adjusting the stoichiometry of the reagents.
Impure starting materials.Purify the starting amine before the reaction.
Difficulty in isolating the product Product is highly polar and water-soluble.Use a more polar eluent system for column chromatography. Consider reverse-phase chromatography if the product is very polar.
Emulsion formation during aqueous workup.Add brine to the aqueous layer to break the emulsion.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Spotting: Using a capillary tube, spot the starting amine (dissolved in a suitable solvent), the reaction mixture, and a co-spot of the amine and reaction mixture on the baseline of the TLC plate.

  • Eluent System: A common eluent system is a mixture of ethyl acetate and hexane. The ratio can be adjusted based on the polarity of the compounds. A typical starting point is 1:3 ethyl acetate:hexane.[6]

  • Development: Place the TLC plate in a developing chamber containing the eluent system. Allow the solvent front to travel up the plate.

  • Visualization: Visualize the spots under UV light (254 nm). The product, being more polar than the starting amine, should have a lower Rf value. Staining with ninhydrin can be used to visualize primary and secondary amines (the starting material spot should turn a distinct color, which will fade as the reaction progresses).

Table 1: Example TLC Data

CompoundTypical Rf Value (1:3 EtOAc:Hexane)
Starting Amine> 0.7 (less polar)
This compound~0.55[6]
Protocol 2: ¹H NMR Sample Preparation for Product Characterization
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[3]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer.

  • Analysis: The presence of a singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, is characteristic of the tert-butyl group of the Boc protecting group.[3] Other key signals include those for the ethyl backbone protons.

Table 2: Example ¹H NMR Data for Boc-Protected Amines

CompoundFunctional GroupChemical Shift (δ ppm)Multiplicity
This compound-C(CH₃)₃~1.47, 1.40Singlet
-CH₂-CH₂-~3.51 (q), 2.78 (t)Quartet, Triplet
-NH-~11.48 (s), 8.32 (t)Singlet, Triplet

Note: Chemical shifts can vary depending on the solvent and the specific structure of the guanidinylating reagent used.

Visualizations

Reaction_Pathway Amine Starting Amine (R-NH2) Product tert-Butyl (2-amino-2-iminoethyl)carbamate Amine->Product + Reagent + Base Reagent Boc-Guanidinylating Reagent Reagent->Product

Caption: General reaction pathway for guanidinylation.

Experimental_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification Reaction_Setup Set up reaction: Amine, Reagent, Base, Solvent Take_Aliquot Take aliquot Reaction_Setup->Take_Aliquot TLC_Analysis TLC Analysis Take_Aliquot->TLC_Analysis LCMS_Analysis LC-MS Analysis Take_Aliquot->LCMS_Analysis Decision Reaction Complete? TLC_Analysis->Decision LCMS_Analysis->Decision Decision->Take_Aliquot No Aqueous_Workup Aqueous Workup Decision->Aqueous_Workup Yes Column_Chromatography Column Chromatography Aqueous_Workup->Column_Chromatography Characterization Product Characterization (NMR, MS) Column_Chromatography->Characterization

Caption: Experimental workflow for reaction monitoring.

Troubleshooting_Tree Start Reaction Issue Check_TLC Analyze TLC Plate Start->Check_TLC No_Product No Product Spot Check_TLC->No_Product No conversion Multiple_Spots Multiple Spots Check_TLC->Multiple_Spots Partial conversion/ side products Check_Reagents Check Reagent Quality and Stoichiometry No_Product->Check_Reagents Check_Conditions Check Reaction Conditions (Base, Temp) No_Product->Check_Conditions Optimize_Chromatography Optimize Purification Multiple_Spots->Optimize_Chromatography Identify_Byproducts Identify Byproducts (LC-MS, NMR) Multiple_Spots->Identify_Byproducts

Caption: Troubleshooting decision tree for reaction issues.

References

Overcoming challenges in scaling up tert-Butyl (2-amino-2-iminoethyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of tert-Butyl (2-amino-2-iminoethyl)carbamate, particularly when scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What are the critical stages in the synthesis of this compound?

A1: The synthesis is typically a two-stage process. The first stage involves the selective mono-Boc protection of a diamine, such as ethylenediamine, to produce the precursor, tert-butyl (2-aminoethyl)carbamate. The second stage is the guanidinylation of this precursor to yield the final product. Careful control of stoichiometry and reaction conditions is crucial in both stages to ensure high yield and purity.

Q2: Which guanidinylating agent is recommended for a scalable synthesis?

A2: For a scalable and reliable synthesis, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a highly effective reagent. It offers excellent reactivity under mild conditions and is commercially available, making it suitable for larger-scale production.

Q3: What are the most common side reactions to be aware of during this synthesis?

A3: In the first stage (Boc-protection), the primary side product is the di-Boc protected diamine. During the second stage (guanidinylation), potential side reactions include the formation of over-guanidinylated products or byproducts from the decomposition of the guanidinylating agent if the reaction conditions are not optimal.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the reaction progress. For TLC, staining with ninhydrin can be useful for visualizing the amine starting material and product.

Troubleshooting Guides

Problem 1: Low Yield of tert-Butyl (2-aminoethyl)carbamate (Precursor)
Potential Cause Troubleshooting Steps
Formation of Di-Boc Protected Byproduct - Carefully control the stoichiometry of di-tert-butyl dicarbonate (Boc₂O). A slight excess of the diamine can favor mono-protection. - Add the Boc₂O solution slowly to the reaction mixture to maintain a low localized concentration.
Incomplete Reaction - Ensure the reaction is stirred vigorously to ensure proper mixing of the biphasic system (if applicable). - Extend the reaction time and monitor progress by TLC until the starting diamine is consumed.
Loss of Product During Workup - During the acidic wash, ensure the pH is carefully controlled to avoid cleavage of the Boc group. - Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product from the aqueous layer.
Problem 2: Low Yield or Incomplete Conversion during Guanidinylation
Potential Cause Troubleshooting Steps
Poor Quality of Guanidinylating Reagent - Use a fresh, high-purity batch of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. Store the reagent under anhydrous conditions to prevent degradation.
Sub-optimal Reaction Temperature - While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary for less reactive substrates or to increase the reaction rate. Monitor for potential byproduct formation at higher temperatures.
Inappropriate Solvent - Ensure the solvent (e.g., THF, acetonitrile) is anhydrous. The presence of water can lead to hydrolysis of the guanidinylating reagent. - The chosen solvent should fully dissolve both the amine precursor and the guanidinylating agent.
Insufficient Reaction Time - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Incomplete conversion may require extending the reaction duration.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Presence of Polar Impurities - During the workup, perform aqueous washes with dilute acid and base to remove unreacted starting materials and polar byproducts.
Co-elution of Byproducts during Chromatography - Optimize the mobile phase for flash column chromatography to achieve better separation of the desired product from impurities. A gradient elution may be necessary.
Product Oiling Out during Crystallization - If attempting crystallization, ensure the solvent system is appropriate. A slow cooling rate and the use of seed crystals can promote the formation of a crystalline solid.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • 1,2-Ethanediamine

  • tert-Butyl phenyl carbonate

  • Absolute Ethanol

  • Hydrochloric Acid (2M)

  • Sodium Hydroxide (2M)

  • Dichloromethane

  • Water

  • Sodium Sulfate (anhydrous)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-ethanediamine (1.0 eq) in absolute ethanol.

  • To this solution, add tert-butyl phenyl carbonate (1.0 eq).

  • Heat the reaction mixture to a gentle reflux (maximum oil bath temperature of 80°C) and maintain for 18 hours.

  • Cool the reaction mixture to room temperature and concentrate it using a rotary evaporator.

  • Add water to the residue and adjust the pH to approximately 3 by the careful addition of 2M HCl.

  • Extract the acidic aqueous solution with dichloromethane (3 times) to remove unreacted starting materials and byproducts.

  • Adjust the pH of the aqueous phase to 12 with 2M NaOH.

  • Extract the basic aqueous solution with dichloromethane (5 times).

  • Combine the organic extracts from the basic extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as a yellow oil.

Protocol 2: Synthesis of this compound

This protocol is a representative procedure based on the use of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

Materials:

  • tert-Butyl (2-aminoethyl)carbamate

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl (2-aminoethyl)carbamate (1.0 eq) in anhydrous THF.

  • To this solution, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane eluent).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected guanidine.

  • For the final product, the Boc groups on the guanidine moiety can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane).

Data Presentation

Table 1: Comparison of Reaction Conditions for Guanidinylation

ParameterCondition ACondition B
Guanidinylating Agent N,N'-Di-Boc-1H-pyrazole-1-carboxamidineN,N'-Di-Boc-N''-triflylguanidine
Solvent THFDichloromethane
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 12-24 hours1-4 hours
Typical Yield 80-95%85-98%
Notes Milder conditions, suitable for most substrates.More reactive, suitable for sterically hindered or less nucleophilic amines.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Boc Protection cluster_stage2 Stage 2: Guanidinylation start1 Ethylenediamine process1 Reaction in Solvent (e.g., Dioxane/Water) start1->process1 reagent1 Boc₂O / Base reagent1->process1 workup1 Aqueous Workup & Extraction process1->workup1 product1 tert-Butyl (2-aminoethyl)carbamate workup1->product1 process2 Reaction in Anhydrous Solvent (e.g., THF) product1->process2 Precursor reagent2 Guanidinylating Agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) reagent2->process2 workup2 Aqueous Workup & Purification process2->workup2 product2 tert-Butyl (2-amino-2-iminoethyl)carbamate workup2->product2

Caption: Overall workflow for the two-stage synthesis.

Troubleshooting_Logic cluster_precursor Precursor Synthesis Issue? cluster_guanidinylation Guanidinylation Step Issue? start Low Yield in Synthesis check_precursor Analyze Precursor Purity start->check_precursor precursor_ok Purity >95%? check_precursor->precursor_ok purify_precursor Re-purify or Re-synthesize Precursor precursor_ok->purify_precursor No check_reagents Check Reagent Quality (Guanidinylating Agent, Solvent) precursor_ok->check_reagents Yes purify_precursor->start Retry Synthesis reagents_ok Reagents Anhydrous & Pure? check_reagents->reagents_ok replace_reagents Use Fresh/Dry Reagents reagents_ok->replace_reagents No check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) reagents_ok->check_conditions Yes replace_reagents->start Retry Synthesis conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions conditions_ok->optimize_conditions No final_check Analyze Final Product & Byproducts conditions_ok->final_check Yes optimize_conditions->start Retry Synthesis

Caption: Troubleshooting workflow for low yield issues.

References

Methods for removing impurities from the tert-Butyl (2-amino-2-iminoethyl)carbamate reagent

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods for removing impurities from the tert-Butyl (2-amino-2-iminoethyl)carbamate reagent. It includes troubleshooting guides and FAQs to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound after synthesis?

A1: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities include unreacted starting materials, over-protected byproducts such as di-Boc or tri-Boc species, and products from side reactions.[1][2] Residual solvents from the reaction or work-up are also frequently encountered.[2]

Q2: What is the general strategy for purifying crude this compound?

A2: A multi-step approach is typically required. The process usually begins with an aqueous work-up to remove water-soluble reagents and byproducts.[1] This is followed by a primary purification technique, most commonly flash column chromatography on silica gel, which is effective at separating the desired product from starting materials and closely related byproducts.[1][3] Depending on the physical properties of the purified product, recrystallization or trituration may be used as a final step to achieve high purity.

Q3: Which analytical techniques are recommended for assessing the purity of the final product?

A3: A combination of analytical methods is recommended for comprehensive purity validation. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity assessment and detecting non-volatile impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.[2] Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) is primarily used to identify and quantify residual solvents and other volatile impurities.[4][5]

Troubleshooting Guides

Issue: Low Purity or Multiple Spots on TLC After Initial Synthesis

If your crude product shows significant impurities after the initial reaction and solvent removal, follow this troubleshooting workflow.

G start Start: Crude Product Obtained check_sm Analyze by TLC/LC-MS: Identify Spots start->check_sm is_sm Is unreacted starting material present? check_sm->is_sm is_polar Are there highly polar impurities (baseline spots)? is_sm->is_polar No optimize_rxn Solution: Optimize reaction conditions (time, temp, stoichiometry) is_sm->optimize_rxn Yes is_nonpolar Are there non-polar byproducts (high Rf)? is_polar->is_nonpolar No aqueous_workup Solution: Perform aqueous wash (e.g., NaHCO3, brine) is_polar->aqueous_workup Yes chromatography Solution: Purify via flash column chromatography is_nonpolar->chromatography Yes end_node Proceed to Final Purity Analysis is_nonpolar->end_node No optimize_rxn->chromatography aqueous_workup->chromatography chromatography->end_node

Diagram 1: Troubleshooting workflow for initial product purification.

Table 1: Common Purification Issues and Solutions

Potential CauseRecommended Solution(s)
Incomplete Reaction Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting amine. Consider extending the reaction time or gently heating if the reaction is sluggish.[1]
Over-protection (Di-Boc Formation) Carefully control the stoichiometry of the Boc-protecting agent, typically using 1.0 to 1.2 equivalents.[1] This side product can often be separated by flash chromatography.
Formation of Polar Byproducts During the aqueous work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic byproducts, followed by brine to reduce emulsion formation.[6]
Residual Non-polar Impurities Flash column chromatography is the most effective method.[1] A gradient elution, for example with ethyl acetate in hexane, can effectively separate the desired product from other components.[7]
Residual Solvents (e.g., THF, DCM) After purification, concentrate the product under high vacuum. If solvents persist, co-evaporation with a solvent like toluene or DCM (if not the residual solvent itself) can help, or precipitation of the product from a solvent system in which the residual solvent is soluble.[8]

Experimental Protocols

Protocol 1: General Aqueous Work-up

This procedure is designed to remove water-soluble impurities and unreacted polar reagents.

  • Transfer Reaction Mixture : Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Dilution : Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane (DCM)) and water.

  • Washing :

    • Wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize and remove acidic components.[6]

    • Wash the organic layer with brine (saturated NaCl solution) to break up any emulsions and remove excess water.[3][6]

  • Drying and Concentration : Separate the organic layer and dry it over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[3][6] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3]

Protocol 2: Flash Column Chromatography

Flash chromatography is a primary method for purifying the target compound from byproducts and starting materials.[1]

  • Column Preparation : Pack a glass column with silica gel, using a suitable solvent system (e.g., hexane or a low-polarity mixture of ethyl acetate/hexane) as the slurry.

  • Sample Loading : Dissolve the crude product in a minimal amount of the chromatography solvent or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution : Begin elution with a low-polarity mobile phase (e.g., 100% hexane or 5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.[7]

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

G crude_product Crude Product aqueous_workup Aqueous Work-up (Wash with NaHCO3, Brine) crude_product->aqueous_workup dry_concentrate1 Dry (Na2SO4) & Concentrate aqueous_workup->dry_concentrate1 flash_chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) dry_concentrate1->flash_chromatography combine_fractions Combine Pure Fractions & Concentrate flash_chromatography->combine_fractions final_product Purified Product combine_fractions->final_product purity_analysis Purity Analysis (HPLC, NMR) final_product->purity_analysis

Diagram 2: General workflow for purification and analysis.

Data Presentation: Analytical Methods

Table 2: Comparison of Analytical Methods for Purity Validation

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Gas Chromatography (GC/GC-MS)
Principle Separation based on differential partitioning between a stationary and mobile phase.[2]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[2]Separation of volatile compounds based on boiling point and polarity.[4]
Primary Application Quantitative purity assessment and separation of non-volatile impurities.[2][4]Structural confirmation, identification of impurities, and absolute quantitative analysis (qNMR).[2]Analysis of residual solvents and volatile impurities.[4][5]
Sensitivity High; capable of detecting trace impurities (ppm levels).[2]Lower than HPLC for trace impurities, typically in the low % range for routine qNMR.[2]High sensitivity for volatile and semi-volatile compounds.[4]
Common Impurities Detected Starting materials, byproducts with different polarity, degradation products.[2]Structurally related byproducts, residual solvents, starting materials.[2]Residual solvents (e.g., THF, DCM, Hexane, Ethyl Acetate).[5]

References

Validation & Comparative

A Researcher's Guide to Guanidinylation: Comparing tert-Butyl (2-amino-2-iminoethyl)carbamate and Other Key Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of a guanidinium group is a cornerstone of modern medicinal chemistry. This functional group, found in the amino acid arginine, is a powerful pharmacophore due to its ability to form strong hydrogen bonds and electrostatic interactions. The choice of guanidinylating reagent is a critical decision that directly influences reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of tert-Butyl (2-amino-2-iminoethyl)carbamate and other widely used guanidinylating reagents, supported by experimental data to inform reagent selection for specific synthetic challenges.

Performance Overview of Guanidinylating Reagents

The success of a guanidinylation reaction is highly dependent on the reagent, the amine substrate, and the reaction conditions. While a plethora of reagents exist, they can be broadly categorized into several classes, each with distinct advantages and disadvantages. This guide focuses on a comparative analysis of key reagents, including the highly reactive triflylguanidines, versatile pyrazole-carboxamidines, and cost-effective isothioureas, alongside a discussion of the potential role of this compound.

This compound: A Structural Perspective

Currently, there is limited published experimental data detailing the use of this compound as a direct guanidinylating agent for external amine substrates. Its structure, featuring a Boc-protected carbamate and a free guanidino group, suggests it is more commonly employed as a building block, where the primary amine is the reactive site for further functionalization. However, its guanidino moiety could potentially participate in guanidinylation reactions under specific activation conditions, analogous to other protected guanidines. Further research is needed to fully elucidate its capabilities as a guanidinylating reagent.

Quantitative Comparison of Common Guanidinylating Reagents

The following tables summarize the performance of several widely used guanidinylating reagents across various amine substrates, providing a clear comparison of their efficiency.

Table 1: Guanidinylation of Primary Aliphatic Amines

Guanidinylating ReagentAmine SubstrateSolventReaction TimeYield (%)
N,N'-Di-Boc-N''-triflylguanidineBenzylamineDichloromethane30 min>95%
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineBenzylamineTetrahydrofuran24 h95%
3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidineVarious primary aminesMethanol-70-100% (nitroguanidine)
N,N'-Di-Boc-S-methylisothiourea (with HgCl₂)BenzylamineDichloromethane-High
N,N'-Di-Boc-thiourea (with TCT)Various primary aminesTetrahydrofuran-up to 95%

Table 2: Guanidinylation of Anilines

Guanidinylating ReagentAmine SubstrateSolventReaction TimeYield (%)
N,N'-Di-Boc-N''-triflylguanidineAnilineDichloromethane< 1 hHigh
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineAnilineTetrahydrofuran-Low to moderate
HATUAnilineAcetonitrile16-24 hModerate to high

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful guanidinylation reactions. Below are representative protocols for some of the key reagents discussed.

Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol is highly effective for a broad range of primary and secondary amines, including those that are sterically hindered or weakly nucleophilic.[1][2]

Materials:

  • Primary amine (1.0 equiv)

  • N,N'-Di-Boc-N''-triflylguanidine (1.05 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 2 M aqueous sodium bisulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.

  • Add N,N'-Di-Boc-N''-triflylguanidine in one portion.

  • Stir the reaction mixture at room temperature for 30 minutes to 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting di-Boc-protected guanidine by flash column chromatography.

Protocol 2: Guanidinylation of a Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This method is suitable for a wide range of primary and some secondary amines under mild conditions.[2]

Materials:

  • Primary amine (1.0 equiv)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) (optional, for amine salts)

Procedure:

  • Dissolve the primary amine and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in the anhydrous solvent in a round-bottom flask.

  • If the amine is a salt (e.g., hydrochloride), add 1.1 equivalents of DIPEA.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired di-Boc-protected guanidine.

Protocol 3: Guanidinylation using N,N'-Di-Boc-thiourea and Cyanuric Chloride (TCT)

This protocol offers a milder and more environmentally friendly alternative to heavy metal-activated thiourea methods.[3]

Materials:

  • N,N'-Di-Boc-thiourea (1.0 equiv)

  • Cyanuric chloride (TCT) (0.33 equiv)

  • Primary or secondary amine (1.0 equiv)

  • N-methylmorpholine (NMM) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve N,N'-Di-Boc-thiourea and TCT in anhydrous THF and stir for 1 hour at room temperature to activate the thiourea.

  • Add the amine, followed by NMM and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Perform a standard aqueous work-up and purify the crude product by column chromatography.

Visualizing Guanidinylation in a Biological Context

The synthesis of arginine, a naturally occurring guanidino-containing amino acid, provides a relevant biological pathway to visualize. The following diagram illustrates a simplified workflow of the Urea Cycle, where arginine is synthesized.

Urea_Cycle Simplified Arginine Biosynthesis via the Urea Cycle Ornithine Ornithine Citrulline Citrulline Ornithine->Citrulline Ornithine Transcarbamoylase Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Phosphate->Citrulline Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Argininosuccinate Synthetase Aspartate Aspartate Aspartate->Argininosuccinate Fumarate Fumarate Argininosuccinate->Fumarate Arginine Arginine Argininosuccinate->Arginine Argininosuccinate Lyase Arginine->Ornithine Urea Urea Arginine->Urea Arginase

Caption: Simplified overview of arginine biosynthesis within the Urea Cycle.

Conclusion

The selection of an appropriate guanidinylating reagent is a critical parameter in the synthesis of guanidine-containing molecules. For highly reactive and broad substrate scope applications, N,N'-Di-Boc-N''-triflylguanidine is an excellent choice. Pyrazole-based reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine offer a good balance of reactivity and stability for a variety of amines. Isothiourea-based reagents, particularly when activated by non-heavy metal promoters like TCT, provide a cost-effective and greener alternative. While the direct application of this compound as a guanidinylating reagent remains to be extensively documented, its structural features suggest potential as a valuable building block in the synthesis of more complex guanidinylated compounds. Researchers and drug development professionals are encouraged to consider the specific requirements of their synthetic targets when selecting the optimal guanidinylation strategy.

References

A Comparative Analysis of Guanylating Agents: Tert-Butyl (2-amino-2-iminoethyl)carbamate and Pyrazole-carboxamidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of a guanidinium group is a critical step in the synthesis of numerous biologically active molecules. The choice of guanylating agent significantly influences reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides a detailed efficiency comparison between the conceptual tert-Butyl (2-amino-2-iminoethyl)carbamate and the widely utilized pyrazole-carboxamidine class of reagents.

Due to the limited availability of experimental data on this compound as a guanylating agent, this comparison will utilize the well-documented and structurally related N,N'-Di-Boc-1H-pyrazole-1-carboxamidine as a representative Boc-protected reagent. This allows for a meaningful analysis of the trade-offs between a protected and an unprotected pyrazole-based guanylation strategy.

Performance Comparison of Guanylating Agents

The selection of a suitable guanylating agent is often a balance between reactivity, selectivity, and the need for protecting groups. Below is a summary of the performance of 1H-Pyrazole-1-carboxamidine hydrochloride (an unprotected reagent) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (a protected reagent).

Table 1: Guanidinylation of Primary Aliphatic Amines

Guanylating AgentSubstrate (Primary Amine)Reaction TimeYield (%)Reference
1H-Pyrazole-1-carboxamidine hydrochlorideCyclohexylamineNot Specified84%[1]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine4-Bromophenethylamine24 hours72%

Table 2: Guanidinylation of Aromatic Amines

Guanylating AgentSubstrate (Aromatic Amine)Reaction TimeYield (%)Reference
1H-Pyrazole-1-carboxamidine hydrochlorideAnilineNo Reaction0%[1]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineAnilineNot SpecifiedHigh Yield[1]

Reactivity and Substrate Scope

1H-Pyrazole-1-carboxamidine hydrochloride is a stable and versatile reagent effective for the guanylation of sterically unhindered primary and secondary aliphatic amines under mild conditions.[2][3][4] It is a preferred choice for straightforward guanidinylations where the substrate is sufficiently nucleophilic. However, its reactivity is insufficient for less nucleophilic amines, such as anilines.[1]

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine , on the other hand, exhibits significantly higher reactivity. The two electron-withdrawing Boc groups enhance the electrophilicity of the amidino carbon, making it susceptible to attack by even weakly nucleophilic amines.[1] This reagent is particularly useful for the guanylation of anilines and other electron-deficient or sterically hindered amines where the unprotected analogue fails.[1] The resulting di-Boc-protected guanidine can be deprotected under acidic conditions.

Experimental Workflow

The general workflow for the guanylation of an amine using a pyrazole-carboxamidine-based reagent involves the nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine, followed by the departure of the pyrazole leaving group.

Guanylation_Workflow General Workflow for Amine Guanylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Amine Amine (R-NH2) ReactionVessel Reaction in suitable solvent (e.g., THF, DMF) Amine->ReactionVessel Nucleophilic Attack GuanylatingAgent Guanylating Agent (Pyrazole-carboxamidine derivative) GuanylatingAgent->ReactionVessel Workup Aqueous Work-up / Extraction ReactionVessel->Workup Reaction Mixture Purification Column Chromatography / Recrystallization Workup->Purification Crude Product Guanidine Guanidine (R-NH-C(=NH)NH2) or Protected Guanidine Purification->Guanidine Purified Product

Caption: Generalized workflow for the guanylation of amines.

Experimental Protocols

Protocol 1: Guanylation of Cyclohexylamine using 1H-Pyrazole-1-carboxamidine hydrochloride

This protocol is adapted from the general procedure described for the guanylation of sterically unhindered primary amines.[1]

Materials:

  • Cyclohexylamine

  • 1H-Pyrazole-1-carboxamidine hydrochloride

  • Hünig's base (N,N-Diisopropylethylamine, DIPEA)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of cyclohexylamine (1.0 mmol) in DMF (5 mL) is added 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 mmol) and Hünig's base (2.5 mmol).

  • The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cyclohexylguanidine.

Protocol 2: Guanylation of 4-Bromophenethylamine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

Materials:

  • 4-Bromophenethylamine

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • A solution of 4-bromophenethylamine (200 mg, 1.00 mmol) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (341 mg, 1.10 mmol) in THF (1.7 mL) is stirred at room temperature for 24 hours.

  • The reaction mixture is monitored by TLC (ethyl acetate:hexane = 1:3, Rf = 0.55).

  • After completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate:hexane gradient from 0:100 to 10:90) to give the di-Boc-protected guanidinylated product as a pale yellow solid.

Conclusion

The choice between an unprotected pyrazole-carboxamidine, such as 1H-pyrazole-1-carboxamidine hydrochloride, and a Boc-protected version, exemplified by N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, is dictated by the nucleophilicity of the amine substrate. For simple, unhindered aliphatic amines, the unprotected reagent offers a straightforward and efficient route to the corresponding guanidine. However, for more challenging substrates, including anilines and other weakly nucleophilic amines, the enhanced reactivity of the di-Boc protected reagent is necessary to achieve high yields. While the use of the protected reagent introduces additional deprotection steps, its broader substrate scope makes it a more versatile tool for the synthesis of complex guanidine-containing molecules. The conceptual this compound, as a mono-Boc-protected guanidinylating agent, would likely offer a balance of reactivity and protecting group strategy, though further experimental validation is required to place it within this comparative landscape.

References

A Comparative Guide to the Synthesis of tert-Butyl (2-amino-2-iminoethyl)carbamate and Related Guanylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a guanidine moiety is a critical transformation in medicinal chemistry and drug development. The guanidinium group, being protonated at physiological pH, plays a crucial role in molecular recognition by forming strong hydrogen bonds and electrostatic interactions with biological targets.[1] This guide provides a comparative analysis of synthetic methods for preparing Boc-protected guanidines, focusing on tert-Butyl (2-amino-2-iminoethyl)carbamate, and evaluates common guanylation reagents used to install this important functional group.

Performance Comparison of Common Guanylation Reagents

The choice of a guanylation reagent is a critical decision that directly influences reaction efficiency, substrate scope, yield, and the mildness of conditions.[2] Protecting the highly basic guanidino group with tert-butoxycarbonyl (Boc) allows for controlled and efficient reactions under milder conditions.[1] Below is a comparison of several leading Boc-protected reagents.

Reagent/MethodKey AdvantagesPotential DisadvantagesTypical Yield Range
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) High reactivity, excellent for unreactive or hindered amines, broad substrate scope.[2][3]Higher cost, requires a subsequent deprotection step.[2]90-95%[1]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Stable, crystalline solid, provides high yields and clean reactions under mild conditions.[3][4]Can have slower reaction times compared to more reactive agents like triflylguanidines.[2]High
Di-Boc-thiourea with TCT Activation Avoids toxic heavy metals (e.g., HgCl₂), cost-effective, high yields, and environmentally benign.[5][6]Requires activation with cyanuric chloride (TCT); reaction can be sensitive to stoichiometry.[6]up to 95%[5][6]
N,N'-Bis(Boc)-S-methylisothiourea Commercially available and widely used for a range of primary and secondary amines.[3]Activation may be required, and reactions can sometimes be sluggish.Variable

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols for the synthesis of a key guanylation reagent and a general procedure for its use.

Protocol 1: Synthesis of N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This highly reactive reagent is effective for guanidinylating even poorly nucleophilic amines.[3]

Materials:

  • N,N'-Di-Boc-guanidine (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (1.2 eq)

  • Trifluoromethanesulfonic (Triflic) anhydride (1.2 eq)

  • 2 M Sodium bisulfate (NaHSO₄) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A two-necked, round-bottomed flask is purged with nitrogen.

  • Charge the flask with N,N'-di-Boc-guanidine, anhydrous dichloromethane, and triethylamine.[7]

  • Cool the mixture to -78°C using a dry ice/acetone bath.

  • Add triflic anhydride dropwise over 20 minutes. Allow the reaction to warm to -20°C over 4 hours.[7]

  • Quench the reaction by adding 2 M aqueous sodium bisulfate solution at -20°C, ensuring the temperature does not exceed -10°C.

  • Separate the layers and extract the aqueous phase with dichloromethane (3x).[7]

  • Combine the organic layers, wash with 2 M aqueous sodium bisulfate, then brine, and dry over MgSO₄.[7]

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product via flash column chromatography to yield N,N'-di-Boc-N''-triflylguanidine.[7]

Protocol 2: General Guanidinylation of a Primary Amine

This protocol describes a general method for introducing the guanidine group onto a primary amine using a pre-activated, Boc-protected reagent.

Materials:

  • Primary Amine (e.g., Benzylamine, 1.0 eq)

  • N,N'-Di-Boc-N''-triflylguanidine (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 2 M Sodium bisulfate (NaHSO₄) solution

Procedure:

  • In an oven-dried flask, dissolve the N,N'-di-Boc-N''-triflylguanidine in anhydrous DCM.[7]

  • Add the primary amine (e.g., benzylamine) to the solution at room temperature and stir.[1][7]

  • Monitor the reaction by Thin Layer Chromatography (TLC). For typical primary amines, the reaction is often complete within 30 minutes.[7]

  • Upon completion, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.[1][7]

  • Extract each aqueous layer with additional DCM.

  • Combine all organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the crude material by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.[1]

Visualizing Workflows and Biological Relevance

Diagrams can clarify complex processes in synthesis and biological applications. The guanidino group is a key feature of inhibitors targeting enzymes like nitric oxide synthase (NOS), which is involved in critical signaling pathways.[8][9]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Amine Primary Amine (R-NH2) Guanidinylation Guanidinylation in DCM Amine->Guanidinylation Reagent N,N'-Di-Boc-N''-triflylguanidine Reagent->Guanidinylation Wash Aqueous Wash (NaHSO4, NaHCO3) Guanidinylation->Wash 1. Quench Purify Column Chromatography Wash->Purify 2. Dry & Concentrate Product N,N'-Di-Boc-Protected Guanidine Purify->Product 3. Isolate

Caption: General experimental workflow for the Boc-guanidinylation of a primary amine.

L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline sGC Soluble Guanylate Cyclase (sGC) NO_Citrulline->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Response Physiological Response (e.g., Vasodilation) cGMP->Response Inhibitor Guanidino-based Inhibitor Inhibitor->NOS Inhibits

Caption: Simplified Nitric Oxide (NO) signaling pathway showing inhibition by a guanidino-based compound.

References

Spectroscopic Analysis for Confirming the Identity of tert-Butyl (2-amino-2-iminoethyl)carbamate Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of guanidine-containing molecules is a critical process. The guanidinium group is a key pharmacophore in numerous biologically active compounds. tert-Butyl (2-amino-2-iminoethyl)carbamate, also known as N-Boc-guanidine, is a common reagent for introducing this functionality.[1] Rigorous analytical confirmation of its structure and purity, as well as that of its reaction products, is essential for reliable downstream applications. This guide provides a comparative overview of spectroscopic techniques for the identification and characterization of N-Boc-guanidine and distinguishes it from common alternative guanidinylating agents.

The primary methods for structural elucidation—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—each provide unique and complementary information. When used in concert, they allow for unambiguous confirmation of the desired chemical entity.

Spectroscopic Characterization of N-Boc-Guanidine

The identity of this compound is confirmed by a characteristic set of signals across different spectroscopic platforms.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. For N-Boc-guanidine, both ¹H and ¹³C NMR are informative.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The nine chemically equivalent protons of the tert-butyl group will produce a sharp, singlet peak around 1.4-1.5 ppm. The protons on the nitrogen atoms (NH and NH₂) will appear as broad singlets, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

  • ¹³C NMR: The carbon spectrum will show a characteristic signal for the quaternary and methyl carbons of the tert-butyl group at approximately 80-82 ppm and 28 ppm, respectively. The carbonyl carbon of the Boc group will appear around 152-156 ppm, and the guanidinyl carbon (C=N) will be observed further downfield, typically in the range of 150-160 ppm.[2]

2. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering direct confirmation of its elemental composition. For N-Boc-guanidine, which has a molecular formula of C₆H₁₃N₃O₂, the expected exact mass is 159.1008 g/mol .

  • Electrospray Ionization (ESI): This soft ionization technique is ideal for polar molecules like N-Boc-guanidine. The expected observation is the protonated molecular ion [M+H]⁺ at an m/z of 160.1.

  • Fragmentation: While soft ionization minimizes fragmentation, some characteristic losses can be observed, particularly in tandem MS (MS/MS) experiments. Common fragment ions correspond to the loss of isobutylene (M-56) or the entire tert-butoxycarbonyl group (M-100).[3][4] The tert-butyl cation itself at m/z 57 is also a common fragment.[5]

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of N-Boc-guanidine will exhibit characteristic absorption bands.

  • N-H Stretching: Broad bands in the region of 3100-3500 cm⁻¹ are characteristic of the N-H bonds in the amino and imino groups.

  • C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the Boc-carbamate.[6]

  • C=N Stretching: The guanidinyl C=N double bond will show a stretching vibration typically in the 1630-1680 cm⁻¹ region.[7]

  • N-H Bending: An absorption band around 1590-1650 cm⁻¹ can be attributed to the N-H bending vibrations.[6]

Data Summary and Comparison with Alternatives

The selection of a guanidinylating agent depends on factors like reactivity, stability, and the specific substrate.[8] Spectroscopic analysis is crucial to differentiate the desired product from starting materials or products formed from alternative reagents.

Table 1: Summary of Spectroscopic Data for this compound

Spectroscopic TechniqueFeatureCharacteristic Value/Observation
¹H NMR tert-Butyl Protons (9H)~1.4-1.5 ppm (singlet)
NH / NH₂ ProtonsBroad, variable chemical shift
¹³C NMR tert-Butyl (C(CH₃)₃)~80-82 ppm
tert-Butyl (C(C H₃)₃)~28 ppm
Carbonyl (C=O)~152-156 ppm
Guanidinyl (C=N)~150-160 ppm
Mass Spec. (ESI) Molecular Ion [M+H]⁺m/z 160.1
Common Fragmentsm/z 104.1 ([M-C₄H₈+H]⁺), m/z 57.1 ([C₄H₉]⁺)
IR Spectroscopy N-H Stretch3100-3500 cm⁻¹ (broad)
C=O Stretch~1700-1725 cm⁻¹ (strong)
C=N Stretch~1630-1680 cm⁻¹
N-H Bend~1590-1650 cm⁻¹

Table 2: Spectroscopic Comparison of Common Guanidinylating Agents

ReagentKey ¹H NMR Feature(s) (ppm)Key ¹³C NMR Feature(s) (ppm)Molecular Ion [M+H]⁺ (m/z)
N-Boc-Guanidine 1.4-1.5 (s, 9H)~28 (t-Bu CH₃), ~81 (t-Bu C), ~154 (C=O), ~158 (C=N)160.1
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine 1.5 (s, 18H), 7.8-8.5 (pyrazole H)~28 (t-Bu CH₃), ~83 (t-Bu C), ~150 (C=O), ~148 (C=N), pyrazole carbons311.2
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) 1.5 (s, 18H)~28 (t-Bu CH₃), ~85 (t-Bu C), ~150 (C=O), ~157 (C=N), ~118 (CF₃, q)392.1
N,N'-Di-Boc-S-methylisothiourea 1.5 (s, 18H), 2.4 (s, 3H, S-CH₃)~15 (S-CH₃), ~28 (t-Bu CH₃), ~82 (t-Bu C), ~152 (C=O), ~160 (C=N)290.1

Experimental Protocols

Detailed and reproducible protocols are essential for accurate spectroscopic analysis.

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5-10 mg of the dried sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup (400 MHz Spectrometer):

    • Tune and shim the instrument for the specific sample and solvent.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • Data Processing:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Protocol 2: Mass Spectrometry (LC-MS with ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

    • Set the ESI source to positive ion mode.

    • Infuse the sample directly or inject it onto a short C18 column.

    • Acquire data over a relevant m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

    • If performing tandem MS (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.

Protocol 3: IR Spectroscopy (FTIR-ATR)

  • Sample Preparation: Place a small amount of the solid, dry sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Lower the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify the key absorption bands and assign them to the corresponding functional groups.

Mandatory Visualizations

Workflow for Spectroscopic Confirmation

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize Product via Guanidinylation Purification Purify Crude Product (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR IR Spectroscopy (FTIR-ATR) Purification->IR InterpretNMR Analyze Chemical Shifts, Integrals, & Multiplicities NMR->InterpretNMR InterpretMS Confirm Molecular Weight & Fragmentation MS->InterpretMS InterpretIR Identify Functional Group Absorptions IR->InterpretIR FinalConfirm Identity & Purity Confirmed InterpretNMR->FinalConfirm InterpretMS->FinalConfirm InterpretIR->FinalConfirm

Caption: Workflow for synthesis and spectroscopic confirmation of guanidine products.

Logical Relationship of Spectroscopic Data

Data_Relationship cluster_nmr NMR Data cluster_ms MS Data cluster_ir IR Data Compound tert-Butyl (2-amino-2-iminoethyl)carbamate H1_NMR ¹H NMR - t-Bu singlet (~1.5 ppm) - Broad NH signals Compound->H1_NMR provides C13_NMR ¹³C NMR - t-Bu (~28, 81 ppm) - C=O (~154 ppm) - C=N (~158 ppm) Compound->C13_NMR provides MS_Data ESI-MS - [M+H]⁺ at m/z 160.1 - Fragments at m/z 104, 57 Compound->MS_Data provides IR_Data FTIR - N-H stretch (3100-3500 cm⁻¹) - C=O stretch (~1715 cm⁻¹) - C=N stretch (~1650 cm⁻¹) Compound->IR_Data provides Confirmation Unambiguous Structure Confirmation H1_NMR->Confirmation C13_NMR->Confirmation MS_Data->Confirmation IR_Data->Confirmation

Caption: Interrelation of spectroscopic data for structural confirmation.

References

Purity Analysis of Lab-Synthesized tert-Butyl (2-amino-2-iminoethyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically active molecules, the purity of intermediates is paramount to ensure the efficacy, safety, and reproducibility of the final product. tert-Butyl (2-amino-2-iminoethyl)carbamate is a key building block in medicinal chemistry, serving as a mono-protected guanidinylation reagent. This guide provides a comprehensive purity analysis of this lab-synthesized compound, comparing common analytical techniques and benchmarking against alternative guanidinylating agents.

Introduction to this compound

This compound is synthesized by the guanidinylation of tert-butyl (2-aminoethyl)carbamate. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions at the unprotected primary amine. The purity of this reagent is critical as impurities can lead to side reactions and complicate the purification of the final guanidine-containing compounds.

Potential impurities in lab-synthesized this compound may include unreacted starting materials like tert-butyl (2-aminoethyl)carbamate, byproducts from the guanidinylating agent, and over-guanidinylated products.

Purity Analysis: A Comparison of Key Analytical Methods

The two primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Method Principle Advantages Limitations
Reversed-Phase HPLC Separation based on polarity.High sensitivity for detecting trace impurities. Excellent for quantitative analysis of purity.Requires a chromophore for UV detection. Derivatization may be needed.
¹H NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Provides structural confirmation of the main compound and impurities. Quantitative NMR (qNMR) can determine purity without a reference standard for the impurity.Lower sensitivity compared to HPLC for trace impurities.

Comparative Data

The following table presents a comparison of the purity of lab-synthesized this compound with common alternative guanidinylating reagents. Purity is typically determined by HPLC analysis.

Guanidinylating Reagent Typical Purity (%) Key Advantages Common Impurities
This compound >95%Mono-protected, allowing for directional synthesis.Unreacted starting material, di-guanidinylated product.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine >98%Stable, crystalline solid; widely used.Pyrazole, unreacted starting materials.
N,N'-Di-Boc-N''-triflylguanidine >95%[1]Highly reactive, good for sterically hindered amines.N-mono-Boc-N''-triflylguanidine.[1]
1H-Pyrazole-1-carboxamidine hydrochloride >97%A common and effective guanidinylating reagent.Pyrazole.

Experimental Protocols

This protocol provides a general method for the purity analysis of Boc-protected guanidines by reversed-phase HPLC.[2]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 water/acetonitrile.

  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Instrument: 400 MHz NMR Spectrometer

  • Procedure: Dissolve 5-10 mg of the sample in ~0.6 mL of the deuterated solvent.

  • Expected Chemical Shifts (δ) in CDCl₃ (Predicted):

    • 1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.

    • 3.3-3.5 ppm (m, 2H): Methylene protons adjacent to the Boc-protected nitrogen.

    • 3.5-3.7 ppm (m, 2H): Methylene protons adjacent to the guanidinium group.

    • 5.0-5.5 ppm (br s, 1H): NH proton of the carbamate.

    • 7.0-7.5 ppm (br s, 4H): NH protons of the guanidinium group.

Visualizing Experimental Workflows and Logical Relationships

Purity_Analysis_Workflow Purity Analysis Workflow for this compound cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_outcome Outcome Synthesis Lab Synthesis of This compound HPLC HPLC Analysis Synthesis->HPLC Sample for Quantitative Analysis NMR NMR Spectroscopy Synthesis->NMR Sample for Structural Confirmation Data_Interpretation Data Interpretation and Comparison HPLC->Data_Interpretation NMR->Data_Interpretation Pure_Product Purity > 95% Data_Interpretation->Pure_Product Meets Specification Further_Purification Further Purification Required Data_Interpretation->Further_Purification Fails Specification

Caption: Workflow for the purity analysis of lab-synthesized product.

Guanidinylation_Reaction_Pathway Guanidinylation Reaction and Potential Side Products Starting_Material tert-Butyl (2-aminoethyl)carbamate Reaction Guanidinylation Starting_Material->Reaction Guanidinylating_Agent Guanidinylating Agent Guanidinylating_Agent->Reaction Desired_Product tert-Butyl (2-amino-2-iminoethyl)carbamate Side_Product Di-guanidinylated Product Unreacted_SM Unreacted Starting Material Reaction->Desired_Product Major Product Reaction->Side_Product Potential Impurity Reaction->Unreacted_SM Potential Impurity

Caption: Synthesis pathway and potential impurities.

References

A Comparative Guide to Alternative Reagents for the Guanidinylation of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the guanidinium group is a critical transformation in the synthesis of a diverse array of biologically active molecules, from peptide therapeutics to small molecule drugs. The unique basicity and hydrogen-bonding capabilities of the guanidinium moiety make it a key pharmacophore in numerous natural products and pharmaceuticals. The choice of guanidinylating agent is paramount, directly influencing reaction efficiency, substrate scope, and the purity of the final product. This guide provides an objective comparison of common and alternative reagents for the guanidinylation of amines, supported by experimental data and detailed protocols to aid in selecting the optimal reagent for specific synthetic challenges.

Performance Comparison of Guanidinylating Agents

The selection of a guanidinylating agent often involves a trade-off between reactivity, stability, cost, and the steric and electronic properties of the amine substrate. While traditional methods exist, a range of modern reagents offer milder conditions and broader applicability. Below is a summary of the performance of several common and alternative agents based on available experimental data.

Reagent ClassExample ReagentKey AdvantagesKey Disadvantages
Triflylguanidines N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)High reactivity, excellent yields, broad substrate scope, effective for weakly nucleophilic and sterically hindered amines.[1][2]Higher cost, requires a deprotection step.[3]
Pyrazole-carboxamidines N,N′-Di-Boc-1H-pyrazole-1-carboxamidineGood yields, mild reaction conditions, stable and commercially available reagent.[1][3]Slower reaction times compared to triflylguanidines.[3]
Isoureas/Isothioureas N,N'-di-Boc-S-methylisothioureaCost-effective, high efficiency in specific applications.[3]Can require harsh conditions (high pH/temperature), potential for side products.[3]
Uronium/Aminium Salts HATU, HBTUReadily available, effective for some nucleophiles like anilines.[3]Guanidinylation is often a side reaction, can lead to complex mixtures.[3]
Thioureas with Activators N,N'-Di-Boc-thiourea with Cyanuric Chloride (TCT)Milder and more environmentally friendly than methods using heavy metals like mercury salts.[4][5]Requires an activation step.
Cyanamides with Catalysts Cyanamide with Scandium(III) triflateProceeds under mild conditions in water, no pre-activated reagents needed.[4]Substrate scope may be limited.
Quantitative Data on Reagent Performance

The following tables provide a direct comparison of reagent performance across various amine substrates, with a focus on reaction times and yields.

Table 1: Guanidinylation of Primary Amines

Guanidinylating AgentSubstrate (Primary Amine)Reaction TimeYield (%)Reference
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineBenzylamine2 h>95%[1]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineAniline24 h>95%[1]
1H-Triazole-1-[N,N'-bis(Boc)]carboxamidineBenzylamine< 15 min>95%[1]
N,N'-Di-Boc-N''-triflylguanidineUnhindered, primary aminesMinutes>90%[5][6]
N,N'-Di-Boc-N''-triflylguanidineBenzylamine30 min95%[5][7]

Table 2: Guanidinylation of Anilines and Other Nitrogen Nucleophiles

Guanidinylating AgentSubstrateBaseYield (%)Reference
HATU4-FluoroanilineTEA82%[3]
HATU4-NitroanilineKOtBu80%[3]
N,N'-Di-Cbz-N''-triflylguanidineUnreactive aromatic amines-High[5]

Experimental Protocols

Detailed and reproducible protocols are essential for achieving high efficiency in guanidinylation reactions.

Protocol 1: Guanidinylation of a Primary Amine using N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)

This protocol is adapted for a generic primary amine and is known for its high reactivity and broad applicability.[3][8]

Materials:

  • Primary amine (1.0 eq)

  • N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)[3]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[3]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[3]

Procedure:

  • Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.[3]

  • Add N,N′-Di-Boc-N′′-triflylguanidine in one portion.[3]

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 30 minutes to a few hours.[5]

  • Upon completion, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 2 M aqueous sodium bisulfate (10 mL) and saturated sodium bicarbonate (10 mL).[7]

  • Wash each aqueous layer with dichloromethane (2 x 10 mL).[7]

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.[5]

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[5]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.[5]

Protocol 2: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This method is suitable for the guanidinylation of primary amines under mild conditions.[5]

Materials:

  • Primary amine

  • 1-[N,N'-(Di-Boc)amidino]pyrazole

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the primary amine (1.00 mmol) and 1-[N,N'-(di-Boc)amidino]pyrazole (1.10 mmol) in anhydrous THF (1.7 mL) in a round-bottomed flask.[5]

  • Stir the solution at room temperature for 24 hours.[5]

  • Monitor the reaction by TLC (e.g., ethyl acetate:hexane = 1:3).[5]

  • After the reaction is complete, concentrate the mixture under reduced pressure.[5]

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0:100 to 10:90) to yield the pure guanidinylated product.[5]

Protocol 3: Guanidinylation using Di-Boc-thiourea and Cyanuric Chloride (TCT)

This protocol offers a milder and more environmentally friendly alternative to methods using heavy-metal activators.[5][9]

Materials:

  • Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • Primary amine

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottomed flask, activate di-Boc-thiourea with cyanuric chloride (TCT) in anhydrous THF.[9]

  • To the activated mixture, add the desired amine, N-methylmorpholine (NMM), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9]

  • Stir the reaction mixture at room temperature.[5]

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction mixture through standard procedures, which may include filtration, extraction, and washing.

  • Purify the crude product by column chromatography to obtain the N,N'-di-Boc-protected guanidine.[9]

Visualizing the Process: Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes involved in guanidinylation.

guanidinylation_mechanism cluster_reactants Reactants cluster_reaction Reaction Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Guanidinylating Reagent (e.g., Goodman's Reagent) Reagent->Intermediate Product Protected Guanidine Intermediate->Product Elimination of Leaving Group

Caption: Proposed mechanism for the guanidinylation of a primary amine.

experimental_workflow start Dissolve Amine and Base in Anhydrous Solvent add_reagent Add Guanidinylating Reagent start->add_reagent reaction Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagent->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup dry_concentrate Dry Organic Layer and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end_product Isolated Protected Guanidine purify->end_product

Caption: General experimental workflow for Boc-guanidinylation.

Orthogonal Protection Strategies

In complex syntheses, particularly in peptide chemistry, orthogonal protecting groups are crucial. The tert-butoxycarbonyl (Boc) group is a cornerstone of such strategies. Its acid lability is orthogonal to base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl) and groups removed by hydrogenolysis, such as Cbz (carboxybenzyl).[10] This allows for the selective deprotection of other functional groups while the Boc-protected guanidine remains intact.[10] The trifluoroacetyl group has also been explored as a protecting group for guanidines that is cleaved under mild basic conditions, offering orthogonality to Boc and Cbz strategies.[11] The judicious selection of protecting groups is essential to prevent unwanted side reactions and to ensure the successful synthesis of the target molecule.[8]

Conclusion

The choice of a guanidinylating agent is a critical decision in the synthesis of guanidine-containing molecules. While Boc-protected pyrazole-carboxamidines offer a reliable and versatile option, more reactive reagents like N,N′-Di-Boc-N′′-triflylguanidine are invaluable for challenging substrates such as sterically hindered or weakly nucleophilic amines.[1][2] For more cost-effective and environmentally conscious syntheses, activated di-Boc-thioureas present a viable alternative.[1] The detailed protocols and comparative data in this guide are intended to empower researchers to make informed decisions and to streamline the synthesis of these important molecules.

References

A Comparative Guide to Guanidinylation Reagents: The Strategic Advantage of tert-Butyl (2-amino-2-iminoethyl)carbamate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of the guanidinium moiety is a cornerstone of modern medicinal chemistry. This functional group, with its inherent basicity and capacity for multi-point hydrogen bonding, is a key pharmacophore in a plethora of biologically active molecules. The choice of guanidinylating agent is a critical decision that dictates the efficiency, scope, and strategic feasibility of a synthetic route. This guide provides an objective comparison of tert-butyl (2-amino-2-iminoethyl)carbamate and its utility as a synthetic building block against other common guanidinylating reagents, supported by experimental data and detailed protocols.

The introduction of a guanidine group can be broadly categorized into two strategies: indirect and direct guanidinylation. Indirect methods typically involve the late-stage conversion of a primary amine to a guanidine. In contrast, a direct approach, which is exemplified by the use of reagents like this compound, involves the introduction of a pre-formed, protected guanidine unit early in the synthetic sequence. This latter strategy offers significant advantages in the synthesis of complex molecules.[1][2][3]

The use of the tert-butoxycarbonyl (Boc) protecting group is central to modern guanidinylation chemistry. It effectively masks the high basicity and nucleophilicity of the guanidine functional group, rendering it stable to a wide range of reaction conditions. This protection is crucial for achieving chemoselectivity in multi-step syntheses and can be readily removed under mild acidic conditions.[4][5][6]

Performance Overview of Guanidinylating Strategies

While direct experimental data for this compound as a guanidinylating agent for external amines is limited in readily available literature, its primary advantage lies in its role as a mono-protected building block. This allows for the construction of more complex structures by utilizing its free amine functionality for further reactions, with the guanidine group protected. This contrasts with more reactive di-Boc protected reagents that are designed for the direct conversion of an existing amine to a guanidine.

Here, we compare the strategic use of a mono-Boc protected guanidine building block with common, highly reactive guanidinylating agents.

Table 1: Comparison of Guanidinylation Strategies

Reagent ClassExample ReagentKey AdvantagesKey Disadvantages
Mono-Boc Protected Building Block This compound- Enables early introduction of a protected guanidine.[1] - Free amine allows for further synthetic elaboration. - Avoids late-stage guanidinylation of complex molecules.[2]- Not typically used for direct guanidinylation of external amines.
Triflylguanidines N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)- High reactivity, excellent yields.[7] - Broad substrate scope, including weakly nucleophilic amines.- Higher cost. - Requires a subsequent deprotection step.
Pyrazole-carboxamidines N,N′-Di-Boc-1H-pyrazole-1-carboxamidine- Good yields under mild conditions.[8] - Stable, crystalline reagent.- Slower reaction times compared to triflylguanidines.
Activated Thioureas N,N'-di-Boc-thiourea with an activating agent (e.g., TCT)- Cost-effective.[9] - Avoids the use of heavy metals.[9]- Requires an activating agent. - Potential for side products if not optimized.

Experimental Protocols

Detailed methodologies for the synthesis and application of these reagents are crucial for reproducible results.

Protocol 1: Synthesis of a Substituted Guanidine using a Mono-Boc Protected Building Block Strategy

This protocol illustrates the general concept of using a building block like this compound. The free amine of this reagent would be reacted with a suitable electrophile (e.g., an activated carboxylic acid) to form a more complex molecule containing a protected guanidine. The final step would be the deprotection of the Boc group.

Step 1: Coupling Reaction

  • Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.

Step 2: Deprotection

  • Dissolve the Boc-protected product in a suitable solvent (e.g., DCM or 1,4-dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure to yield the final guanidine salt.

Protocol 2: Guanidinylation of a Primary Amine using N,N′-Di-Boc-N′′-triflylguanidine
  • Dissolve the primary amine (1.0 eq) in anhydrous DCM.

  • Add a non-nucleophilic base such as triethylamine (TEA) or DIPEA (1.5 eq).

  • Add a solution of N,N′-Di-Boc-N′′-triflylguanidine (1.1 eq) in DCM dropwise at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the di-Boc-protected guanidine by flash column chromatography.[7]

Protocol 3: Guanidinylation of a Primary Amine using N,N′-Di-Boc-1H-pyrazole-1-carboxamidine
  • Dissolve the primary amine (1.0 eq) and N,N′-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) in a suitable solvent such as tetrahydrofuran (THF) or chloroform.[8]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired di-Boc-protected guanidine.[8]

Visualizing the Synthetic Strategies

The choice between a direct guanidinylation approach and the use of a building block can be visualized as a branching point in a synthetic workflow.

Guanidinylation_Strategies cluster_0 Direct Guanidinylation cluster_1 Building Block Strategy Primary_Amine Primary Amine (R-NH2) Guanidinylating_Agent Guanidinylating Agent (e.g., Di-Boc-triflylguanidine) Primary_Amine->Guanidinylating_Agent Guanidinylation Protected_Guanidine Protected Guanidine (R-NH-C(=NBoc)NHBoc) Guanidinylating_Agent->Protected_Guanidine Final_Guanidine Final Guanidine (R-NH-C(=NH)NH2) Protected_Guanidine->Final_Guanidine Deprotection Building_Block tert-Butyl (2-amino-2-iminoethyl)carbamate Electrophile Electrophile (R'-X) Building_Block->Electrophile Coupling Coupled_Product Coupled Protected Guanidine Electrophile->Coupled_Product Final_Product Final Elaborated Guanidine Coupled_Product->Final_Product Deprotection NO_Signaling_Pathway Arginine Arginine NOS Nitric Oxide Synthase (NOS) Arginine->NOS NO Nitric Oxide (NO) NOS->NO O2, NADPH sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activation Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response

References

Navigating the Landscape of Guanidinylation: A Comparative Guide to tert-Butyl (2-amino-2-iminoethyl)carbamate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of a guanidinium group is a pivotal step in the synthesis of numerous biologically active molecules. The guanidinium moiety, with its inherent basicity and hydrogen-bonding capabilities, is a crucial pharmacophore. The choice of the guanidinylating agent is paramount, directly influencing reaction efficiency, substrate scope, and the purity of the final product. This guide provides an objective comparison of tert-Butyl (2-amino-2-iminoethyl)carbamate (a form of N-Boc-guanidine) and its common alternatives, supported by experimental data and detailed protocols to inform reagent selection for specific synthetic challenges.

Performance Comparison of Guanidinylating Agents

The selection of a guanidinylating agent often involves a trade-off between reactivity, stability, and cost. While this compound is a foundational reagent, a variety of other Boc-protected agents have been developed, each with distinct advantages and limitations. The following tables summarize the performance of several common agents based on available experimental data.

Table 1: Guanidinylation of Primary Amines

Guanidinylating AgentSubstrate (Primary Amine)Reaction TimeYield (%)Reference
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineBenzylamine2 h>95%[1]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineAniline24 h>95%[1]
1H-Triazole-1-[N,N'-bis(Boc)]carboxamidineBenzylamine< 15 min>95%[1]
1H-Triazole-1-[N,N'-bis(Boc)]carboxamidineAniline2 h>95%[1]
N,N'-Di-Boc-N''-triflylguanidineUnhindered, primary amines->90%[2]
N,N'-Di-Boc-N''-triflylguanidineBenzylamine-95%[3]
1-[N,N'-(di-Boc)amidino]pyrazole4-Bromophenethylamine24 h72%[4]

Table 2: General Comparison of Guanidinylation Reagents

Reagent ClassExample ReagentKey AdvantagesKey Disadvantages
Carbamates This compound Commercially available, foundational reagent.Moderate reactivity, may require activation.
Pyrazole-carboxamidines N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Good yields, mild reaction conditions, stable reagent.[5]Slower reaction times compared to triflylguanidines.[5]
Triflylguanidines N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) High reactivity, excellent yields, broad substrate scope, effective for weakly nucleophilic and sterically hindered amines.[1][2]Higher cost, potential for side reactions, requires deprotection.[1]
Isothioureas N,N'-di-Boc-S-methylisothiourea Cost-effective, high efficiency in specific applications.[5]Often requires activation with potentially toxic reagents (e.g., HgCl₂), can lead to side products.[6]

Limitations and Key Considerations for Reagent Selection

The successful guanidinylation of a substrate hinges on a careful consideration of the reagent's reactivity and the substrate's structural and electronic properties.

This compound (N-Boc-guanidine): As a basic Boc-protected guanidinylating agent, its reactivity is often moderate. For less nucleophilic or sterically hindered amines, the reaction may be sluggish or require harsher conditions, potentially leading to lower yields. Its stability can also be a concern, as it can be sensitive to moisture and heat.

Alternative Reagents:

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: This reagent is widely used due to its stability and effectiveness in guanidinylating both primary and some secondary amines under mild conditions, providing good yields.[1] However, reaction times can be longer compared to more reactive agents.

  • N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): Known for its high reactivity, this agent is particularly useful for challenging substrates, including weakly nucleophilic and sterically hindered amines.[1] This heightened reactivity, however, comes with potential drawbacks, including lower stability and a higher cost. Careful control of stoichiometry is crucial to prevent over-guanidinylation.

  • N,N'-di-Boc-S-methylisothiourea: This reagent often requires activation to form a reactive carbodiimide intermediate. While effective, traditional activation methods often employ heavy metal salts like HgCl₂, posing environmental and safety concerns.[6] Milder activating agents such as cyanuric chloride (TCT) offer a more environmentally friendly alternative.[6]

Common Side Reactions: A significant challenge in using Boc-protected guanidinylating agents is the potential for side reactions during the deprotection step. Cleavage of the Boc group with strong acids like trifluoroacetic acid (TFA) generates a reactive tert-butyl cation.[7] This electrophile can alkylate nucleophilic residues in the substrate, such as the indole ring of tryptophan or the thioether of methionine, leading to a characteristic mass increase of 56 Da in the final product.[7] The use of scavengers is often necessary to mitigate these unwanted reactions. Another potential side reaction, particularly in peptide synthesis, is δ-lactam formation with arginine residues.[7]

Experimental Protocols

Detailed and reproducible protocols are essential for successful guanidinylation.

Protocol 1: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine

This protocol is highly effective for a wide range of primary and secondary amines.[8]

  • Materials:

    • Primary amine (1.0 equiv)

    • N,N'-Di-Boc-N''-triflylguanidine (1.05 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, for less reactive amines)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the primary amine in anhydrous DCM in a round-bottom flask.

    • Add TEA or DIPEA (1.1 equiv) to the solution and stir for 5 minutes at room temperature.[5]

    • Add N,N'-Di-Boc-N''-triflylguanidine in one portion.

    • Stir the reaction mixture at room temperature for 1-4 hours.[5]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[5]

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

    • Purify the resulting di-Boc-protected guanidine by flash column chromatography.[5]

Protocol 2: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is suitable for a variety of primary and some secondary amines under mild conditions.[1]

  • Materials:

    • Primary or secondary amine (1.0 equiv)

    • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05-1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the amine in a suitable solvent (e.g., THF, DMF), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.[1]

    • Stir the reaction mixture at room temperature or heat as required.

    • Monitor the progress by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to afford the desired N,N'-di-Boc-protected guanidine.[1]

Protocol 3: Guanidinylation using N,N'-di-Boc-S-methylisothiourea with TCT activation

This protocol provides a milder and more environmentally benign alternative to methods using heavy-metal reagents.[6]

  • Materials:

    • N,N'-di-Boc-thiourea

    • Cyanuric chloride (TCT)

    • Primary amine

    • N-methylmorpholine (NMM)

    • 4-Dimethylaminopyridine (DMAP, catalytic amount)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a round-bottomed flask, activate N,N'-di-Boc-thiourea with TCT in anhydrous THF.[6]

    • To this mixture, add the primary amine, NMM, and a catalytic amount of DMAP.[6]

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, perform a standard aqueous work-up (filtration, extraction, and washing).

    • Purify the crude product by column chromatography to obtain the N,N'-di-Boc-protected guanidine.[3]

Visualizing the Process

To better understand the workflow of a typical guanidinylation reaction, the following diagrams illustrate the general experimental workflow and a proposed reaction mechanism.

experimental_workflow start Start dissolve 1. Dissolve amine and guanidinylating reagent in anhydrous solvent. start->dissolve react 2. Stir reaction mixture at appropriate temperature. dissolve->react monitor 3. Monitor reaction progress (TLC or LC-MS). react->monitor workup 4. Aqueous workup: Quench, extract, and wash. monitor->workup Reaction Complete purify 5. Concentrate and purify by column chromatography. workup->purify characterize 6. Characterize the final N,N'-di-Boc-protected guanidine. purify->characterize end End characterize->end

Caption: General experimental workflow for the guanidinylation of an amine.

reaction_mechanism Amine R-NH₂ Reagent Boc-N=C(NHBoc)-LG Amine->Reagent Nucleophilic Attack Intermediate [R-NH₂⁺-C(=NBoc)-NHBoc]⁻LG Product R-NH-C(=NBoc)-NHBoc Intermediate->Product Elimination of LG LeavingGroup + LG-H

Caption: Proposed mechanism for the guanidinylation of a primary amine.

References

Research case studies featuring tert-Butyl (2-amino-2-iminoethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of the guanidinium group is a cornerstone of modern medicinal chemistry. This functional group, with its inherent basicity and capacity for hydrogen bonding, is a key pharmacophore in numerous biologically active compounds. The choice of a guanidinylating agent is critical, directly influencing reaction efficiency, substrate scope, and the purity of the final product.

Performance Comparison of Guanidinylating Agents

The selection of a guanidinylating agent often involves a trade-off between reactivity, stability, and cost. Below is a summary of the performance of several common Boc-protected reagents based on available experimental data.

Guanidinylating AgentSubstrateReaction TimeYield (%)Reference
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Benzylamine2 h>95%[1]
Aniline24 h>95%[1]
N,N'-Di-Boc-N''-triflylguanidine Benzylamine30 min>95%[2]
Weakly nucleophilic and sterically hindered aminesVariableHigh[1]
1H-Triazole-1-[N,N'-bis(Boc)]carboxamidine Benzylamine< 15 min>95%[1]
Aniline4 h>95%[1]
Di-Boc-thiourea activated with Cyanuric Chloride Various primary and secondary aminesVariableUp to 95%[3]

Key Considerations for Reagent Selection:

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: This is a widely used and commercially available reagent that is effective for guanidinylating primary and some secondary amines.[1] It is generally stable and provides good yields.[1]

  • N,N'-Di-Boc-N''-triflylguanidine: Known for its high reactivity, this agent is particularly useful for guanidinylating weakly nucleophilic and sterically hindered amines.[1] However, it may be less stable and more expensive than other options.[1]

  • Triazole-based Carboxamidines: These reagents offer enhanced reactivity compared to their pyrazole counterparts, often leading to shorter reaction times.[1]

  • Activated Di-Boc-thioureas: This approach provides a more cost-effective and environmentally conscious alternative, avoiding the use of heavy-metal reagents.[3]

Experimental Protocols

Detailed and reproducible protocols are essential for achieving high efficiency in guanidinylation reactions.

General Protocol for Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

Materials:

  • Primary or secondary amine (1.0 equiv)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05-1.2 equiv)

  • Suitable solvent (e.g., THF, DMF)

Procedure:

  • Dissolve the amine in the chosen solvent.

  • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine to the solution.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired N,N'-di-Boc-protected guanidine.[1]

Synthesis of N,N'-Di-Boc-N''-triflylguanidine

Materials:

  • N,N'-Di-Boc-guanidine (1.0 equiv)

  • Dichloromethane

  • Triethylamine (1.24 equiv)

  • Triflic anhydride (1.2 equiv)

  • 2 M aqueous sodium bisulfate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a two-necked, round-bottomed flask purged with nitrogen, charge N,N'-Di-Boc-guanidine, dichloromethane, and triethylamine.

  • Cool the mixture to -78°C.

  • Add triflic anhydride dropwise over 20 minutes.

  • Allow the reaction to warm to -20°C over 4 hours.

  • Quench the reaction by adding 2 M aqueous sodium bisulfate solution at -20°C.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Wash the combined organic layers with 2 M aqueous sodium bisulfate and brine, then dry over MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude material by flash column chromatography.[2]

Visualizing Guanidinylation Workflows

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes.

Guanidinylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine Substrate Reaction_Vessel Reaction in Suitable Solvent Amine->Reaction_Vessel Reagent Guanidinylating Reagent Reagent->Reaction_Vessel Workup Quenching & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product Protected Guanidine Purification->Product

Caption: General workflow for the synthesis of protected guanidines.

Triflylguanidine_Reaction DiBocGuanidine N,N'-Di-Boc-Guanidine Intermediate Reactive Intermediate DiBocGuanidine->Intermediate + Triflic Anhydride TriflicAnhydride Triflic Anhydride TEA Triethylamine TEA->Intermediate Base Product N,N'-Di-Boc-N''-triflylguanidine Intermediate->Product Formation FinalProduct Guanidinylated Product Product->FinalProduct + Amine Amine Amine

References

Benchmarking the performance of tert-Butyl (2-amino-2-iminoethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of molecules containing a guanidinium group is a critical step in the development of a wide range of biologically active compounds. The guanidinium group, due to its ability to form strong hydrogen bonds and salt bridges, is a key pharmacophore. The choice of the guanidinylating reagent is paramount, as it directly influences reaction efficiency, substrate scope, and overall yield.[1]

While the specific compound "tert-Butyl (2-amino-2-iminoethyl)carbamate" is not commonly cited in the literature, its name suggests a reagent for introducing a Boc-protected guanidine group. This guide provides an objective comparison of the most prevalent and functionally equivalent classes of Boc-protected guanidinylating reagents, supported by experimental data, to assist in selecting the optimal reagent for specific synthetic challenges.

Performance Overview of Common Guanidinylating Reagents

The efficiency of a guanidinylation reaction is highly dependent on the reagent, the amine substrate, and the reaction conditions.[1] The selection of a reagent is often a balance between reactivity, stability, and cost.[2] Below is a summary of commonly employed reagents and their general performance characteristics.

Table 1: General Comparison of Guanidinylating Reagent Classes

Reagent ClassExample ReagentKey AdvantagesKey Disadvantages
Triflylguanidines N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)High reactivity, excellent yields, broad substrate scope, effective for weakly nucleophilic and sterically hindered amines.[1][2]Higher cost, requires a deprotection step.[1]
Pyrazole-carboxamidines N,N′-Di-Boc-1H-pyrazole-1-carboxamidineGood yields, mild conditions, stable and commercially available reagent.[1][2]Slower reaction times compared to triflylguanidines.[1]
Isothioureas N,N'-di-Boc-S-methylisothioureaCost-effective, high efficiency in specific applications.[1]Often requires activation and can necessitate harsher conditions (e.g., higher pH/temperature), with a potential for side products.[1]
Thioureas N,N'-Di-Boc-thioureaInexpensive starting material.Requires an activating agent (e.g., TCT, HgCl₂) to form a reactive intermediate.[3][4]
Uronium/Aminium Salts HATU, HBTUReadily available and effective for some nucleophiles.[1]Guanidinylation is often a side reaction during peptide coupling, which can lead to complex mixtures.[1][2]

Quantitative Efficiency Comparison

The following tables present quantitative yield data from various studies to allow for a direct comparison of reagent performance across different amine substrates.

Table 2: Guanidinylation of Various Primary Amines with N,N'-Di-Boc-N''-triflylguanidine [5]

Primary Amine SubstrateProductYield (%)
Unhindered, primary aminesN,N'-di-Boc-protected guanidine>90%
BenzylamineN,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine95%
Unreactive aromatic amines (using N,N'-di-Cbz-N''-triflylguanidine)N,N'-di-Cbz-protected guanidineHigh

Table 3: Guanidinylation of Primary Amines with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

Primary Amine SubstrateReaction TimeYield (%)Reference
4-Bromophenethylamine24 hours72%[4][6]
BenzylamineNot specified94%[2]
AnilineNot specified85%[2]

Table 4: Guanidinylation of Amines using Activated N,N'-Di-Boc-thiourea [3]

Amine SubstrateActivating AgentYield (%)
BenzylamineTCT94%
AnilineTCT80%
PyrrolidineTCT95%
IndolineTCT92%

Experimental Protocols

Detailed and reproducible protocols are essential for achieving high efficiency in guanidinylation reactions.

Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is adapted for a generic primary amine based on the guanidinylation of 4-bromophenethylamine.[4][6]

Materials:

  • Primary Amine (e.g., 4-bromophenethylamine, 1.00 mmol)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.10 mmol)

  • Tetrahydrofuran (THF), anhydrous (approx. 1.7 mL)

  • Round-bottomed flask

  • Magnetic stirrer

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexane gradient)

Procedure:

  • Reaction Setup: In a round-bottomed flask, dissolve the primary amine (1.00 mmol) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.10 mmol) in anhydrous THF (1.7 mL).[4]

  • Reaction: Stir the solution at room temperature for 24 hours.[4]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., ethyl acetate:hexane = 1:3).[5]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[4]

  • Purification: Purify the residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of 0% to 10% ethyl acetate in hexane) to yield the pure N,N'-di-Boc-protected guanidine.[4][5]

Protocol 2: Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine

This protocol is adapted for a generic primary amine, such as benzylamine.[7]

Materials:

  • N,N'-Di-Boc-N''-triflylguanidine (1.0 eq)

  • Primary Amine (e.g., benzylamine, 1.1 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottomed flask (flame-dried)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Aqueous sodium bisulfate (2 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.0 eq) in anhydrous dichloromethane.[7]

  • Addition of Amine: To the stirred solution at room temperature, add the primary amine (1.1 eq) in one portion via syringe.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to a few hours.[7]

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 2 M aqueous sodium bisulfate and saturated aqueous sodium bicarbonate. Back-extract each aqueous layer with dichloromethane.[7]

  • Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure.[5][7]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure N,N'-di-Boc-protected guanidine.[5][7]

Protocol 3: Guanidinylation using N,N'-Di-Boc-thiourea with TCT Activation

This protocol describes a metal-free activation of di-Boc-thiourea for the guanidinylation of amines.[3][4]

Materials:

  • N,N'-Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • Primary or secondary amine

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • Activation: In a round-bottom flask, activate N,N'-di-Boc-thiourea with cyanuric chloride (TCT) in anhydrous THF. A 3:1 molar ratio of di-Boc-thiourea to TCT is recommended.[3][7]

  • Amine Addition: To the activated mixture, add the desired amine, N-methylmorpholine (NMM), and a catalytic amount of DMAP.[4]

  • Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC.[7]

  • Work-up and Purification: Perform a standard aqueous work-up, followed by purification of the crude product by column chromatography to obtain the N,N'-di-Boc-protected guanidine.[5][7]

Mandatory Visualizations

general_workflow reagents Dissolve Amine and Guanidinylating Reagent in Anhydrous Solvent reaction Stir at Room Temperature (or heat if necessary) reagents->reaction Inert Atmosphere monitoring Monitor Reaction by TLC / LC-MS reaction->monitoring Time workup Aqueous Work-up (Extraction, Washing) monitoring->workup Reaction Complete purification Concentrate and Purify (Column Chromatography) workup->purification product Isolated Protected Guanidine purification->product

Caption: General workflow for a solution-phase guanidinylation reaction.

thiourea_activation cluster_reactants Reactants thiourea {N,N'-Di-Boc-thiourea | (BocNH)₂C=S} intermediate {Reactive Intermediate | Bis-Boc-carbodiimide} thiourea->intermediate  Activation in THF + Base (NMM) tct {Cyanuric Chloride (TCT) | C₃N₃Cl₃} tct->intermediate  Activation in THF + Base (NMM) product {N,N'-Di-Boc-guanidine | (BocN)₂C=NR} intermediate->product amine {Primary/Secondary Amine | R-NH₂} amine->product  Nucleophilic Attack

Caption: Activation of N,N'-Di-Boc-thiourea for guanidinylation.

signaling_pathway Amine Primary Amine (R-NH₂) TransitionState Tetrahedral Intermediate Amine->TransitionState Nucleophilic Attack Reagent Guanidinylating Reagent (e.g., Di-Boc-Pyrazole-Carboxamidine) Reagent->TransitionState Product N,N'-Di-Boc-Protected Guanidine TransitionState->Product Elimination LeavingGroup Leaving Group (e.g., Pyrazole) TransitionState->LeavingGroup

Caption: Proposed mechanism for the guanidinylation of a primary amine.

References

A Comparative Analysis of Guanidinylation Reaction Yields: tert-Butyl (2-amino-2-iminoethyl)carbamate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of the guanidinium group is a critical step in the synthesis of a diverse array of biologically active molecules. The choice of guanidinylating agent directly influences reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of the performance of tert-Butyl (2-amino-2-iminoethyl)carbamate and other common guanidinylating reagents, supported by experimental data to inform reagent selection for specific synthetic challenges.

The guanidinium moiety, a key pharmacophore present in the amino acid arginine, is renowned for its ability to participate in crucial biological interactions through hydrogen bonding and electrostatic interactions due to its protonated state at physiological pH. Consequently, the efficient incorporation of this functional group is of paramount importance in medicinal chemistry and drug development. This guide focuses on the comparative analysis of reaction yields using the mono-Boc-protected reagent, this compound, against commonly employed di-Boc-protected alternatives.

Performance Overview of Guanidinylating Reagents

The efficiency of a guanidinylation reaction is highly dependent on the nature of the guanidinylating agent, the amine substrate, and the reaction conditions. While quantitative data for the direct guanidinylation of amines using this compound is not extensively tabulated in the reviewed literature, a comparative assessment can be made by examining the performance of widely used di-Boc protected reagents. These reagents are generally favored for their stability and high reactivity.

Quantitative Comparison of Reaction Yields

The following tables summarize the performance of various di-Boc-protected guanidinylating reagents in the guanidinylation of a range of primary and secondary amines. This data provides a benchmark against which the performance of mono-Boc reagents like this compound can be contextually evaluated.

Table 1: Guanidinylation of Various Primary Amines with N,N'-Di-Boc-N''-triflylguanidine [1]

Primary AmineProductYield (%)
Unhindered, primary aminesN,N'-di-Boc-protected guanidine>90%
BenzylamineN,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine95%
4-MethoxyanilineN,N′-Bis(tert-butoxycarbonyl)-N′′-(4-methoxyphenyl)guanidine82%
4-FluoroanilineN,N′-Bis(tert-butoxycarbonyl)-N′′-(4-fluorophenyl)guanidine98%
4-NitroanilineN,N′-Bis(tert-butoxycarbonyl)-N′′-(4-nitrophenyl)guanidine99%
AnilineN,N′-Bis(tert-butoxycarbonyl)-N′′-phenylguanidine85%
o-ToluidineN,N′-Bis(tert-butoxycarbonyl)-N′′-(o-tolyl)guanidine85%

Table 2: Guanidinylation of Amines with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine [2]

Amine SubstrateReaction TimeYield (%)
Benzylamine2 h>95%
Aniline24 h>95%
N-Methylbenzylamine24 h~50%

Table 3: Guanidinylation of 4-Bromophenethylamine with 1-[N,N'-(Di-Boc)amidino]pyrazole [1]

Primary AmineProductYield (%)
4-BromophenethylamineN,N'-di-Boc-guanidinylated 4-bromophenethylamine72%

Table 4: Guanidinylation of Amines using Di-Boc-thiourea with TCT activation [3]

Amine SubstrateYield (%)
Various aliphatic & aromatic aminesup to 95%

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving optimal and consistent results in guanidinylation reactions.

Protocol 1: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine[1]

This protocol is highly effective for a broad range of primary and secondary amines, including those that are sterically hindered or less reactive.

Materials:

  • Primary amine

  • N,N'-Di-Boc-N''-triflylguanidine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) (optional, for less reactive amines)

  • 2 M aqueous sodium bisulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, dissolve the primary amine (1.0 mmol) and N,N'-Di-Boc-N''-triflylguanidine (1.1 mmol) in anhydrous dichloromethane (5 mL).

  • For less reactive amines, add triethylamine (1.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 30 minutes to a few hours.

  • Upon completion, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 2 M aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.

Protocol 2: Guanidinylation using 1-[N,N'-(Di-Boc)amidino]pyrazole[1]

Materials:

  • Primary amine (e.g., 4-bromophenethylamine)

  • 1-[N,N'-(Di-Boc)amidino]pyrazole

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a round-bottomed flask, dissolve the primary amine (1.00 mmol) and 1-[N,N'-(di-Boc)amidino]pyrazole (1.10 mmol) in anhydrous THF (1.7 mL).[1]

  • Stir the solution at room temperature for 24 hours.[1]

  • Monitor the reaction by TLC (e.g., ethyl acetate:hexane = 1:3).[1]

  • After the reaction is complete, concentrate the mixture under reduced pressure.[1]

  • Purify the residue by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexane) to yield the pure guanidinylated product.[1]

Protocol 3: Guanidinylation using N,N'-Di-Boc-Thiourea and TCT[1]

Materials:

  • Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • Primary amine

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a round-bottomed flask, activate di-Boc-thiourea with cyanuric chloride (TCT) in anhydrous THF.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, perform a standard aqueous work-up, which may include filtration, extraction, and washing.[1]

  • Purify the crude product by column chromatography to obtain the N,N'-di-Boc-protected guanidine.[1]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and a proposed mechanism for the guanidinylation of a primary amine.

G General Experimental Workflow for Boc-Guanidinylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Dissolve amine and guanidinylating reagent in anhydrous solvent B Stir at room temperature (or heat if necessary) A->B C Monitor progress by TLC/LC-MS B->C D Quench reaction C->D E Extract with organic solvent D->E F Wash with aqueous solutions (e.g., NaHCO3, brine) E->F G Dry over Na2SO4/MgSO4 and concentrate F->G H Column chromatography G->H I Characterize product (NMR, MS) H->I

General experimental workflow for Boc-guanidinylation.

G Proposed Mechanism for Guanidinylation of a Primary Amine reagent Guanidinylating Reagent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) intermediate Tetrahedral Intermediate reagent->intermediate amine Primary Amine R-NH2 amine->reagent Nucleophilic attack product Protected Guanidine R-NH-C(=NBoc)-NHBoc intermediate->product leaving_group Leaving Group (e.g., Pyrazole) intermediate->leaving_group Elimination

References

Safety Operating Guide

Navigating the Disposal of tert-Butyl (2-amino-2-iminoethyl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, this document outlines the operational and disposal plan for tert-Butyl (2-amino-2-iminoethyl)carbamate. As a trusted partner in laboratory safety and chemical handling, we aim to deliver value beyond the product itself, ensuring the safety of researchers, scientists, and drug development professionals.

Initial searches for a specific Safety Data Sheet (SDS) for this compound did not yield a dedicated document for this exact compound. The guidance provided herein is therefore based on the chemical properties of its constituent functional groups—a carbamate and a guanidinium group—and general best practices for the disposal of hazardous chemical waste. Guanidine and its derivatives are known to be corrosive and can cause skin and eye irritation.[1] Therefore, it is crucial to handle this compound with appropriate personal protective equipment and to follow stringent disposal protocols.

Immediate Safety and Handling Protocols

Prior to handling, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][4]

Step-by-Step Disposal Procedure

The disposal of this compound must be treated as hazardous waste. Adherence to local, state, and federal regulations is mandatory.

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be designated as hazardous waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions. This compound should be kept away from strong acids and oxidizing agents.[2]

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the collection of this waste.

    • The container must be made of a material compatible with the chemical.

    • Ensure the container is kept securely closed when not in use.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste generation and the name and contact information of the responsible researcher or laboratory.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should be away from heat sources and incompatible materials.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

Hazard Profile of Structurally Related Compounds

CompoundCAS NumberKey Hazards
tert-Butyl N-(2-aminoethyl)carbamate57260-73-8Causes severe skin burns and eye damage, May cause respiratory irritation.[2][3]
Guanidine Hydrochloride50-01-1Harmful if swallowed or if inhaled, Causes skin irritation, Causes serious eye irritation, Harmful to aquatic life.[5]
Guanidine Carbonate593-85-1Risk of serious damage to eyes, Harmful to aquatic organisms.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Identify Waste (Unused product, contaminated labware) B Step 2: Segregate Waste (Keep separate from incompatible chemicals) A->B C Step 3: Containerize (Use labeled, leak-proof container) B->C D Step 4: Label Container ('Hazardous Waste', full chemical name, date) C->D E Step 5: Store Securely (Designated hazardous waste area) D->E F Step 6: Arrange Disposal (Contact Environmental Health & Safety) E->F G Proper Disposal by EHS F->G

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling tert-Butyl (2-amino-2-iminoethyl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines essential personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure the safe handling of tert-Butyl (2-amino-2-iminoethyl)carbamate in a laboratory setting.

Hazard Identification

Based on related compounds, this compound should be treated as a hazardous substance. Potential hazards include:

  • Acute Toxicity (Oral): Harmful or toxic if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[1][2][3][4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[4][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles protect against splashes and dust. A face shield provides an additional layer of protection for the entire face.[2]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[2]
Body Protection Chemically Resistant Laboratory Coat or Disposable GownA lab coat or gown should be worn to protect skin and personal clothing from contamination.[2][3]
Respiratory Protection NIOSH-approved RespiratorA respirator (e.g., N95 or higher) is required when working with the powder outside of a chemical fume hood or when dust may be generated.[2][3]
Footwear Closed-toe ShoesProtects feet from spills.[1]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for minimizing exposure and ensuring safety.

  • Preparation:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined in the table above.

    • Keep the container of this compound tightly closed when not in use.[2]

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Do not breathe in dust or aerosols.[1][4]

    • Use tools such as a spatula or scoop for transferring the solid material to avoid generating dust.[2]

    • Wash hands thoroughly with soap and water after handling and before breaks.[1][4][5]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Storage:

    • Store in a tightly closed, properly labeled container.[4][5]

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[4]

    • Store in a locked area accessible only to authorized personnel.[4][5]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4][5]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][5] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting.[1][4][5] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1] For larger spills, evacuate the area and contact the appropriate emergency response team.[1] Prevent the spilled material from entering drains or waterways.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including leftover compounds and contaminated PPE (such as gloves and gowns), should be collected in a clearly labeled, sealed hazardous waste container.[2]

  • Disposal: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[4][5] Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the standard operating procedure for handling this compound and the logical flow for an emergency response.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Work in Fume Hood prep2 Verify Eyewash/Shower Access prep1->prep2 prep3 Don All Required PPE prep2->prep3 handle1 Transfer with Scoop/Spatula prep3->handle1 handle2 Avoid Dust Generation handle1->handle2 handle3 Keep Container Closed handle2->handle3 post1 Wash Hands Thoroughly handle3->post1 post2 Store Properly post1->post2 disp1 Collect Waste in Labeled Container post2->disp1 disp2 Dispose per Regulations disp1->disp2 EmergencyResponse cluster_actions exposure Exposure Event inhalation Inhalation: Move to fresh air. Seek medical attention. exposure->inhalation Inhaled skin Skin Contact: Flush with water for 15 min. Remove contaminated clothing. exposure->skin Skin Contact eye Eye Contact: Flush with water for 15 min. Seek medical attention. exposure->eye Eye Contact ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical attention. exposure->ingestion Ingested

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.